Resveratrol
Description
This compound (3,5,4'-trihydroxystilbene) is a polyphenolic phytoalexin. It is a stilbenoid, a derivate of stilbene, and is produced in plants with the help of the enzyme stilbene synthase. It exists as cis-(Z) and trans-(E) isomers. The trans- form can undergo isomerisation to the cis- form when heated or exposed to ultraviolet irradiation. In a 2004 issue of Science, Dr. Sinclair of Harvard University said this compound is not an easy molecule to protect from oxidation. It has been claimed that it is readily degraded by exposure to light, heat, and oxygen. However, studies find that Trans-resveratrol undergoes negligible oxidation in normal atmosphere at room temperature.
This compound is a plant polyphenol found in high concentrations in red grapes that has been proposed as a treatment for hyperlipidemia and to prevent fatty liver, diabetes, atherosclerosis and aging. This compound use has been associated with rare instances of serum enzyme elevations during therapy but has not been convincingly linked to episodes of clinically apparent liver injury.
This compound has been reported in Humulus lupulus, Malus, and other organisms with data available.
This compound is a phytoalexin derived from grapes and other food products with antioxidant and potential chemopreventive activities. This compound induces phase II drug-metabolizing enzymes (anti-initiation activity); mediates anti-inflammatory effects and inhibits cyclooxygenase and hydroperoxidase functions (anti-promotion activity); and induces promyelocytic leukemia cell differentiation (anti-progression activity), thereby exhibiting activities in three major steps of carcinogenesis. This agent may inhibit TNF-induced activation of NF-kappaB in a dose- and time-dependent manner. (NCI05)
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 36 investigational indications.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
A stilbene and non-flavonoid polyphenol produced by various plants including grapes and blueberries. It has anti-oxidant, anti-inflammatory, cardioprotective, anti-mutagenic, and anti-carcinogenic properties. It also inhibits platelet aggregation and the activity of several DNA HELICASES in vitro.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKBXSAWLPMMSZ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Record name | resveratrol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Resveratrol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4031980 | |
| Record name | Resveratrol | |
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Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Resveratrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
In water, 3 mg/100 mL, Soluble in organic solvents such as ethanol, DMSO and dimethyl formamide at approximately 65 mg/mL; solubility in PBS (phosphate buffered saline) at pH 7.2 is approximately 100 ug/mL | |
| Record name | RESVERATROL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white powder from methanol | |
CAS No. |
501-36-0 | |
| Record name | Resveratrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Resveratrol | |
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| Record name | Resveratrol | |
| Source | DrugBank | |
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| Record name | resveratrol | |
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| Record name | Resveratrol | |
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| Record name | 1,3-Benzenediol, 5-[(1E)-2-(4-hydroxyphenyl)ethenyl] | |
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| Record name | RESVERATROL | |
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| Record name | RESVERATROL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Resveratrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
253-255 °C, MP: 261 °C (decomposes), 254 °C | |
| Record name | Resveratrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02709 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RESVERATROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Resveratrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unveiling the Therapeutic Potential of Trans-Resveratrol: A Technical Guide to its Biological Activities
For Immediate Release
This technical guide provides an in-depth exploration of the multifaceted biological activities of trans-resveratrol, a naturally occurring polyphenol. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific evidence on the antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer properties of this promising compound. The information is presented through comprehensive data summaries, detailed experimental protocols, and illustrative signaling pathway diagrams to facilitate a thorough understanding of its mechanisms of action.
Core Biological Activities of Trans-Resveratrol
Trans-resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a phytoalexin found in various plants, including grapes, berries, and peanuts.[1][2] Its trans-isomer is the more biologically active form.[1] The compound has garnered significant scientific interest for its potential health benefits, which are attributed to its diverse molecular interactions and signaling pathway modulation.
Antioxidant Activity
Trans-resveratrol exhibits potent antioxidant properties by directly scavenging free radicals and enhancing the expression of endogenous antioxidant enzymes.[1][3] This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Table 1: In Vitro Antioxidant Activity of Trans-Resveratrol
| Assay | IC50 / Activity | Reference |
| DPPH Radical Scavenging | IC50: 15.54 µg/mL | |
| ABTS Radical Scavenging | IC50: 2.86 µg/mL | |
| Oxygen Radical Absorbance Capacity (ORAC) | 23.12 µmol TE/g |
Anti-inflammatory Effects
Trans-resveratrol demonstrates significant anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways. It has been shown to suppress the activity of cyclooxygenase-2 (COX-2) and the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.
Table 2: Anti-inflammatory Activity of Trans-Resveratrol
| Target | Effect | Effective Concentration / IC50 | Reference |
| COX-2 Enzyme Activity | Inhibition of PGE2 production | IC50: ~30-60 µM | |
| NF-κB Activation | Inhibition | IC50 < 2 µM for inhibition of downstream gene expression | |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduced gene expression | IC50 < 2 µM - 8 µM |
Cardioprotective Properties
Clinical studies suggest that trans-resveratrol may confer cardioprotective benefits. These effects are attributed to its ability to improve endothelial function, reduce LDL cholesterol levels, and exert anti-inflammatory actions within the cardiovascular system.
Table 3: Human Clinical Trials on Cardioprotective Effects of Trans-Resveratrol
| Study Population | Dosage | Duration | Key Findings | Reference |
| Patients with stable coronary artery disease | 10 mg/day | 3 months | Improved left ventricular diastolic function, improved endothelial function, lowered LDL-cholesterol. | |
| Overweight/obese individuals with hypertension | 270 mg/day | 4 weeks | Significantly increased flow-mediated dilation (FMD). | |
| Healthy obese men | 150 mg/day or 500 mg/day | 28-30 days | Reduced plasma triglycerides; higher doses (>150 mg/day) may reduce systolic blood pressure. |
Neuroprotective Functions
Trans-resveratrol has shown promise in the context of neurodegenerative diseases. Its neuroprotective mechanisms involve the activation of sirtuin 1 (SIRT1), a protein deacetylase with roles in neuronal survival and longevity, and the reduction of amyloid-beta (Aβ) plaque formation, a hallmark of Alzheimer's disease.
Table 4: Neuroprotective Effects of Trans-Resveratrol
| Model / Condition | Dosage / Concentration | Key Findings | Reference |
| Mild to moderate Alzheimer's Disease (human trial) | 500 mg/day | 52 weeks | Reduced decline in cerebrospinal fluid and plasma Aβ40 levels, suggesting a neuroprotective role. |
| In vitro models of oxidative stress | 7.5 µM | Protected neuroblastoma cells from toxicity induced by hydrogen peroxide and 6-hydroxydopamine, mediated by SIRT1 activation. | |
| In vitro models of Aβ toxicity | - | Inhibited Aβ aggregation in a dose-dependent manner. |
Anticancer Activity
Trans-resveratrol exhibits anticancer properties by interfering with all three stages of carcinogenesis: initiation, promotion, and progression. It can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis in various cancer cell lines.
Table 5: In Vitro Anticancer Activity of Trans-Resveratrol (IC50 Values)
| Cell Line | Cancer Type | IC50 | Reference |
| MCF-7 | Breast Cancer | 51.18 µM | |
| HepG2 | Liver Cancer | 57.4 µM | |
| HCT-116 | Colorectal Carcinoma | ~31 µM | |
| U87MG, T98G, U251 | Glioblastoma | IC50 ~30 µM (general) | |
| MDA-MB-231 | Breast Cancer | - |
Key Signaling Pathways Modulated by Trans-Resveratrol
The diverse biological activities of trans-resveratrol are orchestrated through its interaction with multiple intracellular signaling pathways.
Caption: SIRT1 signaling pathway activated by trans-resveratrol.
Caption: Inhibition of the NF-κB inflammatory pathway by trans-resveratrol.
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro assays used to evaluate the biological activities of trans-resveratrol.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of an antioxidant.
Materials:
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Trans-resveratrol
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DPPH (2,2-diphenyl-1-picrylhydrazyl)
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Methanol or 80% ethanol
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Ascorbic acid (positive control)
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96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Dissolve DPPH in methanol or 80% ethanol to a concentration of 0.1 mM. The solution should have an absorbance of approximately 1.0 at 517 nm.
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Sample preparation: Prepare a stock solution of trans-resveratrol in the same solvent. Create a series of dilutions from this stock.
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Reaction: In a 96-well plate, add a specific volume of each this compound dilution to the wells. Add an equal volume of the DPPH working solution to each well. A blank containing only the solvent and DPPH solution should be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of this compound that inhibits 50% of the DPPH radicals, is then determined.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant capacity against peroxyl radicals.
Materials:
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Trans-resveratrol
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Fluorescein sodium salt
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AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
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Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
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Phosphate buffer (75 mM, pH 7.4)
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96-well black microplate
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Fluorescence microplate reader
Procedure:
-
Reagent preparation: Prepare working solutions of fluorescein, AAPH, and a series of Trolox standards in phosphate buffer.
-
Sample preparation: Dissolve trans-resveratrol in the phosphate buffer and prepare necessary dilutions.
-
Assay setup: In a 96-well black microplate, add the fluorescein working solution to all wells. Then, add the Trolox standards, this compound samples, and a blank (buffer only) to their respective wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction initiation: Add the AAPH solution to all wells to initiate the reaction.
-
Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.
-
Data analysis: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample/standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the this compound sample is then determined from this curve and expressed as Trolox equivalents (TE).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines
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Trans-resveratrol
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Complete cell culture medium
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MTT solution (5 mg/mL in PBS)
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Dimethyl sulfoxide (DMSO)
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96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Treatment: Treat the cells with various concentrations of trans-resveratrol for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
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MTT addition: After the treatment period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of this compound that reduces cell viability by 50%, can be calculated from the dose-response curve.
Western Blot for NF-κB (p65) and COX-2 Expression
This technique is used to detect and quantify the expression levels of specific proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NF-κB p65, anti-COX-2, anti-β-actin or GAPDH as a loading control)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein extraction and quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and protein transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the primary antibodies against NF-κB p65 and COX-2 (and the loading control) overnight at 4°C with gentle agitation. The antibody dilution should be optimized as per the manufacturer's instructions.
-
Secondary antibody incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
SIRT1 Activation Assay
This assay measures the ability of a compound to activate the deacetylase activity of SIRT1.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter)
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NAD+
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Trans-resveratrol (as an activator)
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Assay buffer
-
Developing solution (for fluorogenic substrates)
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96-well plate (black, for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Assay setup: In a 96-well plate, combine the assay buffer, NAD+, and the fluorogenic SIRT1 substrate.
-
Compound addition: Add trans-resveratrol at various concentrations to the wells. Include a control with no this compound and a positive control if available.
-
Enzyme addition: Initiate the reaction by adding the SIRT1 enzyme to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the reaction and add the developing solution, which generates a fluorescent signal from the deacetylated substrate. Incubate for a short period as per the kit instructions.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data analysis: An increase in fluorescence intensity in the presence of trans-resveratrol compared to the control indicates SIRT1 activation.
Conclusion
Trans-resveratrol is a pleiotropic molecule with a wide range of biological activities that hold significant promise for the prevention and treatment of various chronic diseases. Its antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer effects are well-documented in preclinical studies, and emerging clinical evidence supports some of these benefits in humans. The ability of trans-resveratrol to modulate key signaling pathways, such as those involving SIRT1 and NF-κB, underscores its potential as a therapeutic agent. Further research, particularly well-designed clinical trials, is warranted to fully elucidate its clinical efficacy and to optimize its therapeutic application. This technical guide provides a foundational resource for professionals engaged in the research and development of trans-resveratrol-based therapies.
References
Preclinical Studies on Resveratrol's Health Benefits: A Technical Guide
Introduction
Resveratrol (trans-3,5,4′-trihydroxystilbene) is a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. It has garnered significant scientific interest due to its potent anti-inflammatory, antioxidant, and anti-cancer properties demonstrated in a multitude of preclinical studies.[1][2] This technical guide provides an in-depth overview of the key preclinical findings on this compound's health benefits, focusing on its mechanisms of action across several disease models. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways.
Anticancer Effects
Preclinical evidence strongly suggests that this compound can inhibit carcinogenesis at all three stages: initiation, promotion, and progression.[1][3] Its anticancer effects are attributed to its ability to modulate numerous signaling pathways that control cell growth, apoptosis, inflammation, and angiogenesis.
Quantitative Data Summary
| Disease Model | Animal/Cell Model | This compound Dose & Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| Skin Cancer | CD-1 Mice (DMBA/TPA-induced) | Topical Application | N/A | 98% reduction in skin tumors. | |
| Breast Cancer | Nude Mice (MDA-MB-231 xenograft) | 25 mg/kg/day (i.p.) | N/A | Decreased tumor growth, decreased angiogenesis, increased apoptotic index. | |
| Breast Cancer | HER-2/neu Transgenic Mice | 1 mg/L in drinking water | N/A | Delayed spontaneous mammary tumor development, reduced metastasis. | |
| Colon Cancer | Min Mice | N/A | N/A | Modulated apoptosis and cell cycle regulators. | |
| Leukemia | HL-60 Cells | In vitro | N/A | Induced apoptosis via CD95-independent, mitochondria/caspase-9 pathway. |
Key Experimental Protocols
-
Two-Stage Skin Carcinogenesis Model: This widely used protocol involves a single topical application of a tumor initiator, 7,12-dimethylbenz[a]anthracene (DMBA), followed by repeated applications of a tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA), to the dorsal skin of mice (e.g., CD-1 or SENCAR strains). This compound is typically applied topically before or after TPA promotion to assess its inhibitory effects on tumor incidence and multiplicity.
-
Human Tumor Xenograft Model: Human cancer cells (e.g., MDA-MB-231 for breast cancer) are subcutaneously injected into immunocompromised mice, such as nude (nu/nu) or SCID mice. Once tumors are established, mice are treated with this compound via oral gavage, intraperitoneal (i.p.) injection, or dietary supplementation. Tumor volume is measured regularly, and at the end of the study, tumors are excised for histological and molecular analysis (e.g., apoptosis index via TUNEL assay, microvessel density via CD31 staining).
-
Cell Viability and Proliferation Assays: In vitro assessment of this compound's effects on cancer cells often involves the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability. The trypan blue dye exclusion test is used to count viable versus non-viable cells. Effects on cell proliferation can be measured by Ki-67 staining.
Signaling Pathways in Cancer
This compound's anticancer activity involves the modulation of multiple signaling pathways. It can suppress the activation of transcription factors like NF-κB and AP-1, which regulate genes involved in inflammation and cell proliferation. It also inhibits various protein kinases, including Akt and MAPKs, and down-regulates the expression of anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic proteins like Bax.
References
Investigating the Anti-inflammatory Properties of Resveratrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resveratrol, a naturally occurring polyphenol found in various plants, has garnered significant attention for its diverse pharmacological activities, particularly its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Sirtuin 1 (SIRT1). This document summarizes quantitative data from pivotal in vitro and in vivo studies, presenting them in a clear, tabular format for comparative analysis. Furthermore, it offers detailed experimental protocols for key assays and mandatory visualizations of the described signaling pathways and experimental workflows using the DOT language for Graphviz. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals actively investigating the therapeutic potential of this compound in inflammation-mediated diseases.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response and tissue repair, chronic inflammation is a key driver of various debilitating diseases, including cardiovascular diseases, neurodegenerative disorders, arthritis, and cancer.[1] The search for novel anti-inflammatory agents with favorable safety profiles is a major focus of biomedical research.
This compound (3,5,4'-trihydroxy-trans-stilbene) is a natural polyphenolic compound found in sources like grapes, berries, and peanuts.[2] It has been extensively studied for its antioxidant, anti-cancer, and cardioprotective effects.[2][3] A growing body of evidence highlights its significant anti-inflammatory capabilities, making it a promising candidate for the development of new therapeutic strategies. This guide delves into the core mechanisms of this compound's anti-inflammatory action, providing the necessary technical details for its investigation.
Molecular Mechanisms of this compound's Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by targeting multiple signaling pathways that are central to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.
This compound has been shown to potently inhibit the NF-κB pathway through several mechanisms:
-
Inhibition of IκBα Phosphorylation and Degradation: this compound can suppress the activity of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This action keeps NF-κB in its inactive state in the cytoplasm.
-
Reduction of p65 Acetylation: The transcriptional activity of the p65 subunit of NF-κB is regulated by post-translational modifications, including acetylation. This compound can activate SIRT1, which in turn deacetylates p65, leading to a reduction in its transcriptional activity.
-
Suppression of p65 Translocation: By inhibiting IκBα degradation, this compound effectively blocks the translocation of the active p65 subunit from the cytoplasm to the nucleus.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis. The three major MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Inflammatory stimuli activate these kinases, leading to the activation of downstream transcription factors like AP-1 and NF-κB.
This compound has been demonstrated to modulate MAPK signaling to exert its anti-inflammatory effects:
-
Inhibition of p38 and JNK Phosphorylation: this compound can suppress the phosphorylation and activation of p38 MAPK and JNK in response to inflammatory stimuli.
-
Modulation of ERK Activation: The effect of this compound on ERK activation can be cell-type and stimulus-dependent. In some contexts, it inhibits ERK phosphorylation, while in others, it may have a biphasic effect.
Activation of SIRT1
Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in regulating metabolism, cellular stress responses, and inflammation. SIRT1 can deacetylate and thereby modulate the activity of various transcription factors and proteins involved in inflammation.
This compound is a well-known activator of SIRT1, and this activation is a key mechanism for its anti-inflammatory effects:
-
Deacetylation of NF-κB: As mentioned earlier, SIRT1 activated by this compound can deacetylate the p65 subunit of NF-κB, leading to the suppression of its transcriptional activity.
-
Modulation of other inflammatory mediators: SIRT1 can also influence other inflammatory pathways, contributing to the overall anti-inflammatory phenotype induced by this compound.
Quantitative Data from Key Studies
The anti-inflammatory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, providing a comparative overview of effective concentrations and observed effects.
Table 1: In Vitro Studies on the Anti-inflammatory Effects of this compound
| Cell Type | Inflammatory Stimulus | This compound Concentration | Key Findings | Reference |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 6.25, 12.5, 25 µM | Dose-dependent decrease in NO, IL-6, and TNF-α production. Inhibition of iNOS and COX-2 expression. | |
| Human THP-1 Macrophages | LPS and ATP | 1, 10, 100 µM | Attenuated COX-2 expression and decreased p38 MAPK phosphorylation. | |
| Human Articular Chondrocytes | IL-1β (10 ng/mL) | 10, 25, 50 µM | Inhibition of IL-1β-induced MMP-3 production and NF-κB activation. | |
| Human Endothelial Cells (HUVECs) | TNF-α (10 ng/mL) | 1 µM | Inhibited TNF-α-induced NF-κB p65 nuclear translocation. |
Table 2: In Vivo and Clinical Studies on the Anti-inflammatory Effects of this compound
| Study Model | This compound Dosage | Duration | Key Findings | Reference |
| LPS-induced Inflammation in Mice | 10 mg/kg/day (i.p.) | 3 days | Reduced cardiac levels of TNF-α, IL-1β, MIP-1α, and MCP-1. | |
| Carrageenan-induced Paw Edema in Rats | 20 mg/kg (oral) | Single dose | Significant reduction in paw edema and neutrophil infiltration. | |
| Meta-analysis of 17 RCTs (736 participants) | Median: 300 mg/day | 2 months | Significant reduction in TNF-α and hs-CRP levels. | |
| Umbrella Meta-analysis of 19 Meta-analyses | ≥ 500 mg/day | ≥ 12 weeks | Significant decrease in C-reactive protein and TNF-α. |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Assay in Macrophages
4.1.1. Cell Culture and Treatment
-
Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 96-well plates (for viability and ELISA assays) or 6-well plates (for Western blotting) at an appropriate density (e.g., 5 x 10^5 cells/mL) and allow them to adhere overnight.
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO) and dilute it to the desired concentrations (e.g., 1, 10, 50, 100 µM) in cell culture medium. Ensure the final DMSO concentration is non-toxic (typically <0.1%).
-
Pre-treat the cells with different concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine production).
4.1.2. Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Production: Measure nitrite accumulation in the culture supernatant using the Griess reagent assay as an indicator of NO production.
-
Cytokine Secretion (TNF-α, IL-6): Quantify the levels of secreted cytokines in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis of NF-κB and MAPK Pathways
4.2.1. Protein Extraction
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
For analysis of NF-κB translocation, perform nuclear and cytoplasmic protein extraction using a commercial kit or a standard protocol.
-
Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
4.2.2. SDS-PAGE and Western Blotting
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C. Use a primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Animal Model of LPS-Induced Inflammation
4.3.1. Animals and Treatment
-
Use appropriate animal models, such as BALB/c mice or Wistar rats.
-
Acclimatize the animals for at least one week before the experiment.
-
Randomly divide the animals into experimental groups: a control group, an LPS-treated group, and one or more this compound-treated groups.
-
Administer this compound (e.g., 10-100 mg/kg body weight) or vehicle (e.g., 0.5% carboxymethylcellulose) orally or via intraperitoneal (i.p.) injection for a specified period before LPS challenge.
4.3.2. Induction of Inflammation and Sample Collection
-
Induce systemic inflammation by administering a single i.p. injection of LPS (e.g., 1-5 mg/kg body weight).
-
At a predetermined time point after LPS injection (e.g., 4, 6, or 24 hours), euthanize the animals and collect blood and relevant tissues (e.g., liver, lung, spleen).
4.3.3. Analysis of Inflammatory Markers
-
Serum Cytokines: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA kits.
-
Tissue Analysis: Homogenize the collected tissues to prepare protein lysates for Western blot analysis of inflammatory signaling proteins (NF-κB, MAPKs) or for histological examination to assess tissue damage and inflammatory cell infiltration.
Conclusion
This compound demonstrates significant anti-inflammatory properties through its multifaceted modulation of key signaling pathways, including the inhibition of NF-κB and MAPK pathways and the activation of SIRT1. The quantitative data from a wide range of studies consistently support its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the mechanisms of action and therapeutic efficacy of this promising natural compound. As our understanding of the intricate inflammatory processes deepens, this compound continues to emerge as a compelling candidate for the development of novel anti-inflammatory drugs. Further well-designed clinical trials are warranted to fully elucidate its therapeutic potential in human inflammatory conditions.
References
- 1. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. diagenode.com [diagenode.com]
- 3. Specific Conditions for this compound Neuroprotection against Ethanol-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
Resveratrol as a Potential Chemopreventive Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resveratrol (trans-3,5,4'-trihydroxystilbene), a naturally occurring polyphenolic compound found in grapes, berries, and peanuts, has garnered significant scientific interest for its potential as a cancer chemopreventive agent.[1][2][3] Extensive preclinical research, encompassing both in vitro and in vivo studies, has demonstrated its ability to interfere with all three stages of carcinogenesis: initiation, promotion, and progression.[2][3] this compound's multifaceted activity stems from its capacity to modulate numerous cellular signaling pathways that govern cell growth, apoptosis, inflammation, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the core mechanisms of this compound's action, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the critical signaling pathways involved. While preclinical data is promising, challenges related to bioavailability and inconsistent outcomes in some models highlight the need for further well-designed clinical trials to establish its utility as a human cancer preventive and therapeutic drug.
Mechanisms of Action
This compound exerts its chemopreventive effects through a variety of mechanisms, often acting on multiple targets simultaneously. These include antioxidant and anti-inflammatory activities, modulation of carcinogen-metabolizing enzymes, induction of apoptosis and cell cycle arrest, and inhibition of angiogenesis.
Modulation of Carcinogen Metabolism
This compound can suppress tumor initiation by modulating the activity of phase I and phase II metabolizing enzymes. It has been shown to inhibit phase I cytochrome P450 enzymes (CYPs), such as CYP1A1, which are responsible for activating procarcinogens into their ultimate carcinogenic forms. A clinical study involving healthy volunteers demonstrated that a daily 1 gm dose of this compound for four weeks could inhibit CYP3A4, 2D6, and 2C9 while inducing CYP1A2, showcasing its potential to modulate enzyme systems involved in carcinogen activation and detoxification.
Anti-inflammatory Effects
Chronic inflammation is a well-established driver of cancer development. This compound exhibits potent anti-inflammatory properties primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, this compound blocks the translocation of the active p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes like COX-2, TNF-α, and various interleukins.
Induction of Apoptosis (Programmed Cell Death)
This compound can selectively induce apoptosis in cancer cells while leaving normal cells unharmed. This is achieved through multiple pathways:
-
Intrinsic (Mitochondrial) Pathway: this compound can modulate the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspases (e.g., caspase-9 and caspase-3).
-
Extrinsic (Death Receptor) Pathway: It can upregulate the expression of Fas and Fas Ligand (FasL), initiating the death receptor pathway.
-
p53-Dependent Pathway: this compound can activate the tumor suppressor protein p53, which in turn transcriptionally activates pro-apoptotic genes like PUMA and Bax.
Cell Cycle Arrest
This compound can halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G1/S or G2/M phases. This is accomplished by modulating the levels and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). For instance, it can upregulate CDK inhibitors like p21/WAF1/CIP1 and p27/KIP1, which bind to and inhibit the function of cyclin-CDK complexes, thereby preventing progression through the cell cycle.
Anti-Angiogenesis
Tumor growth beyond a certain size is dependent on angiogenesis, the formation of new blood vessels. This compound has been shown to inhibit this process. It can down-regulate the expression of key pro-angiogenic factors, notably Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α). Furthermore, this compound can upregulate the expression of angiogenesis inhibitors like thrombospondin-1 (TSP1). In vivo studies have confirmed that this compound can inhibit tumor-induced neovascularization in various animal models.
Quantitative Data Summary
The efficacy of this compound varies significantly depending on the cancer type, cell line, and experimental conditions. The following tables summarize key quantitative findings from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Exposure Time (h) | IC₅₀ Value | Reference |
| MCF-7 | Breast | MTT | 24 | 51.18 µM | |
| HepG2 | Liver | MTT | 24 | 57.4 µM | |
| SW480 | Colon | MTT | - | ~70-150 µM | |
| HCE7 | Esophageal | MTT | - | ~70-150 µM | |
| Seg-1 | Esophageal | MTT | - | ~70-150 µM | |
| HL60 | Leukemia | MTT | - | ~70-150 µM | |
| HCT-116 | Colon | - | - | 31 µM | |
| A549 | Lung | MTT | 48-72 | 40-60 µM | |
| Ramos | Burkitt's Lymphoma | MTT | 24 | ~100 µM | |
| PANC-1 | Pancreatic | Proliferation | - | ~100 µM | |
| AsPC-1 | Pancreatic | Proliferation | - | ~100 µM |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Cancer Type | This compound Dose | Duration | Key Outcomes | Reference |
| Nude Mice (MDA-MB-231 xenograft) | Breast | 25 mg/kg/day (i.p.) | - | Decreased tumor growth, reduced angiogenesis, increased apoptosis | |
| Wistar Rats (DMH-induced) | Colon | 8 mg/kg/day (oral) | 30 weeks | Markedly reduced tumor incidence and size | |
| Mice (Lewis Lung Carcinoma) | Lung | 2.5 and 10 mg/kg (i.p.) | - | 42% reduction in tumor volume, 56% reduction in metastasis | |
| Mice (Yoshida AH-130 hepatoma) | Liver | 10-15 mg/kg (i.p.) | 10 days | 25% decrease in tumor cell content, G2/M arrest | |
| Nude Mice (Pancreatic xenograft) | Pancreatic | 50 mg/kg/day | 6 weeks | Significant reduction in tumor growth |
Table 3: Human Clinical Trial Data
| Study Population | This compound Dose | Duration | Key Findings | Reference |
| Colorectal Cancer Patients | 0.5 or 1.0 g/day | 8 days | Well tolerated; reduced tumor cell proliferation by 5%; high concentrations of this compound and metabolites found in colorectal tissue. | |
| Healthy Volunteers | 0.5, 1.0, 2.5, or 5.0 g/day | 29 days | Safe up to 5 g/day ; mild/moderate GI symptoms at ≥2.5 g/day ; generated micromolar plasma concentrations. | |
| Patients with Hepatic Metastases | Micronized this compound (SRT501) | - | Increased cleaved caspase-3 (apoptosis marker) by 39% in malignant tissue. | |
| Healthy Volunteers | 1 g/day | 4 weeks | Modulated CYP enzymes (inhibited 3A4, 2D6, 2C9; induced 1A2). |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in this compound research.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Aspirate the medium and treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100 µM) dissolved in the appropriate cell culture medium. A vehicle control (e.g., 0.3% DMSO) should be included. Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL stock in PBS) to each well. Incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well.
-
Absorbance Reading: Shake the plate for 10 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against this compound concentration.
Apoptosis Detection (Annexin V/PI Staining and Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture cells (e.g., 1 x 10⁶ cells/mL) and treat with the desired concentration of this compound (e.g., 50 µM) and/or other agents for 24 hours.
-
Cell Harvesting: Detach cells using a gentle method like Trypsin-EDTA, then centrifuge at 200 x g for 10 minutes.
-
Staining: Resuspend the cell pellet in cold Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Annexin V binding buffer and analyze the samples immediately using a flow cytometer. Acquire at least 10,000 events per sample.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay. After treatment (e.g., 48 hours), harvest the cells.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol for at least 30 minutes (or overnight at 4°C).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet and incubate with RNase A (100 µg/mL) for 15-30 minutes at 37°C to degrade RNA.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Protein Expression (e.g., NF-κB Pathway)
This technique is used to detect and quantify specific proteins in a sample.
Protocol:
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For NF-κB analysis, cytoplasmic and nuclear protein extracts are often isolated separately.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).
Synergistic Effects with Conventional Therapies
This compound has shown promise in enhancing the efficacy of conventional cancer treatments like chemotherapy and radiotherapy. It can sensitize cancer cells to chemotherapeutic agents, potentially overcoming drug resistance and allowing for lower, less toxic doses of cytotoxic drugs. For example, this compound has demonstrated synergistic effects with agents like 5-fluorouracil and doxorubicin in colorectal and oral cancer models. This chemosensitization is often achieved by modulating pathways that are also involved in chemoresistance, such as the NF-κB and PI3K/Akt pathways.
Challenges and Future Directions
Despite the wealth of promising preclinical data, the translation of this compound into a clinical chemopreventive agent faces significant hurdles. The primary challenge is its low bioavailability due to rapid metabolism (sulfation and glucuronidation) in the intestine and liver. This leads to low plasma concentrations of free this compound, though its metabolites may still possess biological activity.
Furthermore, results from in vivo studies have been inconsistent, with some studies showing no effect or even a potential for tumor stimulation at certain doses. The optimal dose, treatment duration, and target populations for this compound intervention are yet to be clearly defined.
Future research should focus on:
-
Developing novel formulations (e.g., nanoformulations) to improve this compound's bioavailability.
-
Conducting large-scale, well-designed, and placebo-controlled clinical trials with defined clinical endpoints and surrogate markers to definitively assess its efficacy in human cancer prevention.
-
Further elucidating the activity of this compound's metabolites.
-
Investigating synergistic combinations with other dietary agents or conventional drugs to enhance therapeutic outcomes.
References
The Antioxidant Effects of Resveratrol in Cellular Models: A Technical Guide
Abstract
Resveratrol (trans-3,5,4'-trihydroxystilbene), a naturally occurring polyphenol found in various plants, has garnered significant attention for its potent antioxidant properties.[1] In cellular models, this compound mitigates oxidative stress through a dual mechanism: direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense systems. This technical guide provides an in-depth examination of these mechanisms, presenting quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the critical signaling pathways involved. The aim is to equip researchers with a comprehensive resource to facilitate further investigation into the therapeutic potential of this compound.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key contributor to cellular damage and the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2] this compound has emerged as a promising therapeutic agent due to its capacity to counteract oxidative damage.[2][3] It is a powerful antioxidant that also exhibits anti-inflammatory, anti-aging, and neuroprotective properties.[1] This document details the molecular mechanisms underlying this compound's antioxidant effects in vitro, focusing on its interaction with key cellular signaling pathways and its direct radical-scavenging capabilities.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through two primary strategies:
-
Direct ROS Scavenging: this compound can directly neutralize various ROS, including hydroxyl radicals and superoxide anions, thereby protecting cellular components like lipids and DNA from oxidative damage.
-
Upregulation of Endogenous Antioxidant Systems: this compound enhances the expression and activity of numerous antioxidant enzymes. This is primarily achieved through the modulation of key signaling pathways, most notably the Nrf2/ARE and SIRT1 pathways.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.
This compound treatment can disrupt the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of several protective enzymes, including:
-
Heme Oxygenase-1 (HO-1)
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1)
-
Superoxide Dismutase (SOD)
-
Catalase (CAT)
-
Glutathione Peroxidase (GPx)
Studies have shown that this compound treatment leads to the nuclear accumulation of Nrf2 and a dose-dependent increase in the expression of HO-1 and NQO1 in HK2 kidney cells. This activation of the Nrf2 pathway is a critical component of this compound's ability to protect cells from oxidative stress.
SIRT1 Activation
Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and aging. This compound is a well-known activator of SIRT1. The activation of SIRT1 by this compound contributes to its antioxidant effects through several downstream mechanisms:
-
Deacetylation of Transcription Factors: SIRT1 can deacetylate and thereby activate transcription factors like Forkhead box O (FOXO) proteins. Activated FOXO proteins then promote the expression of antioxidant enzymes such as Mn-Superoxide Dismutase (MnSOD) and catalase.
-
PGC-1α Activation: SIRT1 deacetylates and activates the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). Activated PGC-1α can in turn promote the expression of Nrf2, further enhancing the antioxidant response.
-
NF-κB Inhibition: SIRT1 can deacetylate the p65 subunit of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. This deacetylation inhibits NF-κB's transcriptional activity, reducing the expression of pro-inflammatory and pro-oxidant genes.
The antioxidant effects of this compound have been shown to be significantly reduced in the presence of SIRT1 inhibitors or in SIRT1 knock-out models, confirming the central role of this enzyme in mediating this compound's protective actions.
Quantitative Data on this compound's Antioxidant Effects
The following tables summarize quantitative data from various cellular model studies, illustrating the antioxidant efficacy of this compound.
Table 1: Effect of this compound on Intracellular ROS Levels
| Cell Line | Stressor | This compound Conc. | % Reduction in ROS | Reference |
| HUVECs | H2O2 (100 µM) | Not Specified | Significant Prevention | |
| THP-1 Monocytes | High Glucose (25 mM) | 3 and 6 µM | Significant Reduction | |
| A375SM Melanoma | Endogenous | Dose-dependent | Increased ROS* | |
| HaCaT Keratinocytes | tBHP (50 µM) | 2.5 - 50 µM | Significant Reduction | |
| EA.hy 926 | DMNQ | 100 µM | Complete Abolishment |
*Note: In some cancer cell lines, this compound can act as a pro-oxidant, inducing ROS generation to promote apoptosis. This highlights the context-dependent nature of its effects.
Table 2: Effect of this compound on Antioxidant Enzyme Activity and Expression
| Cell Line/Model | Enzyme | Effect | This compound Conc. | Reference |
| BV2 Microglia | Catalase (Cat) | Increased Gene Expression | Not Specified | |
| BV2 Microglia | SOD2 (MnSOD) | Increased Gene Expression | Not Specified | |
| Embryonic Neural Stem Cells | Catalase | Increased Activity | Not Specified | |
| Embryonic Neural Stem Cells | GPx | Increased Activity | Not Specified | |
| Embryonic Neural Stem Cells | SOD | Increased Activity | Not Specified | |
| EA.hy 926 Endothelial Cells | SOD1 | Increased Protein Levels | Concentration-dependent | |
| EA.hy 926 Endothelial Cells | GPx1 | Increased Protein Levels | Concentration-dependent | |
| Rat Ovary (in vivo) | Catalase (Cat) | Increased Gene Expression | 40 mg/kg | |
| Rat Ovary (in vivo) | GPx | Increased Gene Expression | 20 and 40 mg/kg | |
| Rat Ovary (in vivo) | SOD | Increased Gene Expression | 80 mg/kg | |
| HK2 Kidney Cells | HO-1 | Increased Protein Expression | Dose-dependent | |
| HK2 Kidney Cells | NQO1 | Increased Protein Expression | Dose-dependent |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antioxidant effects of this compound in cellular models.
Intracellular ROS Measurement (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is widely used to measure total intracellular ROS.
Principle: Cell-permeable DCFH-DA is taken up by cells and deacetylated by cellular esterases into non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS. Fluorescence is typically measured at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
Protocol:
-
Cell Seeding: Seed adherent cells (e.g., 2 x 10^5 cells/well) in a 24-well or 96-well plate and culture overnight.
-
Treatment: Treat cells with this compound for the desired duration. Include appropriate controls (untreated, vehicle, positive control/stressor).
-
DCFH-DA Loading:
-
Prepare a DCFH-DA working solution (typically 10-25 µM) in pre-warmed serum-free medium or buffer (e.g., PBS, HBSS) immediately before use.
-
Remove the treatment medium, wash cells once with medium or buffer.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Wash: Remove the DCFH-DA solution and wash cells gently 2-3 times with buffer (e.g., PBS) to remove excess probe.
-
Measurement:
-
Add buffer or medium back to the wells.
-
Measure fluorescence immediately using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
-
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.
Principle: Many commercial kits utilize a system where superoxide anions are generated (e.g., by xanthine oxidase) which then reduce a chromogenic dye (like WST-1 or NBT), producing a colored product. SOD in the sample competes for the superoxide anions, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity in the sample.
Protocol (General, based on commercial kits):
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in an appropriate ice-cold lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.4, with 0.5% Triton X-100).
-
Centrifuge the lysate (e.g., 14,000 x g for 5 minutes at 4°C) to pellet debris.
-
Collect the supernatant, which contains the total SOD activity. Determine protein concentration.
-
-
Assay Reaction:
-
Prepare a standard curve using the provided SOD standard.
-
In a 96-well plate, add sample lysate, standards, and blanks to appropriate wells.
-
Add the reaction mixture containing the chromogenic dye.
-
Initiate the reaction by adding the superoxide-generating enzyme (e.g., Xanthine Oxidase).
-
-
Incubation & Measurement:
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 20-60 minutes).
-
Read the absorbance at the specified wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
-
Calculation: Calculate the percent inhibition for each sample and determine the SOD activity by comparing to the standard curve.
Catalase (CAT) Activity Assay
This assay measures the activity of catalase, which decomposes hydrogen peroxide (H₂O₂) into water and oxygen.
Principle: A common method relies on the peroxidatic function of catalase. In the presence of H₂O₂, catalase reacts with a substrate like methanol to produce formaldehyde. The formaldehyde is then measured spectrophotometrically with a chromogen (e.g., Purpald), which forms a colored compound upon reaction. The absorbance is proportional to the catalase activity.
Protocol (General, based on commercial kits):
-
Sample Preparation: Prepare cell lysates as described for the SOD assay.
-
Assay Reaction:
-
Prepare a standard curve using a formaldehyde or catalase standard.
-
In a 96-well plate, add assay buffer, methanol, and the sample/standard to each well.
-
Initiate the reaction by adding a specific concentration of H₂O₂.
-
-
Incubation & Termination:
-
Incubate at room temperature for a set time (e.g., 20 minutes).
-
Terminate the reaction by adding a stopping reagent (e.g., potassium hydroxide).
-
-
Color Development & Measurement:
-
Add the chromogen (e.g., Purpald) and incubate for color development (e.g., 10 minutes).
-
An oxidizing agent (e.g., potassium periodate) may be added to complete the color reaction.
-
Read the absorbance at the appropriate wavelength (~540-550 nm) with a microplate reader.
-
-
Calculation: Determine the catalase activity in the samples by comparing their absorbance to the standard curve.
Western Blotting for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins, such as Nrf2, Keap1, HO-1, SIRT1, and loading controls (e.g., β-actin, GAPDH).
Protocol Outline:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2) overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control.
SIRT1 Activity Assay
This assay directly measures the deacetylase activity of SIRT1.
Principle: Fluorometric kits are commonly used. They employ a synthetic peptide substrate containing an acetylated lysine residue and a fluorescent reporter group. SIRT1 deacetylates the lysine, which allows a developing enzyme in the kit to cleave the peptide and release the fluorophore. The resulting fluorescence is directly proportional to SIRT1 activity.
Protocol (Based on commercial kits):
-
Sample Preparation: Prepare nuclear extracts or immunoprecipitated SIRT1 from cell lysates, as SIRT1 is primarily a nuclear protein.
-
Assay Reaction:
-
In a 96-well plate, add the sample, SIRT1 substrate, and NAD+ (a required cofactor for SIRT1).
-
Include controls: a blank (no enzyme), a positive control (recombinant SIRT1), and a negative control with a SIRT1 inhibitor (e.g., nicotinamide). This compound can be used as an activator control.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for the deacetylation reaction.
-
Development: Add the developing solution, which contains the enzyme that cleaves the deacetylated substrate to release the fluorophore. Incubate at 37°C for ~10 minutes.
-
Measurement: Read the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths.
-
Calculation: Determine the net fluorescence for each sample by subtracting the blank value and calculate the SIRT1 activity.
Conclusion
This compound demonstrates robust antioxidant effects in a wide range of cellular models. Its ability to both directly scavenge harmful reactive oxygen species and, more significantly, to amplify the cell's own antioxidant defenses through the activation of the Nrf2 and SIRT1 signaling pathways, makes it a compelling compound for therapeutic development. The methodologies and data presented in this guide offer a framework for researchers to design and interpret experiments aimed at further elucidating the antioxidant mechanisms of this compound and evaluating its potential in preventing and treating diseases rooted in oxidative stress.
References
- 1. This compound Activates Antioxidant Protective Mechanisms in Cellular Models of Alzheimer’s Disease Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Nrf2 signaling pathway and oxidative stress by this compound for Parkinson's disease: an overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Neuroprotective Landscape of Resveratrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenol found in grapes, berries, and peanuts, has garnered significant attention for its potential therapeutic applications in a range of age-related diseases, including neurodegenerative disorders.[1][2] A growing body of preclinical evidence highlights its neuroprotective properties, demonstrating its ability to counteract neuronal damage in various models of neurological disease.[3][4] This in-depth technical guide synthesizes the current understanding of the neuroprotective effects of this compound, focusing on its core molecular mechanisms, experimental validation, and quantitative outcomes. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in the development of novel neuroprotective therapies.
Core Mechanisms of this compound-Mediated Neuroprotection
This compound's neuroprotective effects are multifaceted, stemming from its ability to modulate several key signaling pathways involved in cellular stress resistance, inflammation, and apoptosis.[5] The primary mechanisms converge on the activation of critical cellular defense systems.
Sirtuin 1 (SIRT1) Activation
One of the most well-characterized mechanisms of this compound is its activation of SIRT1, a NAD+-dependent protein deacetylase. SIRT1 plays a crucial role in regulating cellular metabolism, stress resistance, and longevity. By activating SIRT1, this compound can deacetylate and thereby modulate the activity of numerous downstream targets, including peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and the FOXO family of transcription factors. This activation is thought to mimic the beneficial effects of caloric restriction. The SIRT1-mediated deacetylation of these targets leads to enhanced mitochondrial biogenesis, improved antioxidant defenses, and a reduction in pro-inflammatory signaling.
AMP-Activated Protein Kinase (AMPK) Activation
This compound is a potent activator of AMPK, a crucial cellular energy sensor. AMPK activation is triggered by an increase in the cellular AMP:ATP ratio, indicating a low energy state. Once activated, AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. In the context of neuroprotection, this compound-induced AMPK activation in neurons has been shown to be essential for neurite outgrowth and mitochondrial biogenesis. This activation appears to be dependent on the upstream kinase LKB1, but interestingly, can occur independently of SIRT1 in certain contexts.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway
This compound enhances the cellular antioxidant defense system through the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. This compound can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and bind to the antioxidant response element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase, thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS).
Signaling Pathway Diagrams
Caption: this compound activates SIRT1, leading to neuroprotection.
Caption: AMPK pathway activation by this compound promotes neuroprotection.
Caption: this compound activates the Nrf2 antioxidant pathway.
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from this research.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Line/Primary Culture | Insult/Toxin | This compound Concentration | Observed Effect | Reference(s) |
| HT22 (mouse hippocampal) | Glutamate (4 mM) | 10 µM | Significantly reduced glutamate-induced cell death and ROS accumulation. | |
| Primary cortical neurons | NMDA | 5-100 µM | Protected against NMDA-induced neuronal cell death. | |
| SH-SY5Y (human neuroblastoma) | Dopamine (300-500 µM) | 5 µM | Protected against dopamine-induced cytotoxicity. | |
| PC12 (rat pheochromocytoma) | Oxygen-Glucose Deprivation (OGD) | 25 µM | Reduced caspase-3 levels. | |
| Primary hippocampal neurons | Aβ25-35 | 15-40 µM (median effect at 25 µM) | Significantly decreased Aβ25-35-dependent cell death. | |
| Primary mixed-glial cultures | Lipopolysaccharide (LPS) | 25-100 µM | Provided neuroprotection via free radical scavenging. | |
| C6 astroglioma cells | Lipopolysaccharide (LPS) | up to 20 µM | Significantly reduced LPS-induced nitric oxide and PGE2 release. |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Insult/Disease Model | This compound Dosage and Administration Route | Observed Effect | Reference(s) |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | 20 mg/kg (IP, IV, or oral) | Inhibited insult-induced brain damage. | |
| Rats | MCAO | 30 mg/kg (IP) | Reduced ischemia-reperfusion induced damage; upregulated Bcl-2 and downregulated Bax. | |
| Mice | MCAO | 50 mg/kg (pretreatment for 7 days) | Significantly reduced infarct area. | |
| Gerbils | Bilateral Common Carotid Artery Occlusion (BCCAO) | 30 mg/kg (IP) | Attenuated brain damage and improved cognitive outcome. | |
| Rats | Colchicine-induced cognitive impairment | 10 and 20 mg/kg | Manifested neuroprotective action against cognitive impairment and oxidative damage. | |
| SAMP8 mice (AD model) | Dietary supplementation | 1 g/kg body weight | Activated AMPK pathways, reduced amyloid accumulation and tau hyperphosphorylation. | |
| Rats | Traumatic Brain Injury | 100 mg/kg (IP) | Reduced oxidative stress and lesion volume. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following section outlines key experimental protocols used to investigate the neuroprotective effects of this compound.
In Vitro Model of Glutamate-Induced Excitotoxicity in HT22 Cells
This protocol is designed to assess the neuroprotective effect of this compound against glutamate-induced oxidative stress and cell death in the HT22 mouse hippocampal cell line.
-
Cell Culture: HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20 µM) and/or glutamate (e.g., 4 mM).
-
Cell Viability Assay (MTT Assay): After 24 hours of treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader.
-
Reactive Oxygen Species (ROS) Detection (DCF-DA Assay): Cells are treated with this compound and/or glutamate for a specified period (e.g., 8 hours). Subsequently, cells are loaded with 10 µM 2',7'-dichlorofluorescin diacetate (H2-DCF-DA) for 30 minutes. The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
The MCAO model is a widely used in vivo model to simulate ischemic stroke and evaluate the neuroprotective potential of therapeutic agents like this compound.
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Surgical Procedure: Animals are anesthetized, and the middle cerebral artery is occluded for a specific duration (e.g., 90-120 minutes) by inserting a nylon monofilament into the internal carotid artery. Reperfusion is initiated by withdrawing the filament.
-
This compound Administration: this compound, dissolved in a suitable vehicle (e.g., 2% DMSO), is administered via intraperitoneal (IP) injection at a specific dose (e.g., 30 mg/kg) at a designated time point relative to the ischemic insult (e.g., at the onset of reperfusion).
-
Infarct Volume Assessment: 24 hours after reperfusion, animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white. The infarct volume is then quantified using image analysis software.
-
Neurological Deficit Scoring: Neurological function can be assessed at various time points using a standardized scoring system to evaluate motor and sensory deficits.
Assessment of Apoptosis by Western Blotting for Cleaved Caspase-3
This protocol allows for the quantification of apoptosis by measuring the levels of cleaved (active) caspase-3, a key executioner caspase.
-
Protein Extraction: Following in vitro or in vivo experiments, cells or brain tissue are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for cleaved caspase-3. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control protein such as β-actin or GAPDH.
Assessment of AMPK and Nrf2 Activation
The activation of AMPK and Nrf2 signaling pathways can be assessed by Western blotting for the phosphorylated forms of the proteins or by downstream target gene expression.
-
AMPK Activation: Western blot analysis is performed as described above, using primary antibodies that specifically recognize the phosphorylated form of AMPK (p-AMPK) at Threonine 172 and total AMPK. An increase in the p-AMPK/total AMPK ratio indicates AMPK activation.
-
Nrf2 Activation: Nrf2 activation can be indirectly assessed by measuring the protein expression of its downstream target, HO-1, via Western blotting. An increase in HO-1 levels suggests Nrf2 pathway activation.
Conclusion
The collective evidence from a substantial number of preclinical studies strongly supports the neuroprotective potential of this compound. Its ability to modulate multiple, interconnected signaling pathways, primarily through the activation of SIRT1, AMPK, and Nrf2, provides a robust mechanistic basis for its observed effects in mitigating neuronal damage in various models of neurodegeneration. The quantitative data presented in this guide offer valuable insights into the effective dose ranges of this compound in both in vitro and in vivo settings. The detailed experimental protocols serve as a practical resource for researchers aiming to further elucidate the neuroprotective mechanisms of this compound and to evaluate its therapeutic efficacy. While the translation of these promising preclinical findings to clinical applications remains an ongoing endeavor, this technical guide provides a solid foundation for future research and development in the pursuit of novel neuroprotective strategies.
References
- 1. This compound and its metabolites elicit neuroprotection via high-affinity binding to the laminin receptor at low nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Treatment in Different Time-Attenuated Neuronal Apoptosis After Oxygen and Glucose Deprivation/Reoxygenation via Enhancing the Activation of Nrf-2 Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of this compound via Activation of Sirt1 Signaling in a Rat Model of Combined Diabetes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Mechanisms of this compound in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Resveratrol's Impact on Cardiovascular Disease Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol (3,5,4'-trihydroxystilbene), a naturally occurring polyphenol found in grapes, berries, and peanuts, has garnered significant scientific interest for its potential cardioprotective effects.[1] Decades of research have elucidated its multifaceted impact on various signaling pathways implicated in the pathogenesis of cardiovascular disease (CVD). This technical guide provides an in-depth overview of the core molecular mechanisms modulated by this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key signaling cascades. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform further investigation and therapeutic development.
Core Signaling Pathways Modulated by this compound
This compound's cardioprotective effects are attributed to its ability to influence a range of cellular processes, primarily through the activation of key signaling molecules that regulate endothelial function, mitochondrial biogenesis, inflammation, and oxidative stress.
Sirtuin 1 (SIRT1) Activation
SIRT1, a NAD+-dependent deacetylase, is a primary target of this compound and plays a crucial role in vascular health and longevity.[2][3] this compound's activation of SIRT1 can be both direct and indirect.[4][5] This activation leads to the deacetylation of various downstream targets, resulting in a cascade of protective effects against age-related endothelial dysfunction and oxidative stress.
-
Endothelial Nitric Oxide Synthase (eNOS) Deacetylation: SIRT1 activation by this compound can deacetylate eNOS, enhancing its activity and leading to increased nitric oxide (NO) production. NO is a potent vasodilator and plays a critical role in maintaining vascular tone and inhibiting platelet aggregation and inflammation.
-
Mitochondrial Biogenesis: SIRT1 can deacetylate and activate peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. This leads to improved mitochondrial function and cellular energy metabolism.
-
Reduction of Oxidative Stress: SIRT1 activation has been shown to upregulate the expression of antioxidant enzymes such as manganese superoxide dismutase (MnSOD) through the deacetylation of FoxO3a, thereby reducing reactive oxygen species (ROS).
AMP-Activated Protein Kinase (AMPK) Activation
AMPK is a critical energy sensor that is activated in response to a low cellular energy state. This compound has been shown to activate AMPK, which in turn initiates a series of downstream events that are beneficial for cardiovascular health.
-
Inhibition of mTOR: Activated AMPK can inhibit the mammalian target of rapamycin (mTOR) signaling pathway. Downregulation of mTOR is associated with the inhibition of processes like smooth muscle cell proliferation and cardiac hypertrophy, which are key events in the development of atherosclerosis and heart failure.
-
Autophagy Induction: this compound-mediated AMPK activation can induce autophagy, a cellular process for degrading and recycling damaged organelles and proteins. This process is crucial for maintaining cellular homeostasis and has been shown to be cardioprotective in the context of post-infarction remodeling.
-
Glucose and Lipid Metabolism: AMPK activation by this compound can improve glucose uptake and fatty acid oxidation, contributing to better metabolic control, which is a key factor in preventing cardiovascular complications associated with metabolic disorders.
Modulation of Endothelial Function and Nitric Oxide Bioavailability
A healthy endothelium is fundamental for cardiovascular health, and its dysfunction is an early event in the development of atherosclerosis. This compound has been shown to improve endothelial function through multiple mechanisms.
-
Increased eNOS Expression and Activity: this compound can enhance the expression and phosphorylation of eNOS, leading to increased NO production.
-
Prevention of eNOS Uncoupling: In pathological conditions, eNOS can become "uncoupled," producing superoxide instead of NO. This compound has been shown to prevent eNOS uncoupling, thereby preserving NO bioavailability and reducing oxidative stress.
-
Inhibition of NADPH Oxidase: this compound can suppress the activity of NADPH oxidases, which are major sources of ROS in the vasculature. By inhibiting these enzymes, this compound reduces superoxide-mediated NO inactivation.
Anti-inflammatory and Antioxidant Effects
Chronic inflammation and oxidative stress are key drivers of cardiovascular disease. This compound exhibits potent anti-inflammatory and antioxidant properties.
-
Inhibition of NF-κB: this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and adhesion molecules.
-
Upregulation of Antioxidant Enzymes: this compound can increase the expression of several antioxidant enzymes, including superoxide dismutase (SOD), catalase, and glutathione peroxidase, which help to neutralize ROS.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize quantitative data from various studies investigating the effects of this compound on cardiovascular parameters. It is important to note that clinical trial results have been inconsistent, with variations in dosage, formulation, and patient populations contributing to the differing outcomes.
| Preclinical Studies | Model | This compound Dose | Key Findings | Reference |
| Endothelial Function | Atherosclerotic apolipoprotein E knockout (ApoE-KO) mice | 30 or 100 mg/kg/day for 7 days | Significantly reduced levels of 3-nitrotyrosine, malondialdehyde, and superoxide in the heart. Upregulation of SOD isoforms, GPx1, and catalase. | |
| Cardiac Hypertrophy | Rat cardiac fibrosis model | Not specified | Attenuated cardiac dysfunction and fibrosis via inhibiting PTEN degradation. | |
| Blood Pressure | Spontaneously hypertensive rats (SHR) | Not specified | Attenuated the development of hypertension and normalized endothelium-dependent vasorelaxation. | |
| Myocardial Infarction | Mice with induced myocardial infarction | 50 mg/kg/day | Partially reversed left ventricular dilatation and significantly ameliorated cardiac dysfunction. |
| Clinical Trials | Patient Population | This compound Dose | Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Lipid Profile | Patients with ischemic heart disease | 10 mg/day | 3 months | Significantly decreased LDL-cholesterol levels. | | | Lipid Profile | Patients with dyslipidemia | 100 mg/day | 2 months | Significantly reduced total cholesterol and triacylglycerol concentrations. | | | Endothelial Function | Overweight, hypertensive participants | 270 mg/day | 4 weeks | Significantly increased flow-mediated dilation (FMD). | | | Blood Pressure | Healthy obese men | 150 mg/day | 30 days | Significantly reduced mean arterial pressure and systolic blood pressure. | | | Blood Pressure | Patients with type-2 diabetes mellitus | 100 mg/day | 12 weeks | Decrease in systolic blood pressure. | | | Inflammation | Healthy participants | 400 mg/day | 30 days | Significant reduction in the mRNA expression of IL-8, VCAM, and ICAM. | |
Experimental Protocols
In Vitro Assessment of eNOS Activation in Endothelial Cells
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in EGM-2 medium supplemented with growth factors.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 1-50 µM) for different time points (e.g., 30 minutes to 24 hours).
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against total eNOS and phosphorylated eNOS (at Ser1177), followed by a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence detection system.
-
Nitric Oxide Measurement: NO production in the culture medium is quantified using the Griess reagent assay, which measures nitrite, a stable breakdown product of NO.
In Vivo Assessment of Cardiac Function in a Mouse Model of Myocardial Infarction
-
Animal Model: Myocardial infarction is induced in C57BL/6 mice by permanent ligation of the left anterior descending (LAD) coronary artery.
-
Treatment: Mice are orally administered with this compound (e.g., 25-50 mg/kg/day) or vehicle control for a specified period (e.g., 4 weeks) starting after the induction of MI.
-
Echocardiography: Transthoracic echocardiography is performed at baseline and at the end of the treatment period to assess cardiac function parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and left ventricular internal dimensions.
-
Histological Analysis: Hearts are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to assess the extent of fibrosis and infarct size.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound activates SIRT1, leading to downstream cardioprotective effects.
Caption: this compound activates AMPK, modulating cellular growth and homeostasis.
Caption: Experimental workflow for in vivo assessment of this compound's effects.
Conclusion
This compound demonstrates significant potential as a cardioprotective agent by modulating a complex network of signaling pathways. Its ability to activate SIRT1 and AMPK, improve endothelial function, and exert anti-inflammatory and antioxidant effects provides a strong rationale for its continued investigation. However, the translation of these promising preclinical findings into consistent clinical benefits remains a challenge, likely due to issues of bioavailability and the complexity of human cardiovascular disease. Future research should focus on optimizing delivery systems, identifying responsive patient populations, and conducting large-scale, well-controlled clinical trials to definitively establish the therapeutic utility of this compound in the prevention and treatment of cardiovascular disease.
References
- 1. The Effect of this compound on the Cardiovascular System from Molecular Mechanisms to Clinical Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. news-medical.net [news-medical.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | this compound and vascular health: evidence from clinical studies and mechanisms of actions related to its metabolites produced by gut microbiota [frontiersin.org]
The Metabolic Journey of Resveratrol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Resveratrol, a naturally occurring polyphenol found in grapes, berries, and peanuts, has garnered significant scientific interest for its potential health benefits, including antioxidant, anti-inflammatory, and anti-aging properties.[1][2] However, its journey through the human body is complex, marked by rapid and extensive metabolism that significantly impacts its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive overview of the metabolism and pharmacokinetics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to support further research and drug development.
Pharmacokinetics of this compound: A Quantitative Overview
The oral bioavailability of this compound is notably low despite its high absorption rate of about 75%.[3][4] This paradox is primarily due to rapid and extensive first-pass metabolism in the intestines and liver.[5] Unmetabolized this compound in the plasma is often found in trace amounts, while its metabolites, primarily glucuronide and sulfate conjugates, are present in much higher concentrations.
Plasma Concentrations of this compound and its Metabolites
The following tables summarize key pharmacokinetic parameters of trans-resveratrol and its major metabolites from single and repeated oral dose studies in humans.
Table 1: Pharmacokinetic Parameters of trans-Resveratrol in Humans After a Single Oral Dose
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| 25 | <10 | 0.5 - 2.0 | - | |
| 40 | >350 | - | - | |
| 500 | 71.2 ± 42.4 | - | 179.1 ± 79.1 | |
| 2000 | 1274 | - | - | |
| 5000 | 538.8 | 1.5 | 1319 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 2: Plasma Concentrations of this compound Metabolites in Humans After a Single Oral Dose
| Dose (mg) | Metabolite | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| 500 | Glucuronated this compound | 4083.9 ± 1704.4 | 39732.4 ± 16145.6 | |
| 500 | Sulfated this compound | 1516.0 ± 639.0 | 14441.7 ± 7593.2 | |
| 1000 (repeated) | This compound-3-O-sulfate | ~22 µM | - | |
| 1000 (repeated) | This compound monoglucuronide | ~7-8 µM | - |
Factors Influencing Bioavailability
Several factors can influence the bioavailability of this compound. Co-administration with piperine has been shown to increase peak plasma levels in animal models, although human studies have yielded conflicting results. Formulations such as micronized powders (e.g., SRT501) have demonstrated the ability to significantly increase Cmax and AUC. The food matrix can also play a role; for instance, administration with a high-fat meal can delay the time to reach maximum plasma concentration.
Metabolism of this compound
Upon oral ingestion, this compound undergoes extensive metabolism primarily in the intestines and liver, with contributions from the gut microbiota.
Phase II Conjugation
The primary metabolic pathway for this compound is Phase II conjugation, leading to the formation of glucuronide and sulfate derivatives. The key enzymes involved are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). The major metabolites identified in human plasma and urine are this compound-3-O-sulfate, this compound-4'-O-glucuronide, and this compound-3-O-glucuronide.
Gut Microbiota Metabolism
The gut microbiota also plays a crucial role in this compound metabolism, producing metabolites such as dihydrothis compound, 3,4'-dihydroxy-trans-stilbene, and 3,4'-dihydroxybibenzyl (lunularin). The production of these metabolites can vary significantly among individuals, which may contribute to the variable health effects observed in different people.
References
- 1. Properties of this compound: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Properties of this compound: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
A Technical Guide to Resveratrol's Interaction with Hormone Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interactions between resveratrol (trans-3,5,4′-trihydroxystilbene) and key hormone receptors. This compound, a naturally occurring polyphenol, is classified as a phytoestrogen due to its structural similarity to estradiol, allowing it to interact with and modulate the activity of various nuclear receptors.[1][2] This document synthesizes quantitative data, details common experimental methodologies, and visualizes the core signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Interaction with Estrogen Receptors (ERα and ERβ)
This compound exhibits a complex, dualistic interaction with both estrogen receptor subtypes, ERα and ERβ, acting as a mixed agonist and antagonist.[3][4] Its effects are highly dependent on the cellular context, receptor subtype present, and the specific estrogen response element (ERE) on the target gene's promoter.[5]
Binding Affinity and Activity
This compound binds to both ERα and ERβ with comparable, albeit significantly lower, affinity than 17β-estradiol (E2). Reports indicate its binding affinity is approximately 7,000-fold lower than that of E2. Despite this lower affinity, this compound can initiate estrogenic activity by stimulating ERE-driven reporter gene expression. Interestingly, this compound-liganded ERβ can exhibit higher transcriptional activity than E2-liganded ERβ at certain EREs, suggesting that tissues with high ERβ expression may be particularly sensitive to this compound. Conversely, this compound can also act as an antagonist, particularly for ERα, inhibiting E2-stimulated gene expression in an ERE-dependent manner. This positions this compound as a Selective Estrogen Receptor Modulator (SERM).
Quantitative Data: Estrogen Receptor Interaction
The following table summarizes the key quantitative metrics for the interaction between this compound and estrogen receptors.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | ERα | Competitive Binding | IC₅₀ | 58.5 µM | |
| ERβ | Competitive Binding | IC₅₀ | 130 µM | ||
| ERβ | Competitive Binding | IC₅₀ | 125 µM | ||
| ERα | Reporter Gene (Agonist) | EC₅₀ | 21.2 ± 2.2 nM | ||
| ERβ | Reporter Gene (Agonist) | EC₅₀ | 32.3 ± 3.6 nM | ||
| 17β-Estradiol | ERα | Competitive Binding | Kᵢ | ~5 nM | |
| ERβ | Competitive Binding | Kᵢ | ~12 nM | ||
| ERα | Reporter Gene (Agonist) | EC₅₀ | 8.3 ± 2.1 nM | ||
| ERβ | Reporter Gene (Agonist) | EC₅₀ | 3.1 ± 0.9 nM |
Signaling Pathway Visualization
The diagram below illustrates the primary mechanism of this compound's interaction with estrogen receptors, leading to the modulation of gene transcription.
References
- 1. This compound: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The estrogenic activity of this compound: a comprehensive review of in vitro and in vivo evidence and the potential for endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Analogues as Selective Estrogen Signaling Pathway Modulators: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
The Role of Resveratrol in Modulating Gene Expression: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Resveratrol (3,5,4′-trihydroxy-trans-stilbene), a naturally occurring polyphenol found in grapes, berries, and peanuts, has garnered significant scientific interest for its pleiotropic health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] The therapeutic potential of this compound is largely attributed to its remarkable ability to modulate a multitude of cellular signaling pathways, thereby influencing the expression of a wide array of genes. This technical guide provides an in-depth exploration of the core mechanisms by which this compound regulates gene expression, focusing on key signaling cascades such as SIRT1, AMPK, Nrf2, and NF-κB. It summarizes quantitative data on gene expression changes, details common experimental protocols for studying these effects, and provides visual representations of the underlying molecular pathways to support further research and drug development.
Core Signaling Pathways Modulated by this compound
This compound's influence on gene expression is not mediated by a single mechanism but rather through its interaction with a network of interconnected signaling pathways. It can act as a signaling molecule itself, modulating the activity of key regulatory proteins and transcription factors that control the transcription of genes involved in stress response, inflammation, metabolism, and cell cycle control.[3][4]
Sirtuin 1 (SIRT1) and AMP-Activated Protein Kinase (AMPK) Axis
One of the most extensively studied mechanisms of this compound is its ability to activate SIRT1, a NAD+-dependent deacetylase, and AMPK, a crucial cellular energy sensor.[5] These two proteins are intricately linked and often function in concert to regulate metabolic homeostasis and stress resistance.
This compound activates AMPK, which increases the cellular NAD+/NADH ratio. This, in turn, allosterically activates SIRT1. Activated SIRT1 can then deacetylate a variety of transcription factors and co-regulators, altering their activity and subsequent gene expression. Key targets include PGC-1α, which promotes mitochondrial biogenesis, and FOXO transcription factors, which regulate genes involved in antioxidant defense and cell survival. Furthermore, this compound has been shown to increase the transcription of the SIRT1 gene itself.
Table 1: this compound-Mediated Gene Expression Changes via AMPK/SIRT1 Pathway
| Gene | Organism/Cell Line | This compound Conc. | Duration | Fold Change / Effect | Reference |
| SIRT1 | Human THP-1 monocytes | 3-6 µmol/L | - | Significant increase in mRNA | |
| SIRT1 | Aging Mouse Kidney | 40 mg/kg | 6 months | Increased protein expression | |
| FOXO3a | Human THP-1 monocytes | 3-6 µmol/L | - | Significant increase in mRNA | |
| PGC-1α | Mouse iBAT SVCs | 50 µM | - | Increased mRNA expression | |
| AMPKα1 | Mouse BMSCs | 1-10 µM | - | Dose-dependent increase in mRNA | |
| KLF2 | Human Endothelial Cells | - | - | Increased mRNA expression | |
| p53 | Human Subjects | 500 mg/day | 30 days | 1.29-fold increase in mRNA | |
| p21 | Human Subjects | 500 mg/day | 30 days | 1.46-fold increase in mRNA |
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
This compound is a potent activator of the Nrf2 signaling pathway, a primary regulator of cellular antioxidant defenses. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes, inducing the expression of antioxidant enzymes (e.g., Heme Oxygenase-1, NAD(P)H Quinone Dehydrogenase 1) and other cytoprotective proteins.
Table 2: this compound-Mediated Gene Expression Changes via Nrf2 Pathway
| Gene | Organism/Cell Line | This compound Conc. | Duration | Fold Change / Effect | Reference |
| Nrf2 | Aging Mouse Kidney | 40 mg/kg | 6 months | Increased protein expression | |
| HO-1 | Aging Mouse Kidney | 40 mg/kg | 6 months | Increased protein expression | |
| NQO-1 | Aging Mouse Kidney | 40 mg/kg | 6 months | Increased protein expression | |
| Catalase (CAT) | MCF-7 Cells | Nutritionally relevant conc. | - | Increased mRNA levels | |
| MnSOD | MCF-7 Cells | Nutritionally relevant conc. | - | Increased mRNA levels |
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a central mediator of inflammatory responses. This compound generally exerts anti-inflammatory effects by inhibiting this pathway. It can suppress the activity of IκB kinase (IKK), which is responsible for phosphorylating the inhibitor of NF-κB (IκBα). By inhibiting IKK, this compound prevents the degradation of IκBα, thereby sequestering the NF-κB (p50/p65) complex in the cytoplasm and blocking its translocation to the nucleus. This leads to the downregulation of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Table 3: this compound-Mediated Gene Expression Changes via NF-κB Pathway
| Gene | Organism/Cell Line | This compound Conc. | Duration | Fold Change / Effect | Reference |
| iNOS | Human DLD-1 cells | 30 µM | 1-4 h | Decreased mRNA stability | |
| IL-8 | Human DLD-1 cells | 30 µM | 1-4 h | Decreased mRNA stability | |
| TNF-α | Human DLD-1 cells | 30 µM | 1-4 h | Decreased mRNA stability | |
| Cyclin D1 | CML K562 cells | IC₅₀ | 24-72 h | Significant downregulation |
Experimental Protocols for Gene Expression Analysis
Investigating the effect of this compound on gene expression involves a series of standard molecular biology techniques. A typical workflow is outlined below.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., human prostate cancer LNCaP cells, human monocytic THP-1 cells) in appropriate culture vessels and medium. Grow to ~70% confluency.
-
This compound Preparation: Prepare a stock solution of trans-resveratrol (e.g., 100 mM in DMSO). Dilute to final working concentrations (e.g., 0.1-150 µM) in fresh culture medium immediately before use.
-
Treatment: Replace the existing medium with the this compound-containing medium or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate cells for the desired time period (e.g., 6, 24, 48 hours) under standard culture conditions (37°C, 5% CO₂).
RNA Isolation and Quality Control
-
Lysis: After treatment, wash cells with PBS and lyse directly in the culture dish using a lysis reagent like TRIzol or a buffer from a commercial RNA isolation kit.
-
Isolation: Purify total RNA according to the manufacturer's protocol, typically involving phase separation with chloroform followed by isopropanol precipitation.
-
Washing and Elution: Wash the RNA pellet with 75% ethanol and resuspend in nuclease-free water.
-
Quantification: Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
Reverse Transcription and Quantitative PCR (RT-qPCR)
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2.5 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. Each reaction typically contains:
-
Synthesized cDNA template
-
Forward and reverse primers for the gene of interest
-
SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
-
-
Thermocycling: Perform the qPCR on a real-time PCR system (e.g., Bio-Rad CFX Connect). A typical protocol includes:
-
Initial denaturation (e.g., 95°C for 3 min)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 sec)
-
Annealing/Extension (e.g., 60°C for 60 sec)
-
-
Melt curve analysis to verify product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Normalize the Ct value of the target gene to a housekeeping gene (e.g., β-actin, GAPDH) to get the ΔCt.
-
Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample.
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Incubation: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies specific to the target proteins (e.g., anti-SIRT1, anti-Nrf2, anti-p-p65) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody for a loading control protein (e.g., β-actin, GAPDH) to normalize the data.
Conclusion and Future Directions
This compound modulates gene expression through a complex interplay with key cellular signaling pathways, primarily the AMPK/SIRT1, Nrf2, and NF-κB axes. By activating protective pathways and inhibiting pro-inflammatory ones, this compound orchestrates a transcriptional response that underlies many of its beneficial health effects. The quantitative data clearly demonstrate significant, dose-dependent changes in the mRNA and protein levels of critical regulatory and effector genes.
For professionals in drug development, this compound serves as a valuable lead compound and a tool for understanding the therapeutic potential of modulating these core signaling networks. Future research should focus on increasing this compound's bioavailability, conducting larger-scale clinical trials to confirm the gene expression changes observed in vitro and in preclinical models, and identifying more specific molecular targets to develop novel therapeutics with improved efficacy and safety profiles. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to further elucidate the molecular mechanisms of this compound and translate these findings into clinical applications.
References
- 1. The therapeutic effect of this compound: Focusing on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ruidera.uclm.es [ruidera.uclm.es]
- 3. The anticancer effects of this compound – Modulation of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Double-Edged Sword in Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-proliferative and gene expression actions of this compound in breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Resveratrol's Effect on Mitochondrial Biogenesis
Executive Summary: Resveratrol, a naturally occurring polyphenol, has garnered significant scientific interest for its potential to mimic caloric restriction and modulate cellular aging processes. A primary mechanism underlying these effects is its ability to stimulate mitochondrial biogenesis, the process of generating new mitochondria. This document provides a comprehensive technical overview of the molecular pathways activated by this compound to enhance mitochondrial content and function. It details the pivotal roles of the SIRT1/AMPK/PGC-1α signaling axis, downstream transcription factors, and alternative pathways involving nitric oxide and carbon monoxide. Quantitative data from key in vitro, in vivo, and clinical studies are summarized, and detailed protocols for essential experimental assays are provided to facilitate further research in this domain.
Core Signaling Pathways
This compound orchestrates an increase in mitochondrial biogenesis primarily through the activation of a network of interconnected signaling pathways. The central axis involves the activation of Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK), which converge on the master regulator of mitochondrial biogenesis, peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2][3]
The SIRT1/AMPK/PGC-1α Axis
The most well-documented mechanism for this compound-induced mitochondrial biogenesis is its influence on the SIRT1 and AMPK pathways.
-
SIRT1 Activation: this compound is a known activator of SIRT1, a NAD+-dependent protein deacetylase.[4][5] SIRT1 can directly deacetylate PGC-1α, a critical post-translational modification that enhances its transcriptional coactivator activity. This activation of PGC-1α is a crucial step in initiating the mitochondrial biogenesis program. Studies have shown that the effects of this compound on mitochondrial biogenesis are absent in SIRT1 knockout models, highlighting the essential role of this sirtuin.
-
AMPK Activation: this compound can also activate AMPK, a cellular energy sensor. The activation of AMPK by this compound can be SIRT1-dependent, particularly at moderate doses. Activated AMPK can then phosphorylate and activate PGC-1α, further promoting its function. At higher concentrations, this compound may activate AMPK independently of SIRT1, possibly by causing a mild decrease in cellular ATP levels, which directly activates AMPK.
The convergence of SIRT1 and AMPK signaling on PGC-1α leads to a robust stimulation of mitochondrial biogenesis.
The Role of NRFs and TFAM
Once activated, PGC-1α co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2). These transcription factors are responsible for inducing the expression of a wide array of nuclear-encoded mitochondrial proteins, including components of the electron transport chain.
Crucially, NRF-1 and PGC-1α work together to drive the expression of mitochondrial transcription factor A (TFAM). TFAM is then imported into the mitochondria, where it plays a direct and indispensable role in the replication and transcription of mitochondrial DNA (mtDNA). The coordinated expression of both nuclear and mitochondrial genomes is essential for the assembly of new, functional mitochondria. This compound treatment has been shown to increase the expression of PGC-1α, NRF-1, and TFAM in various cell types and tissues.
Alternative Pathways: NO/CO Signaling
Recent evidence suggests that this compound can also induce mitochondrial biogenesis through a more complex cascade involving nitric oxide (NO) and carbon monoxide (CO). In hepatocytes, this compound upregulates endothelial nitric oxide synthase (eNOS), leading to NO production. This NO signal, acting through a cGMP-dependent pathway, then induces the expression of Heme Oxygenase-1 (HO-1), the enzyme responsible for CO production. This sequential NO and CO production ultimately stimulates the PGC-1α/NRF-1/TFAM pathway, linking vascular effects of this compound to mitochondrial biogenesis.
Quantitative Effects of this compound on Mitochondrial Biogenesis
The effects of this compound have been quantified across numerous preclinical models and in human clinical trials. The following tables summarize key findings.
In Vitro Studies
| Cell Type | This compound Dose | Duration | Key Finding(s) | Reference |
| HepG2 Hepatocytes | 0.1-10 µM | 12-18 h | Dose-dependent increase in PGC-1α, NRF-1, and TFAM mRNA. Maximum effect at 0.1 µM. Increase in mtDNA content and COX IV expression. | |
| Coronary Arterial Endothelial Cells (CAECs) | 10 µM | 24 h | Significant increase in PGC-1α, Nrf-1, and Tfam mRNA expression. Increased mitochondrial mass and mtDNA content. | |
| C2C12 Myotubes | 25 µM | 24 h | SIRT1-dependent activation of AMPK. Increased ATP and mitochondrial membrane potential. | |
| C2C12 Myotubes | 50 µM | 24 h | SIRT1-independent activation of AMPK. Reduced mitochondrial membrane potential and ATP levels. |
In Vivo Animal Studies
| Animal Model | This compound Dose | Duration | Tissue | Key Finding(s) | Reference |
| C57BL/6 Mice | Moderate dose | N/A | Skeletal Muscle | Increased citrate synthase activity, mtDNA copy number, and transcription of ETC components in a SIRT1-dependent manner. | |
| db/db Mice (Type 2 Diabetes) | 4 wk | Aorta | Significantly increased vascular mtDNA content and expression of PGC-1α and Nrf-1. | ||
| Rats (Subarachnoid Hemorrhage) | N/A | 24 h | Temporal Cortex | Ameliorated decrease in mtDNA copy number and activated the PGC-1α signaling pathway. | |
| Transgenic Hypertensive Rats | N/A | N/A | Heart | Induced cardiac mRNA expression of PGC-1α, Tfam, NRF-1, and cox4. | |
| Diabetic Rats (Type 1) | 25 mg/kg/day | 8 wks | Heart | Prevented the decrease in SIRT-3 and TFAM activity. |
Human Clinical Trials
| Study Population | This compound Dose | Duration | Key Finding(s) | Reference |
| Women with PCOS | 800 mg/day | 60 days | Significantly improved mtDNA copy number (P < 0.0001) and ATP content (P = 0.0014) in granulosa cells. |
Key Experimental Protocols
Investigating the effects of this compound on mitochondrial biogenesis requires a combination of molecular and cellular biology techniques to quantify changes in mitochondrial mass, gene expression, and protein levels.
Experimental Workflow Overview
A typical experimental approach involves treating a biological system (cells or animals) with this compound, followed by harvesting samples for downstream analysis of key mitochondrial biogenesis markers.
Quantification of Mitochondrial DNA (mtDNA) Copy Number
This protocol determines the relative amount of mitochondrial DNA compared to nuclear DNA (nDNA), a direct indicator of mitochondrial mass.
-
DNA Isolation: Isolate total DNA from cells or tissues using a standard DNA extraction kit or protocol (e.g., phenol-chloroform-isoamyl alcohol or silica-based columns).
-
Quantitative PCR (qPCR): Perform qPCR using two sets of primers: one targeting a mitochondrial-encoded gene (e.g., ND1, D-loop) and another targeting a single-copy nuclear-encoded gene (e.g., RPPH1, B2M).
-
Primer Design: Ensure primers are specific to their respective genomes and have similar amplification efficiencies.
-
Reaction Setup: Set up triplicate reactions for each sample for both mitochondrial and nuclear targets using a SYBR Green or probe-based master mix.
-
Data Analysis:
-
Obtain the cycle threshold (Ct) values for both the mitochondrial (mtDNA Ct) and nuclear (nucDNA Ct) targets.
-
Calculate the difference in Ct values: ΔCt = (nucDNA Ct – mtDNA Ct).
-
The relative mtDNA copy number can be calculated as 2 x 2^ΔCt. This formula accounts for the diploid nature of the nuclear genome.
-
Gene Expression Analysis (qRT-PCR)
This protocol measures the mRNA levels of key regulatory genes in the mitochondrial biogenesis pathway.
-
RNA Isolation: Extract total RNA from cells or tissues using a suitable method like TRIzol reagent or a column-based kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme (e.g., Superscript III).
-
qPCR: Perform qPCR on the cDNA using primers specific for target genes (e.g., PPARGC1A (PGC-1α), NRF1, TFAM) and a stable housekeeping gene for normalization (e.g., ACTB (β-actin), GAPDH).
-
Data Analysis: Use the 2^-ΔΔCt method to calculate the fold change in gene expression in this compound-treated samples relative to untreated controls.
Protein Expression Analysis (Western Blotting)
This protocol is used to detect and quantify the protein levels of key factors involved in mitochondrial biogenesis.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-PGC-1α, anti-TFAM, anti-COX IV, anti-SIRT1).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound robustly stimulates mitochondrial biogenesis through the well-defined SIRT1/AMPK/PGC-1α pathway, leading to the increased expression of NRFs and TFAM and subsequent synthesis of new mitochondrial components. Alternative pathways involving NO and CO signaling further highlight the multifaceted regulatory role of this compound. The quantitative data consistently demonstrate its efficacy in both cellular and animal models, with emerging evidence from human trials supporting its translational potential.
Future research should focus on elucidating the dose-dependent effects of this compound, as studies indicate that higher doses may not confer the same mitochondrial benefits and could even be detrimental. Furthermore, large-scale, placebo-controlled clinical trials are necessary to fully establish the therapeutic efficacy of this compound in diseases associated with mitochondrial dysfunction, such as neurodegenerative disorders, metabolic syndrome, and age-related pathologies. The protocols and pathways detailed in this guide provide a foundational framework for professionals in research and drug development to further explore the therapeutic applications of targeting mitochondrial biogenesis with this compound.
References
- 1. This compound-Mediated Regulation of Mitochondria Biogenesis-associated Pathways in Neurodegenerative Diseases: Molecular Insights and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 is required for AMPK activation and the beneficial effects of this compound on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 Takes a Backseat to AMPK in the Regulation of Insulin Sensitivity by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound improves mitochondrial function and protects against metabolic disease by activating SIRT1 and PGC-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIRT1 Activation by this compound Alleviates Cardiac Dysfunction via Mitochondrial Regulation in Diabetic Cardiomyopathy Mice - PMC [pmc.ncbi.nlm.nih.gov]
Resveratrol's Impact on Aging and Longevity: A Technical Whitepaper for Researchers
An in-depth examination of the molecular mechanisms, experimental evidence, and controversies surrounding resveratrol's role as a potential therapeutic agent in aging.
Introduction
This compound (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenol found in grapes, berries, and other plants, has garnered significant scientific interest for its potential to mimic the effects of caloric restriction and extend lifespan.[1] Initial studies in lower organisms reported dramatic lifespan extensions, fueling hope for a pharmacological intervention to combat age-related diseases. However, subsequent research has revealed a more complex and often contradictory picture, particularly in more complex organisms.[1][2] This technical guide provides a comprehensive overview of the current state of this compound research as it pertains to aging and longevity, with a focus on the core signaling pathways, quantitative outcomes from key studies, and detailed experimental protocols. The conflicting evidence surrounding this compound's efficacy and its direct molecular targets is critically examined to provide researchers, scientists, and drug development professionals with a nuanced understanding of the field.
Core Signaling Pathways
This compound's purported anti-aging effects are primarily attributed to its interaction with two key cellular energy-sensing pathways: the Sirtuin and the AMP-activated protein kinase (AMPK) pathways.
The Sirtuin Pathway
Sirtuins are a family of NAD+-dependent deacetylases that play a crucial role in various cellular processes, including DNA repair, inflammation, and metabolism.[3] SIRT1, in particular, has been a central focus of this compound research. The initial hypothesis was that this compound directly activates SIRT1, thereby mimicking the effects of caloric restriction, which is known to increase NAD+ levels and sirtuin activity.[3]
Caption: The proposed SIRT1 activation pathway by this compound. The direct activation of SIRT1 by this compound is a subject of debate.
However, the direct activation of SIRT1 by this compound has been challenged. Some studies suggest that the initial findings were an artifact of the in vitro assay systems used, specifically the presence of a fluorescent dye. Later research indicated that this compound's activation of SIRT1 might be indirect and substrate-dependent. Despite this controversy, the downstream effects of SIRT1 activation remain a key area of interest in aging research.
The AMPK Pathway
AMP-activated protein kinase (AMPK) is another critical energy sensor that is activated in response to a low cellular energy state (high AMP:ATP ratio). Activation of AMPK triggers a cascade of events aimed at restoring energy homeostasis, including the stimulation of mitochondrial biogenesis and autophagy. This compound has been shown to activate AMPK in various cell types, including neurons. This activation can occur independently of SIRT1, although there is also evidence of crosstalk between the two pathways, with SIRT1 potentially deacetylating and activating LKB1, an upstream kinase of AMPK.
Caption: The AMPK signaling pathway activated by this compound, leading to beneficial cellular outcomes.
Quantitative Data on Lifespan Extension
The effect of this compound on lifespan has been investigated in a variety of model organisms, with inconsistent results. A meta-analysis of 19 published papers concluded that while this compound acts as a life-extending agent overall, the effect is most pronounced in simpler organisms like yeast and nematodes. The following tables summarize key findings from studies in different model organisms.
Table 1: Lifespan Studies in Yeast and Invertebrates
| Model Organism | This compound Dose | Lifespan Extension (Mean/Max) | Key Findings & Citation |
| Saccharomyces cerevisiae (Yeast) | 10 µM | 70% increase | Lifespan extension was dependent on Sir2. |
| Caenorhabditis elegans (Nematode) | 100 µM | ~18-31% increase in mean lifespan | Effect was dependent on sir-2.1. |
| Drosophila melanogaster (Fruit Fly) | 100-400 µM | Conflicting results: some studies show up to 15.4% increase, others show no effect or even reduced lifespan. | The effect appears to be dependent on diet, sex, and genetic background. |
| Nothobranchius furzeri (Killifish) | 100 mg/kg diet | 56% increase in median lifespan | Delayed age-related decline in locomotor activity. |
Table 2: Lifespan Studies in Mice
| Mouse Strain | Diet | this compound Dose | Lifespan Extension | Key Findings & Citation | | :--- | :--- | :--- | :--- | | C57BL/6 | High-fat | 22.4 mg/kg/day | Increased survival, but did not extend maximal lifespan. | Mimicked some of the positive physiological effects of caloric restriction. | | C57BL/6 | Standard | Not specified | No effect on lifespan. | The Interventional Testing Program (ITP) found no lifespan extension. | | SAMP8 (senescence-accelerated) | Standard | 500 mg/L in drinking water | Increased median lifespan from 10.4 to 14 months. | Also observed in control SAMR1 mice. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and interpretation of results in this compound research. Below are outlines of key experimental methodologies.
Lifespan Assay in Drosophila melanogaster
Caption: A generalized workflow for conducting a lifespan assay in Drosophila melanogaster.
-
Fly Stocks and Maintenance: Utilize a well-characterized wild-type strain (e.g., Canton S). Maintain flies on a standard cornmeal-yeast-agar medium at 25°C with a 12:12 hour light:dark cycle.
-
This compound Diet Preparation: Dissolve this compound in ethanol and add it to the fly medium to achieve the desired final concentrations (e.g., 100, 200, or 400 µM). An equivalent amount of ethanol should be added to the control diet.
-
Lifespan Measurement:
-
Collect newly eclosed adult flies and allow them to mate for 24-48 hours.
-
Under light CO2 anesthesia, sort flies by sex and place them in vials containing either the control or this compound-supplemented diet (e.g., 20-30 flies per vial).
-
Transfer flies to fresh food every 2-3 days, at which point the number of dead flies is recorded.
-
Continue the experiment until all flies have died.
-
-
Data Analysis: Generate survival curves and analyze for statistical significance using methods such as the log-rank test.
SIRT1 Activity Assay (Fluorometric)
-
Principle: This assay measures the deacetylase activity of SIRT1 using a synthetic peptide substrate that contains an acetylated lysine residue and a fluorophore. Deacetylation of the peptide by SIRT1 makes it susceptible to a developing reagent, which releases the fluorophore, leading to an increase in fluorescence.
-
Materials:
-
Recombinant human SIRT1 enzyme.
-
Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys-SIRT1).
-
NAD+.
-
Developer solution.
-
This compound or other test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the fluorogenic substrate.
-
Add this compound or vehicle control to the respective wells of a microplate.
-
Initiate the reaction by adding the SIRT1 enzyme.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developer solution.
-
Incubate for a further period to allow for the development of the fluorescent signal.
-
Measure fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the change in fluorescence over time to determine the rate of SIRT1 activity. Compare the activity in the presence of this compound to the vehicle control.
AMPK Activation Assay (Western Blot)
-
Principle: This assay determines the activation state of AMPK by measuring the phosphorylation of its catalytic subunit (AMPKα) at a specific threonine residue (Thr172) and the phosphorylation of a downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79.
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., C2C12 myoblasts, primary neurons) in appropriate media.
-
Treat cells with various concentrations of this compound or a vehicle control for a specified duration.
-
-
Protein Extraction:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of AMPK activation.
Conclusion and Future Directions
The initial excitement surrounding this compound as a universal anti-aging compound has been tempered by subsequent research revealing a more nuanced and complex reality. While this compound has demonstrated clear health benefits in some contexts and can extend the lifespan of simpler organisms, its effects in mammals, particularly on lifespan, are less clear and often contradictory. The debate over its direct molecular targets, particularly SIRT1, highlights the need for continued rigorous investigation.
For researchers and drug development professionals, the path forward requires a multi-faceted approach:
-
Standardization of Protocols: The variability in experimental outcomes underscores the need for standardized protocols, particularly concerning diet composition, this compound dosage, and the genetic background of model organisms.
-
Focus on Healthspan: Given the inconsistent effects on lifespan, future research should also prioritize the assessment of "healthspan" – the period of life spent in good health. This compound has shown promise in improving various markers of health, such as cardiovascular function and metabolic parameters.
-
Bioavailability and Formulation: this compound's poor bioavailability in humans is a significant hurdle. The development of novel formulations or this compound analogs with improved pharmacokinetic profiles is a critical area for future research.
-
Combination Therapies: Investigating the synergistic effects of this compound with other potential anti-aging compounds, such as rapamycin or metformin, may yield more robust and consistent results.
References
Methodological & Application
Application Notes and Protocols for Resveratrol Synthesis and Purification in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis and purification of resveratrol for research purposes. The methods covered include chemical synthesis, biosynthesis in microbial systems, and various purification techniques.
I. Synthesis of this compound
This compound can be obtained through various methods, each with its own advantages and disadvantages. Chemical synthesis offers a high degree of control and can be used to produce analogs, while biosynthesis provides a more sustainable and environmentally friendly approach.
Chemical Synthesis
Chemical synthesis of this compound often involves classic organic reactions to construct the stilbene backbone. Two common methods are the Wittig reaction and the Heck reaction.
| Method | Key Reagents | Typical Overall Yield | Advantages | Disadvantages |
| Wittig Reaction | Phosphonium salt, strong base (e.g., n-butyllithium), aldehyde | Can be up to 98% for the key step[1] | Well-established, versatile for analog synthesis. | Use of strong, moisture-sensitive bases; formation of triphenylphosphine oxide byproduct can complicate purification.[2] |
| Heck Reaction | Aryl halide, alkene, palladium catalyst, base | Overall yields can reach 70-80%.[3][4] | High stereoselectivity for the trans-isomer, milder reaction conditions compared to Wittig.[5] | Requires a palladium catalyst which can be expensive and needs to be removed from the final product. |
This protocol describes the synthesis of trans-resveratrol using a Wittig reaction between a phosphonium ylide and an aldehyde.
Materials:
-
4-Methoxybenzyltriphenylphosphonium chloride
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
3,5-Dimethoxybenzaldehyde
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Ylide Formation:
-
Suspend 4-methoxybenzyltriphenylphosphonium chloride (1.194 mmol) in anhydrous THF (20 mL) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to -20°C using a suitable cooling bath.
-
Slowly add n-butyllithium (1.19 mmol, 2.5 M in hexanes) dropwise to the stirred suspension. A color change to red or orange indicates the formation of the ylide.
-
Stir the mixture at -20°C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flask, dissolve 3,5-dimethoxybenzaldehyde (1.0 mmol) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at -20°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the trans-resveratrol from the cis-isomer and triphenylphosphine oxide.
-
-
Demethylation (if protected starting materials are used):
-
The resulting dimethoxy stilbene can be demethylated using a reagent like boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane at low temperatures to yield this compound.
-
This protocol outlines the synthesis of trans-resveratrol using a palladium-catalyzed Heck reaction.
Materials:
-
1-Iodo-3,5-dimethoxybenzene
-
4-Methoxystyrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
N,N-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr-HCl)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Dichloromethane (DCM)
-
Boron tribromide (BBr₃) solution in DCM
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Heck Coupling:
-
To a Schlenk flask containing a magnetic stir bar, add 1-iodo-3,5-dimethoxybenzene (0.3 mmol), 4-methoxystyrene (0.5 mmol), palladium(II) acetate (as catalyst), and the ligand (e.g., IPr-HCl).
-
Add triethylamine (as base) and anhydrous DMF as the solvent.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 100-120°C and stir for 24 hours, or until TLC analysis indicates completion of the reaction.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification of the Intermediate:
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain (E)-1,3-dimethoxy-5-(4-methoxystyryl)benzene.
-
-
Demethylation:
-
Dissolve the purified intermediate (1 mmol) in anhydrous dichloromethane (20 mL) and cool to -78°C.
-
Slowly add a 1M solution of boron tribromide in dichloromethane (4.5 mL) dropwise.
-
Stir the solution at -78°C for 2 hours.
-
Allow the solution to warm to room temperature and then pour it into brine.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to obtain trans-resveratrol.
-
Biosynthesis of this compound
Biosynthesis of this compound using engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae is a promising alternative to chemical synthesis and extraction from natural sources. This approach allows for the production of this compound from simple carbon sources.
The biosynthesis of this compound in plants and engineered microbes follows the phenylpropanoid pathway. The process starts from the aromatic amino acids L-phenylalanine or L-tyrosine.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. Solubilization of Trans-Resveratrol in Some Mono-Solvents and Various Propylene Glycol + Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102050705B - Novel method for preparing this compound through decarbonylation heck reaction - Google Patents [patents.google.com]
Application Notes and Protocols for Resveratrol Extraction from Natural Sources
Introduction
Resveratrol (3,5,4'-trihydroxystilbene) is a naturally occurring polyphenolic compound renowned for its potent antioxidant, anti-inflammatory, and anti-carcinogenic properties.[1][2] It is found in various plants, notably in the skins of grapes, berries, peanuts, and the roots of Polygonum cuspidatum (Japanese knotweed), a primary commercial source.[2][3][4] The extraction and purification of this compound are critical steps for its application in pharmaceutical, nutraceutical, and cosmetic industries. This document provides detailed protocols for several common extraction techniques, a comparative summary of their efficiencies, and visual workflows to guide researchers in isolating this high-value compound.
Data Presentation: Comparison of Extraction Protocols
The efficiency of this compound extraction is highly dependent on the natural source, the chosen method, and the specific parameters employed. The following table summarizes quantitative data from various studies to facilitate comparison.
| Natural Source | Extraction Method | Solvent | Solid:Solvent Ratio | Temperature (°C) | Time | Power | Yield | Reference |
| Polygonum cuspidatum | Ultrasound-Assisted (UAE) | 40-80% Ethanol | 1:20 (g/mL) | Ambient | 20 min | 90-150 W | 3.82 mg/g | |
| Polygonum cuspidatum | Ultrasound-Assisted (UAE) | 50% Ethanol | 1:20 (g/mL) | 50 | 4 min | 150 W | 3.5 mg/g | |
| Polygonum cuspidatum | Reflux Extraction | 95% Ethanol | 1:6 (g/mL) | ~80 | 3 x 1 hr | N/A | Not Specified | |
| Polygonum cuspidatum | Supercritical Fluid (SFE) | CO₂ + Ethanol | Not Specified | 50 | Not Specified | N/A (30 MPa) | 7.1 mg/g | |
| Peanut Root | Microwave-Assisted (MAE) | 60% Ethanol | 1:14 (g/mL) | 80 | 4.5 min | 400 W | 0.367% (3.67 mg/g) | |
| Peanut Kernels | Supercritical Fluid (SFE) | CO₂ | Not Specified | 70 | 50 min | N/A (7000 psi) | 0.78 µg/g | |
| Grape Skins | Solvent Extraction | Ethanol / Methanol | 1:10 (g/mL) | Room Temp | 12-36 h (Maceration) | N/A | Not Specified | |
| Grape Waste | Solvent Extraction | 80% Ethanol | 1:5 (g/mL) | Room Temp | 72 h | N/A | 9g crude from 600g |
Experimental Workflows and Diagrams
A generalized workflow for the extraction and purification of this compound from a plant source involves several key stages, from material preparation to final isolation.
References
- 1. A simple method for the isolation and purification of this compound from Polygonum cuspidatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Extraction process of this compound Factory Directly Supply Top Quality [biolyphar.com]
- 4. The process of extracting pure this compound from this compound extract. [greenskybio.com]
Application Note and Protocol for the Quantification of Resveratrol Isomers by High-Performance Liquid Chromatography (HPLC)
This document provides a detailed application note and protocol for the quantification of resveratrol isomers (cis- and trans-resveratrol) using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is applicable for the analysis of this compound in various matrices, including bulk pharmaceuticals, dosage forms, and biological samples such as plasma.
Introduction
This compound (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, peanuts, and berries. It exists as two primary isomers: trans-resveratrol and cis-resveratrol. The trans-isomer is generally considered the more biologically active and stable form. Due to its potential antioxidant, anti-inflammatory, and cardioprotective properties, accurate quantification of this compound isomers is crucial in pharmaceutical research, quality control, and pharmacokinetic studies. This HPLC method provides a reliable and reproducible approach for the separation and quantification of these isomers.
Principle of the Method
This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation of cis- and trans-resveratrol is achieved based on their differential partitioning between the stationary and mobile phases. The isomers are then detected by a UV detector at a wavelength where both compounds exhibit significant absorbance. Quantification is performed by comparing the peak areas of the analytes to those of a known concentration of a standard.
Experimental Protocols
Materials and Reagents
-
trans-Resveratrol standard (≥99% purity)
-
cis-Resveratrol standard (if available, otherwise can be prepared by UV irradiation of trans-resveratrol)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid or Orthophosphoric acid (analytical grade)
-
Phosphate buffer
-
Internal Standard (IS), e.g., Caffeine (optional, but recommended for complex matrices)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Centrifuge (for biological sample preparation)
-
Syringe filters (0.45 µm)
Preparation of Standard Solutions
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of trans-resveratrol standard and dissolve it in 100 mL of methanol or a suitable solvent in a volumetric flask. This stock solution should be protected from light to prevent isomerization to the cis-form.
cis-Resveratrol Preparation (if standard is unavailable): A solution of trans-resveratrol can be exposed to UV light or sunlight to induce isomerization. The resulting mixture containing both isomers can then be used to identify the retention time of cis-resveratrol.[1][2][3]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 0.1 - 50 µg/mL). These solutions are used to construct a calibration curve.
Sample Preparation
For Bulk Drug and Pharmaceutical Dosage Forms:
-
Accurately weigh a portion of the powdered sample containing the equivalent of a known amount of this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol) in a volumetric flask.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Make up the volume with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[4]
For Plasma Samples (Liquid-Liquid Extraction):
-
To 200 µL of plasma in a microcentrifuge tube, add the internal standard (if used).[5]
-
Add a suitable extraction solvent (e.g., acetonitrile or methyl tert-butyl ether).
-
Vortex the mixture for 5 minutes to facilitate extraction.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Chromatographic Conditions
Several HPLC methods have been reported for the analysis of this compound isomers. The following tables summarize some of the key chromatographic parameters from different studies. Researchers should select and optimize the conditions based on their specific requirements and available instrumentation.
Table 1: HPLC Chromatographic Conditions for this compound Isomer Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 2.5 µm) | Hypersil ODS(2) C18 (250 x 4.6 mm, 5 µm) | Luna C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Phosphate Buffer (pH 6.8) (63:37, v/v) | Methanol:0.05% OPA buffer (pH 2.8) (51:49, v/v) | Methanol and distilled water | A: 0.1% Formic Acid, B: Methanol with 0.1% Formic Acid |
| Elution Mode | Isocratic | Isocratic | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min | Not Specified |
| Detection Wavelength | 306 nm | 319 nm | 303 nm | 290 nm (trans/cis-resveratrol) & 369 nm (other polyphenols) |
| Injection Volume | 20 µL | 20 µL | Not Specified | Not Specified |
| Column Temperature | Room Temperature | 25°C | Not Specified | Room Temperature |
| Internal Standard | Caffeine | Not Specified | Caffeine | Not Specified |
Method Validation
The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention times of the this compound isomers in blank samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The correlation coefficient (r²) should ideally be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of standard is spiked into a sample matrix.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (RSD) and is typically evaluated at three different concentration levels (intra-day and inter-day).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 2: Summary of Method Validation Parameters from Literature
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 0.010 - 6.4 | 1 - 40 | 0.066 - 6.64 (trans), 0.134 - 13.4 (cis) |
| Correlation Coefficient (r²) | > 0.9998 | Not Specified | 0.9998 (trans), 0.9997 (cis) |
| LOD (µg/mL) | 0.006 | 0.125 | Not Specified |
| LOQ (µg/mL) | 0.008 | 0.413 | Not Specified |
| Intra-day Precision (%RSD) | 0.46 - 1.02 | < 1.5 | 0.77 - 6.97 (trans), 1.13 - 6.57 (cis) |
| Inter-day Precision (%RSD) | 0.63 - 2.12 | Not Specified | 2.37 - 6.95 (trans), 1.93 - 3.72 (cis) |
| Recovery (%) | Not Specified | Close to 100 | > 85 |
Data Analysis
The concentration of cis- and trans-resveratrol in the samples is determined by using the regression equation of the calibration curve derived from the peak areas of the standard solutions.
Concentration = (Peak Area - y-intercept) / slope
If an internal standard is used, a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Visualizations
Caption: Overall workflow for HPLC quantification of this compound isomers.
Caption: Sample preparation workflows for solid and liquid matrices.
References
- 1. Stereospecific determination of cis- and trans-resveratrol in rat plasma by HPLC: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereospecific determination of cis- and trans-resveratrol in rat plasma by HPLC: Application to pharmacokinetic studies - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. ijrpb.com [ijrpb.com]
- 5. japsonline.com [japsonline.com]
Application Notes and Protocols for Resveratrol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing cell culture experiments to investigate the biological effects of resveratrol. This document includes detailed experimental protocols, quantitative data summaries, and diagrams of key signaling pathways modulated by this compound.
Introduction
This compound (3,5,4'-trihydroxystilbene) is a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts.[1] It has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, cardioprotective, and anti-cancer properties.[2][3] In cell culture models, this compound has been shown to modulate numerous signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and regulation of cellular metabolism.[1][4] This document outlines key experimental designs and protocols to study the multifaceted effects of this compound in a laboratory setting.
Data Presentation
The effects of this compound can vary depending on the cell type, concentration, and duration of treatment. The following tables summarize quantitative data from various studies to provide a reference for experimental design.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Assay Method | Reference |
| 4T1 | Breast Cancer | 93 | 48 | MTT | |
| HL-60 | Leukemia | 15 | 2 | DNA Synthesis | |
| HL-60 | Leukemia | 30 | 24 | DNA Synthesis | |
| HepG2 | Hepatocellular Carcinoma | 15 | 2 | DNA Synthesis | |
| HepG2 | Hepatocellular Carcinoma | 60 | 24 | DNA Synthesis | |
| NCI-H292 | Lung Carcinoma | 401.5 | Not Specified | Neutral Red Uptake | |
| Ramos | Burkitt's Lymphoma | ~150 | 24 | MTT |
Table 2: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Effect | % Apoptotic Cells | Reference |
| HCA-17 | 30 | 72 | 18% reduction in viability | Not Specified | |
| SW480 | 30 | 72 | 29% reduction in viability | Not Specified | |
| HT29 | 30 | 72 | 34% reduction in viability | Not Specified | |
| 4T1 | 50-250 | 48 | Increased late apoptotic cells | Dose-dependent increase | |
| HepG2 | 100 | 72 | Increased apoptosis | ~25% (trans-resveratrol) | |
| HCT-116 | 100 | 72 | Increased apoptosis | ~40% (trans-resveratrol) |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for key experiments to assess the effects of this compound on cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity by measuring mitochondrial dehydrogenase activity.
Materials:
-
Selected cell line
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3-5 x 10³ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Selected cell line grown in 6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with desired concentrations of this compound for the specified time.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge at approximately 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol is for analyzing the expression of specific proteins in cells treated with this compound, such as those involved in signaling pathways (e.g., p53, caspases, Bcl-2, Bax).
Materials:
-
Selected cell line grown in 6-well plates or larger dishes
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Extraction: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 4: Reactive Oxygen Species (ROS) Measurement
This protocol measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
Selected cell line grown in 96-well black plates
-
This compound
-
DCFH-DA solution
-
Oxidative stress inducer (e.g., H₂O₂) as a positive control
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate and allow them to attach overnight.
-
Treatment: Treat cells with this compound for the desired time.
-
Loading with DCFH-DA: Remove the treatment medium and incubate the cells with DCFH-DA solution (typically 10 µM) for 30 minutes at 37°C.
-
Induction of Oxidative Stress (Optional): If investigating protective effects, expose cells to an oxidative stressor like H₂O₂.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm).
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for studying the effects of this compound in cell culture.
This compound Signaling Pathways
This compound influences multiple interconnected signaling pathways to exert its biological effects. Key pathways include the activation of Sirtuin 1 (SIRT1), AMP-activated protein kinase (AMPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2), and the inhibition of pathways like PI3K/Akt/mTOR and Wnt/β-catenin.
Caption: Key signaling pathways modulated by this compound.
Wnt/β-catenin Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancer, leading to decreased cell proliferation and invasion.
Caption: Inhibition of the Wnt/β-catenin pathway by this compound.
References
- 1. Anti-tumor effects and cellular mechanisms of this compound [jstage.jst.go.jp]
- 2. The Anticancer Effects of this compound — Learn to Beat Cancer [learntobeatcancer.org]
- 3. This compound-like Compounds as SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer Molecular Mechanisms of this compound [frontiersin.org]
Application Notes and Protocols for In Vitro Bioactivity Testing of Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the multifaceted bioactivity of resveratrol. The protocols are intended to guide researchers in the consistent and reproducible assessment of this compound's antioxidant, anti-inflammatory, anti-cancer, and cardioprotective properties.
Antioxidant Activity Assays
Application Note: this compound's antioxidant capacity is a cornerstone of its biological activity, primarily attributed to its ability to scavenge free radicals and chelate metal ions.[1] In vitro assays are essential for quantifying this capacity. Commonly used methods include the DPPH and ABTS radical scavenging assays, which measure the ability of this compound to donate a hydrogen atom or an electron to neutralize free radicals.[2][3] The Ferric Reducing Antioxidant Power (FRAP) assay measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2] These assays provide a foundational understanding of this compound's direct antioxidant potential.
Data Presentation: Antioxidant Capacity of this compound
| Assay | Endpoint | Result (IC50 or Activity) | Reference |
| DPPH Radical Scavenging | IC50 | ~90.12% scavenging at 2.5 mg/mL after 120 min | [4] |
| ABTS Radical Scavenging | IC50 | 2 µg/mL | |
| ABTS Radical Scavenging | IC50 | 0.1 mg/mL | |
| Lipid Peroxidation | % Inhibition | 89.1% inhibition at 30 µg/mL | |
| FRAP Assay | IC0.5 | 5.1 µg/mL |
IC50: The concentration of this compound required to scavenge 50% of the radicals. IC0.5: The concentration required to produce an absorbance of 0.5.
Experimental Protocols
1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of this compound to donate a hydrogen atom and quench the stable DPPH free radical. The reduction of DPPH is observed as a color change from purple to yellow, measured spectrophotometrically.
-
Materials:
-
This compound (stock solution in ethanol)
-
DPPH (0.2 mM in ethanol)
-
Ethanol
-
96-well microplate
-
Microplate reader
-
Tertiary butylhydroquinone (TBHQ) or Ascorbic Acid (Positive Control)
-
-
Protocol:
-
Prepare a series of this compound dilutions (e.g., 10-200 µM) in ethanol.
-
In a 96-well plate, add 100 µL of each this compound dilution to respective wells.
-
Add 100 µL of 0.2 mM DPPH solution to each well.
-
For the control well, add 100 µL of ethanol instead of the this compound sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without this compound and A_sample is the absorbance of the sample with this compound.
-
Plot the percentage of scavenging against the this compound concentration to determine the IC50 value.
-
1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant like this compound, the radical is neutralized, and the color intensity decreases.
-
Materials:
-
This compound (stock solution in a suitable solvent)
-
ABTS solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days.
-
Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare a series of this compound dilutions.
-
Add 10 µL of each this compound dilution to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot the percentage of inhibition against this compound concentration to determine the IC50 value.
-
Workflow Diagram
Anti-inflammatory Activity Assays
Application Note: Chronic inflammation is a key factor in many diseases. This compound exerts anti-inflammatory effects by modulating various signaling pathways, notably by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and reducing the production of inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-1β, IL-6). In vitro assays using cell models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are standard for evaluating these effects.
Data Presentation: Anti-inflammatory Effects of this compound
| Assay/Model | Target | Result (IC50 or Effect) | Reference |
| COX-1 Inhibition | Enzyme Activity | Potent, mechanism-based inactivator (Ki(inact) = 1.52 µM) | |
| COX-2 Inhibition | PGE₂ Production | IC50 of ~30-50 µM (in vitro enzyme assay) | |
| LPS-stimulated RAW 264.7 cells | NO Production | ED50 = 26.89 µM | |
| LPS + Nigericin-stimulated BV-2 microglia | IL-1β, IL-6, TNF-α mRNA | Significant decrease with 10 µM this compound |
IC50: Concentration for 50% inhibition. Ki(inact): Inactivation constant. ED50: Effective dose for 50% response.
Experimental Protocols
2.1 COX (Cyclooxygenase) Inhibitory Assay
This protocol measures the ability of this compound to inhibit the peroxidase activity of COX enzymes, which is a key step in prostaglandin synthesis.
-
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
This compound (in DMSO)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)
-
Spectrophotometer
-
-
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, the COX enzyme, and heme in a cuvette.
-
Add various concentrations of this compound (or DMSO for control) to the mixture and incubate for a few minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately monitor the initial rate of TMPD oxidation by measuring the increase in absorbance at 603 nm.
-
To test for mechanism-based inactivation of COX-1, pre-incubate COX-1 with this compound and a peroxide substrate (e.g., H₂O₂) for varying times before adding arachidonic acid and TMPD.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control.
-
Determine the IC50 value by plotting percent inhibition versus concentration.
-
2.2 Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay)
This cell-based assay quantifies the production of nitrite (a stable product of NO) in the culture medium of macrophages stimulated with LPS.
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM culture medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well culture plates
-
-
Protocol:
-
Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control wells (no LPS, no this compound) and LPS-only wells.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Determine the inhibitory effect of this compound on NO production.
-
Signaling Pathway Diagram
Anti-Cancer Activity Assays
Application Note: this compound exhibits anti-cancer properties by inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis. Its effects are often dose- and cell-line dependent. The MTT assay is a fundamental tool to assess this compound's impact on cell viability. To further elucidate the mechanism, clonogenic assays can determine long-term effects on cell survival and reproductive integrity, while apoptosis assays (e.g., Caspase-3 activity) can confirm the induction of programmed cell death.
Data Presentation: Anti-proliferative Effects of this compound
| Cell Line (Cancer Type) | Incubation Time | Concentration | Effect on Cell Viability | Reference | | :--- | :--- | :--- | :--- | | HCT-116, SW480 (Colon) | 24 h | 0-50 µM | Concentration-dependent decrease | | | PANC-1, AsPC-1 (Pancreatic) | 48-72 h | 100 µM | Greatest decrease observed at this concentration | | | MHCC97-H (Liver) | 24-48 h | 20-100 µM | Time- and concentration-dependent inhibition | | | M21, NXS2 (Melanoma, Neuroblastoma) | - | ≥ 25 µM | Inhibition of cell proliferation | | | MCF7, MDA-MB231 (Breast) | - | 50-100 µM | Significant inhibition of cancer cells, no toxicity to normal cells | |
Experimental Protocols
3.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete culture medium
-
This compound (stock in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% dimethylformamide)
-
96-well culture plates
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Treat cells with a range of this compound concentrations (e.g., 0-200 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only (DMSO) controls.
-
After the treatment period, remove the medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Aspirate the medium containing MTT.
-
Add 150-200 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance (optical density) at a wavelength of 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
3.2 Caspase-3 Activity Assay
This assay quantifies the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.
-
Materials:
-
Treated cells (from a parallel experiment to MTT)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Treat cells with this compound as described in the MTT protocol.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
In a new 96-well plate, add an equal amount of protein from each sample.
-
Add the Caspase-3 substrate (Ac-DEVD-pNA), which releases a chromophore (pNA) upon cleavage.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
The increase in absorbance is proportional to the Caspase-3 activity in the sample.
-
Signaling Pathway Diagram
Cardioprotective Effect Assays
Application Note: this compound's cardioprotective effects are significantly mediated by its ability to increase the production of nitric oxide (NO) in endothelial cells. This is achieved by upregulating and activating endothelial nitric oxide synthase (eNOS). Key signaling molecules involved include SIRT1 and AMP-activated protein kinase (AMPK). In vitro models using human umbilical vein endothelial cells (HUVECs) are ideal for studying these mechanisms. Assays can measure eNOS phosphorylation (activation) or the resulting NO production.
Data Presentation: Cardioprotective Effects of this compound
| Cell Model | Target/Pathway | Effect | Reference |
| Cultured Endothelial Cells | eNOS Phosphorylation (Ser-1177) | Increased phosphorylation at nanomolar concentrations | |
| Endothelial Cells | eNOS Expression | Upregulation of eNOS expression | |
| Endothelial Cells | SIRT1 Activation | Activates SIRT1, which deacetylates and stimulates eNOS | |
| Endothelial Cells | AMPK Activation | Indirectly activates AMPK, which phosphorylates eNOS |
Experimental Protocols
4.1 eNOS Activation in Endothelial Cells (Western Blot)
This protocol assesses the activation of eNOS by measuring its phosphorylation at the key activating site, Serine 1177.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Primary antibodies: anti-phospho-eNOS (Ser1177) and anti-total-eNOS
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
-
-
Protocol:
-
Culture HUVECs to ~80-90% confluency in culture plates.
-
Treat cells with various concentrations of this compound (e.g., 1-50 µM) for a specified time (e.g., 30 minutes to 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration in the lysates.
-
Separate proteins (20-30 µg per lane) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-eNOS (Ser1177) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody for total eNOS to normalize the phosphorylation signal.
-
Quantify band intensity using densitometry software. An increase in the ratio of p-eNOS to total eNOS indicates activation.
-
4.2 NO Production in Endothelial Cells (DAF-FM Diacetate Assay)
This assay uses a fluorescent probe (DAF-FM Diacetate) that becomes highly fluorescent upon reacting with NO, allowing for the visualization and quantification of NO production within live cells.
-
Materials:
-
HUVECs
-
DAF-FM Diacetate probe
-
This compound
-
Fluorescence microscope or plate reader
-
-
Protocol:
-
Culture HUVECs on glass coverslips or in a black, clear-bottom 96-well plate.
-
Load the cells with DAF-FM Diacetate (e.g., 5 µM) by incubating them in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove the excess probe.
-
Treat the cells with this compound.
-
Measure the increase in fluorescence over time using a fluorescence microscope (Excitation/Emission ~495/515 nm) or a plate reader.
-
An increase in fluorescence intensity corresponds to an increase in NO production.
-
Signaling Pathway Diagram
References
Application Notes and Protocols for Resveratrol Administration in Clinical Trial Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and methodologies for designing and implementing clinical trials involving resveratrol. The protocols outlined below are based on established practices from published human studies and are intended to serve as a guide for researchers in the field.
Introduction
This compound (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol that has garnered significant interest for its potential therapeutic effects in a range of age-related diseases, including cardiovascular disease, metabolic disorders, and neurodegenerative conditions. Its mechanisms of action are thought to involve the activation of sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK), key regulators of cellular metabolism and stress resistance.[1] Despite promising preclinical data, clinical translation has been challenging due to this compound's low bioavailability.[2][3] This document outlines critical aspects of clinical trial design for this compound, including dosage, formulation, and analytical methods, to guide the development of robust and informative studies.
Quantitative Data Summary
The following tables summarize quantitative data from various clinical trials on this compound, focusing on pharmacokinetic parameters and dosing regimens.
Table 1: Pharmacokinetic Parameters of trans-Resveratrol in Healthy Adults
| Dosage (mg) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| 25 | Standard powder in grape juice | <10 | 0.5 - 2 | Not Reported | [4] |
| 150 | resVida® | Not Reported | Not Reported | Not Reported | [5] |
| 500 | Standard tablet | 71.2 ± 42.4 | Not Reported | 179.1 ± 79.1 | |
| 1000 | Standard capsule | Not Reported | Not Reported | Not Reported | |
| 5000 | Standard powder | 539 | 1.5 | Not Reported |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.
Table 2: this compound Dosing Regimens in Human Clinical Trials
| Daily Dose (mg) | Duration | Target Population | Key Findings | Reference(s) |
| 8 - 16 | 1 year | At-risk for cardiovascular disease | Improved inflammatory and atherogenic markers | |
| 150 | 30 days | Healthy obese men | Mimicked effects of calorie restriction | |
| 250 | Not Specified | Patients with diabetes | Improved glycemic control | |
| 500 | 30 days | Healthy adults | Increased circulating SIRT1 | |
| 1000 | 6 months | Elderly with type 2 diabetes | Increased antioxidant capacity and SIRT1 activation | |
| Up to 5000 | Up to 29 days | Healthy volunteers | Generally safe and well-tolerated |
Experimental Protocols
Protocol for Oral Administration of this compound
This protocol outlines the standardized administration of this compound capsules to participants in a clinical trial setting.
Materials:
-
This compound capsules of the desired dosage (e.g., 250 mg, 500 mg)
-
Placebo capsules (matched in size, color, and taste)
-
Water
-
Standardized meal (if required by the study design)
-
Participant dosing diary
Procedure:
-
Participant Fasting: Instruct participants to fast for a specified period (e.g., overnight for at least 8 hours) before administration, if required by the study protocol.
-
Baseline Sample Collection: Collect baseline biological samples (e.g., blood, urine) as required.
-
Capsule Administration:
-
Provide the participant with the prescribed number of this compound or placebo capsules.
-
Instruct the participant to swallow the capsules with a standardized volume of water (e.g., 240 mL).
-
-
Food and Drink Restrictions: Maintain fasting or provide a standardized meal at a specified time post-administration, according to the study design. Restrict the intake of other foods and beverages for a defined period.
-
Post-Dose Sample Collection: Collect biological samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) to characterize the pharmacokinetic profile.
-
Documentation: Record the exact time of administration and any adverse events in the participant's dosing diary and study records.
Protocol for Analysis of this compound and its Metabolites in Human Plasma using LC-MS/MS
This protocol describes a validated method for the quantification of trans-resveratrol and its major metabolites (glucuronides and sulfates) in human plasma.
Materials and Reagents:
-
Human plasma samples
-
trans-Resveratrol, this compound-3-O-glucuronide, and this compound-3-O-sulfate analytical standards
-
Internal standard (e.g., curcumin or hexestrol)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., Luna C18, 3 µm, 30 x 2.0 mm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 25 µL
-
Gradient: Develop a suitable gradient to separate this compound and its metabolites.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (m/z):
-
This compound: 227 -> 185
-
This compound Glucuronides: 403 -> 227
-
This compound Sulfates: 307 -> 227
-
Internal Standard (Hexestrol): 269 -> 134
-
-
-
-
Data Analysis:
-
Construct calibration curves using the analytical standards.
-
Quantify the concentrations of this compound and its metabolites in the plasma samples based on the peak area ratios relative to the internal standard.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound as identified in human studies.
Experimental Workflow
The diagram below outlines a typical workflow for a this compound clinical trial.
References
Analyzing Resveratrol and Its Metabolites in Plasma: A Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the accurate quantification of resveratrol and its metabolites in plasma is crucial for understanding its pharmacokinetics, bioavailability, and potential therapeutic effects. This compound, a naturally occurring polyphenol, undergoes rapid and extensive metabolism in the body, primarily forming glucuronide and sulfate conjugates.[1] This document provides detailed methodologies for the analysis of these compounds in plasma, focusing on robust and sensitive techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Core Analytical Techniques
The primary methods for the analysis of this compound and its metabolites in plasma are HPLC and LC-MS/MS. HPLC with UV detection offers a reliable and cost-effective approach, while LC-MS/MS provides superior sensitivity and specificity, allowing for the detection of low-level metabolites.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the analytes.[3]
Experimental Workflow Overview
A typical workflow for the analysis of this compound and its metabolites in a plasma sample involves several key stages, from sample collection and preparation to data acquisition and analysis.
References
- 1. Determination of this compound and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Quantification of this compound in Mouse Plasma by Ultra high Pressure Liquid chromatography (UPLc) coupled to tandem Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethylchloroformate Derivatization for GC-MS Analysis of this compound Isomers in Red Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Western Blot Analysis of Resveratrol-Treated Cells: A Detailed Guide for Researchers
Application Notes
This document provides a comprehensive protocol for conducting Western blot analysis on cells treated with resveratrol, a naturally occurring polyphenol known for its diverse biological activities. This guide is intended for researchers, scientists, and drug development professionals investigating the molecular mechanisms of this compound, particularly its impact on cellular signaling pathways. The following protocols and data have been synthesized from established methodologies to ensure reproducibility and accuracy.
Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. When studying the effects of this compound, this method is invaluable for elucidating changes in protein expression and post-translational modifications within key signaling cascades. This document focuses on three prominent pathways modulated by this compound: the PI3K/Akt/mTOR pathway, the WNT/β-catenin pathway, and the SIRT1 signaling pathway.
The provided protocols detail every step from cell culture and this compound treatment to data analysis and interpretation. The accompanying tables summarize quantitative data from various studies, offering a comparative overview of this compound's effects on protein expression. Furthermore, Graphviz diagrams are included to visualize the experimental workflow and the intricate relationships within the signaling pathways discussed.
Key Signaling Pathways Modulated by this compound
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This compound has been shown to downregulate this pathway in various cancer cell lines, contributing to its anti-cancer properties.[1] Western blot analysis is instrumental in assessing the phosphorylation status and total protein levels of key components of this pathway, such as Akt, mTOR, and their downstream effectors.[1]
WNT/β-catenin Pathway
The WNT/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is often associated with diseases like cancer. This compound has been observed to modulate this pathway, often leading to a decrease in the nuclear accumulation of β-catenin, a key transcriptional co-activator.[2][3] Western blotting can effectively measure the levels of total and nuclear β-catenin, as well as other proteins involved in this cascade.[2]
SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a central role in cell metabolism, stress resistance, and aging. This compound is a well-known activator of SIRT1. Western blot analysis can be used to determine the expression levels of SIRT1 and its downstream targets, providing insights into the metabolic and anti-aging effects of this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing Western blot analysis on this compound-treated cells.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line in appropriate culture dishes or flasks and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO) and store it at -20°C. Dilute the stock solution to the desired final concentrations in fresh culture medium just before use.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells. For a 10 cm dish, use approximately 500 µL of lysis buffer.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. Sonicate the lysate for 10-15 seconds to shear DNA and increase protein yield.
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of the lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin).
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer and calculate the protein concentration of each sample based on the standard curve.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a calculated volume of each protein lysate with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-50 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Also, load a molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Refer to Table 2 for recommended antibody dilutions.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
Detection and Data Analysis
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the intensity of a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.
Data Presentation
The following tables summarize the quantitative changes in protein expression observed in various cell types after treatment with this compound.
Table 1: Effect of this compound on PI3K/Akt/mTOR Pathway Proteins
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Protein | Change in Expression | Reference |
| U251 Glioma | 100 | 24 | p-Akt | Decreased | |
| U251 Glioma | 100 | 24 | Akt | Decreased to 55% of control | |
| U251 Glioma | 100 | 24 | p-mTOR | Decreased | |
| A549 Lung Cancer | 100 | 12 | p-Akt/Akt | Significantly decreased | |
| H23 Lung Cancer | 100 | 12 | p-mTOR/mTOR | Significantly decreased | |
| Cardiac Tissues (Rat) | N/A | N/A | PI3K | Increased | |
| Cardiac Tissues (Rat) | N/A | N/A | p-Akt | Increased | |
| Cardiomyocytes | 10 | 1 | p-Akt1 | Significantly inhibited |
Table 2: Effect of this compound on WNT/β-catenin Pathway Proteins
| Cell Line/Tissue | This compound Concentration (µM) | Treatment Duration | Protein | Change in Expression | Reference |
| Rat Spinal Cord | N/A | N/A | WNT3a | Reduced | |
| Rat Spinal Cord | N/A | N/A | FZ8 | Reduced | |
| Rat Spinal Cord | N/A | N/A | Cytosolic β-catenin | Reduced accumulation | |
| Rat Spinal Cord | N/A | N/A | Nuclear β-catenin | Reduced accumulation | |
| Mouse Colon | N/A | N/A | Wnt5a | Decreased | |
| Mouse Colon | N/A | N/A | β-catenin | Decreased | |
| A498 Renal Cancer | 100 | N/A | β-catenin | Significantly reduced | |
| Caki-1 Renal Cancer | 100 | N/A | Wnt | Significantly reduced |
Table 3: Effect of this compound on SIRT1 Signaling Pathway Proteins
| Cell Line/Tissue | This compound Concentration (µM) | Treatment Duration (h) | Protein | Change in Expression | Reference |
| Bovine Adipocytes | 200 | N/A | SIRT1 | Increased | |
| Adventitial Fibroblasts | 20, 80 | N/A | SIRT1 | Elevated | |
| NAFLD Mouse Model | 100 mg/kg | 8 weeks | SIRT1 | 1.59-fold increase | |
| NAFLD Mouse Model | 100 mg/kg | 8 weeks | P-AMPK | 2.76-fold increase | |
| BJ Fibroblasts | 10 | 72 | SIRT1 | Significantly decreased | |
| BJ Fibroblasts | 10 | 72 | SIRT2 | Significantly decreased |
Recommended Antibody Dilutions
Table 4: Primary Antibody Dilutions for Western Blotting
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
| PI3K/Akt Pathway | ||||
| p-Akt (Ser473) | Rabbit | 1:500 - 1:1000 | Cell Signaling Technology | #4058 |
| Akt | Rabbit | 1:1000 | Cell Signaling Technology | #9272 |
| p-mTOR (Ser2448) | Rabbit | 1:1000 | Cell Signaling Technology | #2971 |
| mTOR | Rabbit | 1:1000 | Cell Signaling Technology | #2972 |
| WNT/β-catenin Pathway | ||||
| β-catenin | Rabbit | 1:1000 - 1:5000 | Cell Signaling Technology | #9562 |
| Active β-catenin | Rabbit | 1:1000 | Cell Signaling Technology | #8814 |
| Wnt5a | Rabbit | 1:1000 | Abcam | ab179824 |
| SIRT1 Pathway | ||||
| SIRT1 | Rabbit | 1:500 - 1:2000 | Novus Biologicals | NBP1-51641 |
| SIRT1 | Rabbit | 1-2 µg/mL | Sigma-Aldrich | S5322 |
| SIRT1 | Sheep | 0.2 µg/mL | R&D Systems | AF7714 |
| p-AMPKα (Thr172) | Rabbit | 1:1000 | Cell Signaling Technology | #2535 |
| AMPKα | Rabbit | 1:1000 | Cell Signaling Technology | #2532 |
| Loading Controls | ||||
| β-actin | Mouse | 1:1000 - 1:5000 | Santa Cruz Biotechnology | sc-130656 |
| GAPDH | Rabbit | 1:1000 - 1:5000 | Cell Signaling Technology | #2118 |
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of this compound-treated cells.
Caption: this compound-mediated inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Modulation of the WNT/β-catenin signaling pathway by this compound.
Caption: Activation of the SIRT1 signaling pathway by this compound.
References
Application Notes and Protocols: Production of Resveratrol in Plant Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol with a wide range of documented therapeutic properties, including antioxidant, anti-inflammatory, and cardioprotective effects. The increasing demand for high-purity this compound for nutraceutical, cosmetic, and pharmaceutical applications has driven the development of sustainable and scalable production methods. Plant cell culture has emerged as a promising biotechnological platform for this compound production, offering a controlled environment, independence from geographical and seasonal variations, and the potential for high yields.[1] This document provides detailed application notes and protocols for the production of this compound in plant cell cultures, focusing on elicitation strategies to enhance biosynthesis.
Methods for this compound Production in Plant Cell Cultures
The biotechnological production of this compound primarily involves the use of plant cell suspension cultures, particularly from grapevine (Vitis vinifera) and peanut (Arachis hypogaea), which are natural producers of this stilbene.[2] The general workflow involves establishing a cell culture, inducing this compound synthesis through the application of elicitors, and subsequent extraction and purification of the target compound.
Elicitation: A Key Strategy to Boost this compound Yield
Plant cells in culture often produce low levels of secondary metabolites like this compound without an external stimulus. Elicitors are compounds that trigger defense responses in plant cells, leading to the enhanced synthesis of phytoalexins, including this compound.[3] Both biotic and abiotic elicitors have been successfully employed to increase this compound production.
Commonly used elicitors include:
-
Jasmonates: Methyl jasmonate (MeJA) and jasmonic acid (JA) are signaling molecules involved in plant defense and have been shown to be potent elicitors of this compound synthesis.[4][5]
-
Cyclodextrins (CDs): These cyclic oligosaccharides can form inclusion complexes with this compound, facilitating its release into the culture medium and preventing its degradation, thereby increasing the overall yield. Randomly methylated β-cyclodextrins (RMBCD) and dimethyl-β-cyclodextrin (DIMEB) are frequently used.
-
Chitosan: A biopolymer derived from chitin, chitosan can also induce defense responses and stilbene production, although its effectiveness can vary.
The choice of elicitor, its concentration, the timing of its application, and the cell line used are critical factors that influence the final this compound yield.
Quantitative Data on this compound Production
The following tables summarize quantitative data from various studies on this compound production in plant cell cultures under different elicitation conditions.
Table 1: this compound Production in Vitis vinifera Cell Cultures
| Cultivar | Elicitor(s) & Concentration | Culture System | Max. This compound Yield | Reference |
| Italia | Methyl Jasmonate (MeJA) | Suspension Culture | 0.970 mg/g DW (total stilbenes) | |
| Italia | Jasmonic Acid (JA) | Suspension Culture | 1.023 mg/g DW (total stilbenes) | |
| Gamay | DIMEB (50 mM) & MeJA (100 µM) | Suspension Culture | 4.18 mg/mL (extracellular) | |
| Monastrell | DIMEB | Suspension Culture | Not specified, focus on optimization | |
| 41B | MeJA | Suspension Culture | ~200 mg/L (extracellular) | |
| Unknown | Combination of bio-stimulants | Bioreactor | > 4 g/L (extracellular) |
Table 2: this compound Production in Other Plant Cell Cultures
| Plant Species | Culture Type | Elicitor(s) & Concentration | Max. This compound Yield | Reference |
| Arachis hypogaea (Peanut) | Hairy Root Culture | Sodium Acetate | 18-35 mg/L (secreted) | |
| Arachis hypogaea (Peanut, purple seed coat) | Hairy Root Culture | None (constitutive) | 70.16 - 166.76 mg/g | |
| DJ526 (a plant cell line) | Suspension Culture | MeJA (5 µM) | >96.4% increase over control | |
| DJ526 (a plant cell line) | Suspension Culture | JA (10 µM) | 27.5% increase over control |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
The biosynthesis of this compound in plants occurs through the phenylpropanoid pathway. The pathway starts with the amino acid phenylalanine and involves several key enzymatic steps. Elicitors typically act by upregulating the expression of genes encoding these enzymes, particularly stilbene synthase (STS), which is the final and key enzyme in the pathway.
Caption: this compound biosynthesis pathway and the role of elicitors.
General Experimental Workflow
The following diagram outlines the typical workflow for producing and quantifying this compound from plant cell cultures.
Caption: General workflow for this compound production in plant cell culture.
Experimental Protocols
Protocol 1: Establishment of Vitis vinifera Suspension Cultures
This protocol is adapted from methodologies described for establishing grapevine cell cultures.
1. Materials:
-
Young leaves or petioles from a healthy Vitis vinifera plant.
-
70% (v/v) ethanol.
-
1% (v/v) sodium hypochlorite solution with a few drops of Tween 20.
-
Sterile distilled water.
-
Callus Induction Medium: B5 medium supplemented with 2,4-D (1 mg/L), kinetin (0.2 mg/L), sucrose (30 g/L), and agar (8 g/L).
-
Liquid Suspension Culture Medium: B5 medium with the same hormone and sucrose concentrations as the callus induction medium, but without agar.
2. Procedure:
-
Sterilization of Explants:
-
Wash explants thoroughly under running tap water.
-
In a laminar flow hood, immerse explants in 70% ethanol for 30-60 seconds.
-
Transfer to 1% sodium hypochlorite solution and shake for 10-15 minutes.
-
Rinse 3-5 times with sterile distilled water.
-
-
Callus Induction:
-
Cut the sterilized explants into small pieces (approx. 0.5-1 cm²) and place them on the solid Callus Induction Medium in petri dishes.
-
Seal the dishes with paraffin film and incubate in the dark at 25 ± 2°C.
-
Subculture the developing calli onto fresh medium every 3-4 weeks.
-
-
Establishment of Suspension Culture:
-
Transfer friable, fast-growing calli (approx. 2-3 g) to a 250 mL Erlenmeyer flask containing 50 mL of liquid Suspension Culture Medium.
-
Place the flasks on an orbital shaker at 110-120 rpm in the dark at 25 ± 2°C.
-
Subculture weekly by transferring 10 mL of the cell suspension to 40 mL of fresh medium.
-
Protocol 2: Elicitation of this compound Production
This protocol describes a combined elicitation strategy using methyl jasmonate and cyclodextrins, which has been shown to be highly effective.
1. Materials:
-
Established Vitis vinifera suspension culture (7-10 days after subculture).
-
Sterile stock solution of Methyl Jasmonate (MeJA) in ethanol (e.g., 100 mM).
-
Sterile stock solution of Dimethyl-β-cyclodextrin (DIMEB) in water (e.g., 500 mM).
2. Procedure:
-
Allow the cell suspension culture to reach the exponential growth phase (typically 7-10 days after subculture).
-
Aseptically add the MeJA stock solution to the culture to a final concentration of 100 µM.
-
Simultaneously or sequentially, add the DIMEB stock solution to a final concentration of 50 mM. Note: The order of addition can influence the final yield, with simultaneous addition or DIMEB followed by MeJA often being effective.
-
Incubate the elicited culture on an orbital shaker under the same conditions as before (110-120 rpm, 25 ± 2°C, in the dark).
-
Collect samples at different time points (e.g., 24, 48, 96, 168 hours) to determine the optimal incubation time for maximum this compound production.
Protocol 3: Extraction and Quantification of this compound
1. Materials:
-
Elicited cell culture.
-
Ethyl acetate or methanol.
-
Centrifuge.
-
Rotary evaporator.
-
HPLC system with a C18 column and UV detector.
-
This compound standard.
-
Methanol (HPLC grade).
-
Water (HPLC grade).
2. Procedure:
-
Separation of Cells and Medium:
-
Separate the cells from the culture medium by vacuum filtration or centrifugation. Since cyclodextrins promote extracellular accumulation, the medium is the primary source of this compound.
-
-
Extraction from Culture Medium:
-
Mix the culture medium with an equal volume of ethyl acetate.
-
Shake vigorously and allow the phases to separate.
-
Collect the upper ethyl acetate phase. Repeat the extraction 2-3 times.
-
Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.
-
-
Extraction from Cells (Optional):
-
Freeze-dry the harvested cells and grind them into a fine powder.
-
Extract the powder with methanol at room temperature with shaking.
-
Centrifuge to pellet the cell debris and collect the supernatant.
-
-
Quantification by HPLC:
-
Re-dissolve the dried extracts in a known volume of methanol.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Use a mobile phase gradient of water and methanol (with 0.1% formic acid, if needed) for separation on a C18 column.
-
Detect this compound by UV absorbance at approximately 306 nm.
-
Quantify the this compound concentration by comparing the peak area with a standard curve generated from known concentrations of a this compound standard.
-
Conclusion
Plant cell culture technology represents a powerful and sustainable approach for the large-scale production of this compound. By optimizing culture conditions and employing effective elicitation strategies, such as the combined use of methyl jasmonate and cyclodextrins, it is possible to achieve high yields of this valuable bioactive compound. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field to develop and implement robust this compound production systems. Further research into novel elicitors, metabolic engineering, and bioreactor optimization will continue to enhance the efficiency and commercial viability of this technology.
References
- 1. Bioproduction of this compound and stilbene derivatives by plant cells and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound biosynthesis, optimization, induction, bio-transformation and bio-degradation in mycoendophytes [frontiersin.org]
- 4. Effects of elicitors on the production of this compound and viniferins in cell cultures of Vitis vinifera L. cv Italia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Enhancing Antibody Production in CHO Cells with Resveratrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chinese Hamster Ovry (CHO) cells are the predominant platform for the production of recombinant therapeutic proteins, particularly monoclonal antibodies. A key objective in bioprocessing is to enhance the specific productivity (qP) of these cells, thereby increasing the overall antibody titer. Resveratrol, a naturally occurring polyphenol, has emerged as a promising supplement in CHO cell culture media to achieve this goal. This document provides detailed application notes and protocols for the utilization of this compound to boost antibody production in CHO cells.
Recent studies have demonstrated that this compound can significantly increase the cell-specific productivity of CHO cells, leading to a higher final antibody titer.[1][2][3] The underlying mechanisms involve a temporary cell cycle arrest in the S-phase, which slows cell growth while enhancing the cellular machinery for protein synthesis.[1][2] Furthermore, this compound may offer protective benefits through its antioxidant properties.
Effects of this compound on CHO Cell Culture Performance
The addition of this compound to CHO cell culture media has a concentration-dependent impact on several key performance indicators.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on CHO cell growth, viability, and antibody production as reported in scientific literature.
Table 1: Effect of this compound on CHO Cell Growth and Viability
| This compound Concentration (µM) | Peak Viable Cell Density (VCD) (x 10^6 cells/mL) | Viability (%) | Observations | Reference |
| 0 (Control) | 1.22 ± 0.10 | >95% | Normal growth profile. | |
| 10 | No significant change | >95% | Minimal impact on cell growth. | |
| 25 | Reduced | >95% | Slowed cell growth. | |
| 50 | 0.28 ± 0.01 | >95% (up to 50 µM) | Significant reduction in VCD and slowed cell growth. | |
| 75 | - | Loss of viability | Toxic concentration. | |
| 100 | - | Drastic loss of viability | Toxic concentration. |
Table 2: Effect of this compound on Antibody Titer and Specific Productivity
| This compound Concentration (µM) | Final IgG Titer (relative to control) | Cell-Specific Productivity (qP) (pg/cell/day) | Observations | Reference |
| 0 (Control) | 1.00 | 2.76 ± 0.16 to 3.2 ± 0.1 | Baseline productivity. | |
| 10 | ~1.00 | - | Little to no effect. | |
| 25 | Increased | - | Enhanced productivity. | |
| 50 | Up to 1.37-fold increase | 4.7 ± 0.6 | Almost doubling of qP. | |
| 100 | - | 5.1 ± 0.2 | Increased qP but with significant cell toxicity. |
Experimental Protocols
The following protocols provide a framework for implementing the use of this compound in CHO cell culture for enhanced antibody production.
Materials
-
CHO cell line expressing the desired monoclonal antibody
-
Chemically defined CHO cell culture medium
-
This compound (Sigma-Aldrich, Cat. No. R5010 or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Shake flasks or bioreactors
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
-
Analytical equipment for antibody quantification (e.g., HPLC, ELISA)
-
Analytical equipment for antibody quality assessment (e.g., CEX-HPLC, SEC-HPLC)
Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C, protected from light.
Protocol for Batch Culture in Shake Flasks
This protocol is designed to determine the optimal concentration of this compound.
-
Cell Seeding: Seed CHO cells at a density of 0.5 x 10^6 viable cells/mL in shake flasks containing pre-warmed culture medium.
-
This compound Addition: On day 0, add the this compound stock solution to the culture medium to achieve final concentrations of 0 µM (control), 10 µM, 25 µM, and 50 µM. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5% (v/v).
-
Incubation: Incubate the shake flasks at 37°C with 5% CO2 on an orbital shaker at 140-150 rpm.
-
Monitoring: At 24-hour intervals, take a representative sample from each flask to determine:
-
Viable cell density and viability using the trypan blue exclusion method.
-
Antibody titer using a suitable analytical method (e.g., Protein A HPLC).
-
-
Harvest: Harvest the cultures when the cell viability drops below a predetermined threshold (e.g., 60%) or at a fixed time point (e.g., day 10).
-
Analysis: Analyze the harvested supernatant for final antibody titer and assess antibody quality (e.g., aggregation, charge variants).
Experimental Workflow
References
- 1. This compound addition to Chinese hamster ovary cell culture media: The effect on cell growth, monoclonal antibody synthesis, and its chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound addition to CHO cell culture media: The effect on cell growth, monoclonal antibody synthesis and its chemical modification - White Rose Research Online [eprints.whiterose.ac.uk]
Solvent Selection for Resveratrol Extraction and Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol (trans-3,5,4'-trihydroxystilbene), a naturally occurring polyphenol found in various plants, most notably in the skins of red grapes and in Polygonum cuspidatum, has garnered significant scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-aging effects. Accurate and efficient extraction and analysis of this compound are paramount for research, development, and quality control of this compound-containing products. The choice of solvent is a critical factor that significantly influences the extraction efficiency and the compatibility with subsequent analytical methods. This document provides detailed application notes and protocols for the selection of appropriate solvents for this compound extraction and analysis.
Solvent Selection for this compound Extraction
The selection of an optimal solvent for this compound extraction depends on several factors, including the solubility of this compound, the polarity of the solvent, and its selectivity for the target compound over other matrix components.[1]
Common Solvents for this compound Extraction
Ethanol and methanol are among the most frequently used solvents for this compound extraction due to their high efficiency.[2] Aqueous mixtures of these alcohols, particularly 80% ethanol, have been shown to be highly effective for extracting this compound from grape skins and other plant materials.[2][3] Acetone has also been investigated but generally shows lower extraction yields for this compound compared to alcohols.[3] For specific applications, other solvents like ethyl acetate and methyl tert-butyl ether have been utilized, particularly in liquid-liquid extraction steps during purification.
Quantitative Comparison of Extraction Solvents
The following table summarizes the extraction yields of this compound from different plant sources using various solvents, providing a comparative overview to aid in solvent selection.
| Plant Material | Extraction Method | Solvent | This compound Yield | Reference |
| Grape Leaves | Ultrasound-Assisted | 40% Ethanol | Maximum Yield (unspecified) | |
| Grape Leaves | Desorption from Carbon | 70% Ethanol | Highest Desorption | |
| Vine Shoots | Maceration | 80% Ethanol | 66.86 mg/kg D.W. | |
| Vine Shoots | Maceration | 99.9% Methanol | 84.06 mg/kg D.W. | |
| Vine Shoots | Maceration | 99.9% Methanol + 1% HCl | 92.06 mg/kg D.W. | |
| Vine Shoots | Maceration | Ethanol:Diethyl Ether (4:1) | 147.14 mg/kg D.W. | |
| Grape Peel | Maceration (2 days) | Methanol | 31.7 mg/L | |
| Grape Peel | Maceration (3 days) | Ethanol | 4.7 mg/L | |
| Grape Peel | Reflux Extraction (1h) | Methanol | 72.4 mg/L | |
| Grape Peel | Reflux Extraction (1h) | Ethanol | 71.13 mg/L | |
| Peanut Skin | Maceration | 70% Ethanol | 0.221 mg/g dry weight | |
| Polygonum cuspidatum | Liquid-Liquid Extraction | Ethyl Acetate | 81.8 ± 7.3% recovery | |
| Polygonum cuspidatum | Liquid-Liquid Extraction | Ethyl Acetate:Petroleum Ether (1:1) | 91.7 ± 6.5% recovery | |
| Polygonum cuspidatum | Liquid-Liquid Extraction | Methyl tert-butyl ether | 92.6 ± 9.2% recovery |
Experimental Protocols for this compound Extraction
Protocol 1: Maceration Extraction of this compound from Grape Skins
This protocol describes a conventional maceration technique for the extraction of this compound from dried and ground grape skins.
Materials:
-
Dried and ground grape skins
-
80% Ethanol (v/v) in water
-
Shaker or magnetic stirrer
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried and ground grape skin powder and transfer it to a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% ethanol to the flask.
-
Seal the flask and place it on a shaker or use a magnetic stirrer to ensure continuous agitation.
-
Macerate the mixture for 24-72 hours at room temperature, protected from light.
-
After maceration, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small volume of 80% ethanol to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
The resulting concentrated extract can be lyophilized or stored at -20°C for further analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Grape Leaves
This protocol outlines a more rapid extraction method using ultrasound to enhance extraction efficiency.
Materials:
-
Fresh or dried grape leaves, ground to a fine powder
-
40% Ethanol (v/v) in water
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filter paper or syringe filter (0.45 µm)
Procedure:
-
Weigh 1 g of powdered grape leaves and place it in a 50 mL centrifuge tube.
-
Add 20 mL of 40% ethanol to the tube.
-
Place the tube in an ultrasonic bath or use a probe sonicator to sonicate the mixture for 30 minutes at a controlled temperature (e.g., 50°C).
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Decant the supernatant (the extract) into a clean collection tube.
-
For analytical purposes, filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
-
For larger scale preparations, the extract can be concentrated using a rotary evaporator.
Solvent Selection for this compound Analysis
The most common analytical technique for the quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The choice of solvent for sample preparation and the mobile phase composition are critical for achieving good chromatographic separation and detection.
Solvents for Sample Preparation
For HPLC analysis, the extracted this compound is typically dissolved in the mobile phase or a solvent compatible with it, such as methanol or ethanol. It is crucial to ensure that the solvent completely dissolves the sample and does not interfere with the chromatographic analysis.
Mobile Phases for HPLC Analysis
RP-HPLC methods for this compound analysis predominantly use a C18 column and a mobile phase consisting of a mixture of an organic solvent and an aqueous component, often with an acid modifier to improve peak shape.
| Organic Solvent | Aqueous Component | Acid Modifier (optional) | Common Gradient/Isocratic | Reference |
| Methanol | Water | 0.05 M Orthophosphoric acid (pH 2.0) | Isocratic (70:30) | |
| Methanol | Phosphate buffer (pH 6.8) | 0.5% Orthophosphoric acid | Isocratic (63:37) | |
| Acetonitrile | Water | - | Gradient | |
| Methanol | 10 mM Potassium dihydrogen phosphate buffer (pH 6.8) | - | Isocratic (63:30:7 with ACN) |
Experimental Protocol for HPLC Analysis of this compound
This protocol provides a general procedure for the quantitative analysis of this compound in an extract using RP-HPLC with UV detection.
Materials and Equipment:
-
HPLC system with a UV detector
-
RP-C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and 0.05 M orthophosphoric acid (pH adjusted to 2.0 with orthophosphoric acid) in a ratio of 70:30 (v/v). Degas the mobile phase using an ultrasonic bath or an online degasser.
-
Standard Solution Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the dried this compound extract in the mobile phase to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:0.05 M Orthophosphoric acid (pH 2.0) (70:30)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 306 nm
-
Column Temperature: Ambient
-
-
Analysis: Inject the standard solutions and the sample solutions into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.
This compound Signaling Pathway
This compound is known to exert its biological effects through various signaling pathways. One of the most well-studied pathways involves the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, and AMP-activated protein kinase (AMPK), a key energy sensor in cells. The activation of SIRT1 by this compound can lead to the deacetylation of various downstream targets, influencing cellular metabolism, stress resistance, and longevity. This compound can also activate AMPK, which in turn can phosphorylate and activate other proteins involved in energy homeostasis. The interplay between SIRT1 and AMPK is complex, with evidence suggesting that SIRT1 is required for AMPK activation by this compound.
Caption: this compound signaling pathway involving SIRT1 and AMPK.
Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant source.
Caption: Workflow for this compound extraction and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for Synthesis and Extraction of this compound from Grapevine: Challenges and Advances in Compound Identification and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Experimental Parameters in the Solvent Extraction of Trans-Resveratrol from Pruning Waste of Vitis vinifera, Fetească Neagră Variety | MDPI [mdpi.com]
Application Note: High-Purity Purification of Resveratrol Using Silica Gel Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction Resveratrol (3,5,4'-trihydroxystilbene) is a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and Japanese knotweed.[1] It has garnered significant attention for its wide range of therapeutic properties, including antioxidant, anti-inflammatory, cardioprotective, and chemopreventive effects.[2][3] However, its clinical application is often hindered by low bioavailability.[2] Effective purification from crude plant extracts is a critical step for research and development. Column chromatography is a simple, yet powerful technique for isolating this compound.[4] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, focusing on achieving high purity. Special consideration is given to the stability of trans-resveratrol, the more biologically active isomer, which is sensitive to light, pH, and temperature.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For this compound purification using a normal-phase setup (polar stationary phase, non-polar to moderately polar mobile phase):
-
Stationary Phase: Silica gel, a polar adsorbent, is commonly used.
-
Mobile Phase: A solvent system of lower polarity, such as a chloroform-methanol mixture, is used to elute the compounds.
-
Separation: The crude extract is loaded onto the column. Less polar impurities have weaker interactions with the silica gel and are washed out first by the mobile phase. This compound, being more polar, adsorbs more strongly to the silica gel and elutes later. By carefully selecting the solvent composition, a high degree of separation can be achieved.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple method for the isolation and purification of this compound from Polygonum cuspidatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectrophotometric Assessment of trans-/cis-Resveratrol Ratio
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol (3,5,4'-trihydroxystilbene) is a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts.[1][2] It exists in two isomeric forms: trans-resveratrol and cis-resveratrol. The trans-isomer is the more stable and biologically active form, known for its antioxidant, anti-inflammatory, and potential chemopreventive properties.[1][2] The cis-isomer can be formed from the trans-isomer upon exposure to UV light or sunlight.[3] Given the differences in their biological activities, accurate quantification of the ratio of these two isomers is crucial in research, quality control of dietary supplements, and pharmaceutical development.
This document provides a detailed application note and protocol for the assessment of the trans-/cis-resveratrol ratio using UV-Vis spectrophotometry, a simple, rapid, and reliable analytical technique.
Principle of the Method
UV-Vis spectrophotometry can be used to differentiate and quantify trans- and cis-resveratrol due to their distinct UV absorbance spectra. The extended conjugation in the trans-isomer results in a redshift of its maximum absorbance wavelength (λmax) compared to the cis-isomer. By measuring the absorbance at the respective λmax of each isomer, their concentrations in a solution can be determined.
Data Presentation
The following tables summarize the key spectrophotometric data for trans- and cis-resveratrol in different solvents.
Table 1: UV Absorbance Maxima (λmax) of this compound Isomers
| Isomer | Solvent | λmax (nm) | Reference |
| trans-Resveratrol | Ethanol | 308 | |
| cis-Resveratrol | Ethanol | 288 | |
| trans-Resveratrol | Water | ~304-307 | |
| cis-Resveratrol | Water | ~286 | |
| trans-Resveratrol | 10% Ethanol | 306 | |
| cis-Resveratrol | 10% Ethanol | 286 | |
| trans-Resveratrol | Methanol | ~306-310 |
Table 2: Molar Absorptivity Coefficients (ε) of this compound Isomers
| Isomer | Solvent | Wavelength (nm) | ε (M⁻¹cm⁻¹) | Reference |
| trans-Resveratrol | Ethanol | 308 | 30,000 | |
| cis-Resveratrol | Ethanol | 288 | 12,600 | |
| trans-Resveratrol | Water | 286 | 23,400 | |
| cis-Resveratrol | Water | 304 | 9,515 | |
| trans-Resveratrol | 10% Ethanol | 306 | 31,800 | |
| cis-Resveratrol | 10% Ethanol | 286 | 13,100 |
Experimental Protocols
Protocol 1: Sample Preparation
This protocol outlines the preparation of this compound samples for spectrophotometric analysis.
Materials:
-
trans-Resveratrol standard
-
Solvent (e.g., ethanol, methanol, or water)
-
Volumetric flasks
-
Pipettes
-
Sonicator (optional, for dissolving solid samples)
-
0.45 µm syringe filter
Procedure:
-
Standard Stock Solution Preparation:
-
Accurately weigh a known amount of trans-resveratrol standard.
-
Dissolve the standard in the chosen solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Store the stock solution protected from light to prevent isomerization.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the same solvent to create a calibration curve. Recommended concentration ranges are typically between 1-50 µg/mL.
-
-
Sample Preparation from Solid Formulations (e.g., supplements):
-
Accurately weigh and grind the sample to a fine powder.
-
Extract the this compound by dissolving a known amount of the powder in a suitable solvent (e.g., ethanol or methanol). Sonication can be used to enhance extraction efficiency.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtered extract with the solvent as needed to bring the absorbance within the linear range of the spectrophotometer.
-
-
Sample Preparation from Liquid Formulations:
-
If the sample is already in a liquid form, dilute it with a suitable solvent to an appropriate concentration for analysis.
-
Protocol 2: Preparation of cis-Resveratrol Standard (Optional)
If a pure cis-resveratrol standard is not available, it can be prepared by UV irradiation of a trans-resveratrol solution.
Materials:
-
trans-Resveratrol solution (in a UV-transparent solvent like ethanol or water)
-
UV lamp (e.g., 366 nm)
-
Quartz cuvette or other UV-transparent container
Procedure:
-
Prepare a solution of trans-resveratrol in a UV-transparent solvent.
-
Place the solution in a quartz cuvette or a borosilicate glass container.
-
Expose the solution to UV light (e.g., 366 nm) for a specific duration. The time required for conversion will depend on the light intensity and the concentration of the solution. It has been shown that over 90% of trans-resveratrol can be isomerized to its cis form within 80 minutes of exposure to 366 nm UV light.
-
Monitor the conversion by taking absorbance readings at the λmax of both isomers periodically. The absorbance at the trans-isomer's λmax will decrease, while the absorbance at the cis-isomer's λmax will increase.
Protocol 3: Spectrophotometric Measurement and Data Analysis
This protocol describes the measurement of absorbance and the calculation of the trans-/cis-resveratrol ratio.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Prepared standard and sample solutions
Procedure:
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the wavelength range for scanning (e.g., 250-400 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the solvent used for sample preparation and use it as a blank to zero the spectrophotometer.
-
-
Absorbance Measurement:
-
Measure the absorbance of each standard and sample solution across the selected wavelength range.
-
Record the absorbance values at the λmax for both trans- and cis-resveratrol (e.g., 308 nm and 288 nm in ethanol).
-
-
Data Analysis and Calculation:
-
Using a Calibration Curve:
-
Plot a calibration curve of absorbance versus concentration for both the trans- and cis-resveratrol standards at their respective λmax.
-
Determine the concentration of each isomer in the sample by using the regression equation from the corresponding calibration curve.
-
-
Using Simultaneous Equations (for mixtures): When both isomers are present in the sample, the total absorbance at each λmax is the sum of the absorbances of the individual isomers. The concentrations of trans-resveratrol (C_trans) and cis-resveratrol (C_cis) can be calculated using the following simultaneous equations (Beer-Lambert Law):
A₁ = (ε_trans₁ * b * C_trans) + (ε_cis₁ * b * C_cis) A₂ = (ε_trans₂ * b * C_trans) + (ε_cis₂ * b * C_cis)
Where:
-
A₁ and A₂ are the absorbances of the sample at λmax₁ and λmax₂.
-
ε_trans₁ and ε_trans₂ are the molar absorptivity coefficients of trans-resveratrol at λmax₁ and λmax₂.
-
ε_cis₁ and ε_cis₂ are the molar absorptivity coefficients of cis-resveratrol at λmax₁ and λmax₂.
-
b is the path length of the cuvette (typically 1 cm).
-
-
Calculating the Ratio: Once the concentrations of trans- and cis-resveratrol are determined, the ratio can be expressed as:
Ratio = (C_trans / C_cis) or as a percentage of each isomer in the total this compound content.
-
Mandatory Visualization
Caption: Experimental workflow for spectrophotometric analysis.
Considerations and Troubleshooting
-
Solvent Selection: The choice of solvent can affect the λmax and molar absorptivity of the this compound isomers. Ethanol and methanol are common choices due to their good solubility for this compound. Ensure the same solvent is used for the blank, standards, and samples.
-
Light Sensitivity: trans-Resveratrol is sensitive to light and can isomerize to the cis-form upon exposure to UV radiation. All solutions should be protected from light by using amber vials or by covering the containers with aluminum foil.
-
pH Stability: this compound is more stable in acidic to neutral conditions and less stable in basic conditions.
-
Linearity: Ensure that the absorbance values of the samples fall within the linear range of the calibration curve to obtain accurate quantification.
-
Interferences: The presence of other compounds in the sample that absorb at the analytical wavelengths can interfere with the measurement. If significant interference is suspected, a chromatographic method such as HPLC may be more suitable.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Resveratrol Bioavailability in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low bioavailability of resveratrol in their studies.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at improving this compound's bioavailability.
Issue 1: Low Plasma Concentrations of this compound After Oral Administration
-
Question: My in vivo study shows very low or undetectable plasma concentrations of free this compound after oral administration, despite using a high dose. What could be the cause and how can I troubleshoot this?
-
Answer: This is a common challenge due to this compound's poor water solubility and extensive first-pass metabolism in the intestine and liver.[1][2][3] Here are potential causes and troubleshooting steps:
-
Rapid Metabolism: this compound is quickly converted to its glucuronide and sulfate metabolites.[2][3]
-
Troubleshooting:
-
Co-administration with Piperine: Piperine, an alkaloid from black pepper, can inhibit the enzymes responsible for this compound's metabolism. Co-administering piperine with this compound has been shown to significantly increase this compound's plasma concentration and bioavailability in preclinical studies.
-
Quantify Metabolites: Measure the plasma concentrations of this compound glucuronide and sulfate metabolites. High levels of metabolites with low levels of free this compound confirm rapid metabolism.
-
-
-
Poor Solubility and Absorption: this compound's low water solubility limits its dissolution in the gastrointestinal fluids, thereby reducing absorption.
-
Troubleshooting:
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, or liposomes, can enhance its solubility, protect it from degradation in the gut, and improve absorption.
-
Micronization: Reducing the particle size of this compound powder can increase its surface area for dissolution.
-
-
-
Issue 2: High Variability in Bioavailability Data Between Animal Subjects
-
Question: I'm observing significant variability in this compound plasma concentrations among my animal subjects, making the data difficult to interpret. What are the potential reasons and how can I minimize this?
-
Answer: High inter-individual variability is a known issue in this compound studies. Several factors can contribute to this:
-
Differences in Gut Microbiota: The gut microbiome can metabolize this compound, leading to variations in its absorption and subsequent bioavailability.
-
Genetic Polymorphisms: Variations in the expression and activity of metabolic enzymes (e.g., UGTs and SULTs) among animals can lead to different rates of this compound metabolism.
-
Food Intake: The presence and composition of food in the gastrointestinal tract can influence this compound's absorption.
-
Troubleshooting:
-
Standardize Feeding Protocols: Ensure all animals are on the same diet and have the same feeding schedule relative to this compound administration (e.g., fasted or fed state).
-
Increase Sample Size: A larger number of animals per group can help to account for and statistically manage inter-individual variability.
-
Consider the Gut Microbiome: While complex to control, acknowledging the potential role of the gut microbiota in your data interpretation is important.
-
-
-
Issue 3: Inconsistent or Poor Efficacy in In Vivo Models Despite Using Bioavailability-Enhanced Formulations
-
Question: I've used a nanoformulation of this compound that showed improved bioavailability, but the in vivo therapeutic effect is still not as potent as expected from in vitro studies. Why might this be the case?
-
Answer: This discrepancy between in vitro and in vivo results is a critical challenge in this compound research.
-
In Vitro vs. In Vivo Concentrations: The effective concentrations of this compound used in cell culture (often in the micromolar range) may not be realistically achievable or sustainable in vivo, even with enhanced formulations.
-
Metabolite Activity: While free this compound is considered the most active form, its metabolites may also possess biological activity, albeit potentially different or less potent. The overall in vivo effect is a combination of the parent compound and its metabolites.
-
Tissue Distribution: Even with improved plasma concentrations, this compound's distribution to the target tissue might be limited.
-
Troubleshooting:
-
Measure Tissue Concentrations: If feasible, quantify this compound and its metabolites in the target tissue to confirm delivery.
-
Evaluate Metabolite Activity: Design experiments to assess the biological activity of the major this compound metabolites in your model system.
-
Optimize Formulation for Targeting: Consider surface modifications of nanoparticles with ligands that can actively target them to the desired tissue or organ.
-
-
-
Frequently Asked Questions (FAQs)
1. What is the primary reason for this compound's low bioavailability?
This compound's low bioavailability is primarily due to its rapid and extensive metabolism in the intestines and liver (first-pass effect), where it is converted into glucuronide and sulfate conjugates. Its poor water solubility also limits its absorption from the gut.
2. What are the most common strategies to improve this compound's bioavailability?
The most widely researched strategies include:
-
Nanoencapsulation: Using delivery systems like solid lipid nanoparticles (SLNs), polymeric nanoparticles (e.g., PLGA), liposomes, and nanoemulsions to improve solubility and protect this compound from metabolism.
-
Co-administration with other compounds: Using inhibitors of this compound's metabolizing enzymes, such as piperine.
-
Chemical Modification: Synthesizing this compound derivatives or prodrugs with improved physicochemical and pharmacokinetic properties.
3. How much can bioavailability be improved with these methods?
The degree of improvement varies depending on the method and the experimental model. For example:
-
Carboxymethyl chitosan nanoparticles showed a 3.5-fold increase in relative bioavailability in rats.
-
N-trimethyl chitosan-palmitic acid modified SLNs resulted in a 3.8-fold increase in bioavailability in mice.
-
Co-administration of piperine with this compound led to a 1000% increase in peak plasma levels in rats.
-
Casein nanoparticles increased the oral bioavailability of this compound by 10-fold in rats.
4. Are this compound metabolites biologically active?
Yes, some studies suggest that this compound metabolites, such as this compound-3-O-sulfate and this compound-3-O-glucuronide, retain some biological activity, although it may be less potent than the parent compound. It is also hypothesized that these metabolites can be converted back to free this compound in certain tissues.
5. What are the key pharmacokinetic parameters to measure in a this compound bioavailability study?
The key parameters to measure include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.
-
t1/2: Half-life of the compound in plasma.
Data Presentation
Table 1: Comparison of Different Strategies to Enhance Oral Bioavailability of this compound in Animal Models
| Formulation/Strategy | Animal Model | Fold Increase in Bioavailability (Compared to Free this compound) | Reference |
| Carboxymethyl Chitosan Nanoparticles | Rats | 3.5 | |
| N-trimethyl chitosan-palmitic acid SLNs | Mice | 3.8 | |
| Gelatin Nanoparticles (intravenous) | Mice | ~2 (serum levels) | |
| Casein Nanoparticles | Rats | 10 | |
| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Rats | 5 | |
| Solid Lipid Nanoparticles | Rats | 8 | |
| Co-administration with Piperine | Rats | 10 (peak plasma levels) | |
| Polymeric Nanoparticles (TPGS, lecithin, PF-127) | Rats | 3.5 (AUC) |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a generalized representation based on common methods described in the literature.
-
Preparation of the Lipid Phase:
-
Dissolve a solid lipid (e.g., stearic acid) and this compound in a suitable organic solvent (e.g., acetone) or melt the lipid at a temperature above its melting point and then dissolve the this compound.
-
-
Preparation of the Aqueous Phase:
-
Dissolve a surfactant (e.g., Poloxamer 188) in distilled water. Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Subject the emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Purification and Characterization:
-
Purify the SLN dispersion by centrifugation or dialysis to remove unencapsulated this compound.
-
Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization:
-
House male Wistar or Sprague-Dawley rats under standard laboratory conditions for at least one week before the experiment.
-
-
Fasting:
-
Fast the animals overnight (12-18 hours) before oral administration of this compound formulations, with free access to water.
-
-
Drug Administration:
-
Administer the this compound formulation (e.g., free this compound suspension as control, or this compound-loaded nanoparticles) orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound and its metabolites from the plasma samples using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Quantify the concentrations of this compound and its metabolites using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
-
Mandatory Visualizations
Caption: this compound's metabolic pathway and points of intervention.
Caption: Experimental workflow for assessing this compound bioavailability.
References
Resveratrol stability issues in aqueous solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with resveratrol. This resource provides practical guidance to address the inherent instability of this compound in aqueous solutions, a common challenge in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative data summaries, and detailed experimental protocols to help ensure the integrity and reliability of your research.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
Issue 1: High Variability in Experimental Results
Question: My experimental results are inconsistent and not reproducible. What could be the cause?
Answer: High variability is often linked to the degradation of this compound during your experiment. Consider the following troubleshooting steps:
-
Assess Stock Solution Integrity: Verify the age and storage conditions of your this compound stock. If it's old or has been stored improperly, degradation is likely. Whenever possible, quantify the concentration and purity of your stock solution using High-Performance Liquid Chromatography (HPLC).[1]
-
Evaluate Experimental Workflow: Minimize the exposure of this compound-containing solutions to light and elevated temperatures at every step. Prepare fresh dilutions from your stock solution for each experiment rather than using previously diluted solutions.[1]
-
Check Medium Stability: Perform a time-course stability study of this compound in your specific cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO₂).[1] Standard media are typically buffered to a physiological pH of ~7.4, an environment where this compound is unstable.[1][2]
Issue 2: Low or No Observed Biological Activity
Question: I'm not observing the expected biological effects of this compound in my experiments. Why might this be happening?
Answer: A lack of biological activity often points to significant degradation, meaning the effective concentration of the active compound is much lower than intended.
-
Confirm Active Isomer: Ensure you are using trans-resveratrol, which is generally considered the more biologically active isomer. Exposure to UV or visible light can cause it to convert to the less active cis-resveratrol.
-
Review Preparation and Handling: Strictly adhere to light-protected and temperature-controlled conditions. Use amber vials or wrap containers in aluminum foil. Ensure the final pH of your aqueous solution is in the stable range (ideally below 6.8).
-
Consider a Dose-Response and Time-Course Experiment: The effective concentration of this compound may be decreasing significantly over the course of your experiment. Running a time-course experiment where you analyze the this compound concentration at different points (e.g., 0, 6, 12, 24 hours) can reveal the rate of degradation under your specific conditions.
Issue 3: Precipitate Formation in Aqueous Solution
Question: I've observed a precipitate forming in my this compound solution after dilution in an aqueous buffer or cell culture medium. What should I do?
Answer: This is a common problem due to this compound's very low water solubility.
-
Confirm Solubility Limits: You may be exceeding this compound's solubility limit in your aqueous medium (approx. 0.03-0.05 mg/mL in water).
-
Use a Co-solvent for Stock: Prepare a high-concentration stock solution in an organic solvent where this compound is highly soluble, such as DMSO or ethanol.
-
Mind the Final Solvent Concentration: When diluting the stock into your aqueous medium, ensure the final concentration of the organic solvent is low enough to not affect your experimental model, but high enough to keep the this compound in solution. Perform serial dilutions if necessary.
-
Employ Solubilizing Agents: For some applications, encapsulating this compound in cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that degrade this compound in aqueous solutions?
A1: The stability of this compound is significantly influenced by three main factors:
-
pH: this compound is stable in acidic to neutral aqueous solutions (pH 1-7). However, its degradation rate increases exponentially in alkaline conditions (pH > 6.8). At pH 7.4 and 37°C, its half-life is less than three days, which drops to under 5 minutes at pH 10.0.
-
Light: Exposure to both UV and visible light causes the isomerization of the more biologically active trans-resveratrol to the less active cis-resveratrol, as well as other photodegradation products.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation and oxidation.
Q2: What are the best practices for preparing and storing this compound stock solutions?
A2: To ensure the stability and integrity of your this compound stock solutions, adhere to the following guidelines:
-
Solvent Selection: Due to its poor water solubility, dissolve this compound in organic solvents like ethanol or DMSO.
-
Light Protection: Always prepare and store solutions in amber glass vials or containers fully wrapped in aluminum foil to protect them from light.
-
Temperature Control: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, 4°C is preferable to room temperature.
-
Oxygen Exclusion: To minimize oxidation, consider purging the solvent with an inert gas (like nitrogen or argon) before dissolving the this compound and storing aliquots under an inert atmosphere.
Q3: Does this compound degrade in my cell culture medium during experiments?
A3: Yes, degradation in cell culture medium is a very common and significant issue. Standard cell culture media are typically buffered to a physiological pH of around 7.4 and experiments are conducted at 37°C. This combination of alkaline pH and elevated temperature creates conditions where this compound degrades rapidly. It is strongly recommended to prepare fresh this compound-containing media immediately before each experiment and to perform stability checks if experiments run for extended periods.
Q4: Are there stabilizing agents I can add to my aqueous solutions?
A4: Yes, several strategies can be employed to enhance stability. Adding antioxidants like ascorbic acid can help minimize oxidative degradation. Another effective method is encapsulation using cyclodextrins (e.g., HP-β-CD), which forms an inclusion complex that improves both the solubility and stability of this compound in aqueous solutions.
Data Presentation: Quantitative Stability & Solubility
Table 1: Stability of this compound in Aqueous Solution at 37°C
| pH Value | Half-Life | Degradation Kinetics | Reference |
| 1.2 | > 90 days (No significant degradation) | - | |
| 1.0 - 7.0 | Stable for at least 28 days | - | |
| 6.8 to 8.0 | Follows first-order kinetics | - | |
| 7.4 | < 3 days | First-order | |
| 8.0 | < 10 hours | First-order | |
| 9.0 | Regions of first- and zero-order kinetics | - | |
| 10.0 | < 5 minutes | Biphasic degradation |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | 0.03 - 0.05 | |
| Water (pH 7.2, PBS) | ~0.1 | |
| Ethanol | ~50 - 88 | |
| DMSO | ~16 - 50 | |
| PEG-400 | ~374 | |
| Dimethyl formamide (DMF) | ~100 | |
| Acetone | 50 |
Visualizations and Workflows
Diagram 1: this compound Degradation Pathways
Caption: Key degradation pathways for trans-resveratrol in solution.
Diagram 2: Troubleshooting Workflow for this compound Experiments
Caption: Logical workflow for troubleshooting common this compound stability issues.
Diagram 3: Experimental Workflow for a Stability Study
Caption: Standard experimental workflow for assessing this compound stability.
Experimental Protocols
Protocol 1: General Method for Assessing this compound Stability via HPLC
This protocol provides a general method for quantifying the degradation of this compound in a given aqueous solution over time.
1. Materials and Equipment:
-
trans-resveratrol standard
-
Desired aqueous solution (e.g., buffer, cell culture medium)
-
Light-protected vials (amber glass)
-
Incubator or water bath set to the desired temperature
-
-80°C freezer
-
HPLC system with a UV detector and a C18 reverse-phase column
-
HPLC-grade solvents (e.g., acetonitrile, water, phosphoric acid)
2. Procedure:
-
Preparation of this compound Solution: Dissolve trans-resveratrol in the desired aqueous medium to a known concentration (e.g., 50 µM). Ensure complete dissolution.
-
Incubation: Aliquot the solution into multiple light-protected vials, one for each time point. Incubate the vials under the desired experimental conditions (e.g., specific pH, 37°C).
-
Sample Collection: At designated time points (e.g., 0, 1, 3, 6, 12, 24 hours), remove one vial and immediately store it at -80°C to halt any further degradation.
-
HPLC Analysis:
-
Thaw the samples just before analysis.
-
Prepare a calibration curve using freshly prepared standards of known trans-resveratrol concentrations.
-
Analyze the concentration of trans-resveratrol in each sample using a validated reverse-phase HPLC method.
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Set the UV detector to the appropriate wavelength, typically around 306 nm.
-
-
Data Analysis: Plot the concentration of trans-resveratrol versus time. From this data, calculate the degradation rate and the half-life of the compound under your specific experimental conditions.
Protocol 2: Preparation of a Stabilized this compound Solution using HP-β-Cyclodextrin
This protocol enhances the aqueous solubility and stability of this compound by forming an inclusion complex.
1. Materials:
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cis- or trans-resveratrol
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Ethanol (or other suitable organic solvent)
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Distilled water or desired aqueous buffer
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Magnetic stirrer
2. Procedure:
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in distilled water. A common molar ratio of this compound to HP-β-CD is 1:1.5.
-
Prepare this compound Solution: In a separate container, dissolve the this compound in a minimal amount of ethanol to create a concentrated solution.
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Combine Solutions: While continuously stirring the aqueous HP-β-CD solution, slowly add the this compound-ethanol solution dropwise.
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Evaporate Solvent: Continue to stir the resulting mixture gently at room temperature. This allows for the gradual evaporation of the ethanol. This step may take several hours.
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Final Solution: Once the ethanol has completely evaporated, the result is an aqueous solution of the this compound-HP-β-CD complex, which is more stable and soluble than free this compound. This solution can then be used in experiments.
References
Technical Support Center: Ensuring Resveratrol Integrity in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with resveratrol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate degradation and ensure the integrity of your experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Results in Cell Culture Experiments
Possible Cause: Degradation of this compound in the cell culture medium. Standard cell culture media are typically buffered around pH 7.4 and incubated at 37°C, conditions under which this compound is unstable.[1][2]
Troubleshooting Steps:
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pH and Temperature Awareness: Recognize that this compound degrades rapidly in alkaline conditions (pH > 6.8) and at elevated temperatures.[1][3] At pH 7.4 and 37°C, its half-life can be less than three days.[1]
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Prepare Fresh Solutions: Always prepare fresh this compound-containing media for each experiment immediately before use. Do not store this compound-containing media for extended periods.
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Time-Course Experiment: Conduct a time-course stability study of this compound in your specific cell culture medium under your standard incubation conditions (e.g., 37°C, 5% CO₂). This will help you understand the degradation kinetics and determine the effective concentration of this compound over the duration of your experiment.
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Consider Stabilizing Agents: For longer experiments, the use of stabilizing agents may be explored. For example, carboxymethylated (1,3/1,6)-β-D-glucan has been shown to increase the stability of this compound in aqueous solutions.
Issue 2: Loss of Potency in this compound Stock Solution
Possible Cause: Improper preparation and storage leading to degradation via light exposure, oxidation, or unsuitable pH and temperature.
Troubleshooting Steps:
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Solvent Selection: Use an appropriate solvent. This compound has low water solubility but is more soluble and stable in organic solvents like DMSO, ethanol, or polyethylene glycol 400 (PEG-400).
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Light Protection: Always prepare and store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light. Exposure to UV and visible light can cause isomerization from the more biologically active trans-resveratrol to the less active cis-resveratrol.
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Temperature Control: For long-term storage, keep stock solutions at -20°C or -80°C. For short-term use, 4°C is preferable to room temperature.
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Prevent Oxidation: To minimize oxidation, consider degassing the solvent before dissolving the this compound. Storing solutions under an inert gas like nitrogen or argon can also prevent oxidative degradation.
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pH Management: If using an aqueous buffer for your stock solution, ensure the pH is below 6.8 to maintain stability.
Data Presentation: this compound Stability Under Various Conditions
The following tables summarize quantitative data on the stability of trans-resveratrol.
Table 1: Effect of pH on trans-Resveratrol Half-Life at 37°C
| pH | Half-Life | Reference(s) |
| 1.2 | > 90 days | |
| 5.0 | ~196 days | |
| 6.0 | ~263 days | |
| 7.4 | < 3 days | |
| 8.0 | < 10 hours | |
| 9.0 | A few minutes | |
| 10.0 | < 5 minutes |
Table 2: Effect of Temperature on trans-Resveratrol Degradation
| Temperature | Degradation Details | Reference(s) |
| 4°C | Slowed degradation at pH 7.4 compared to 25°C and 37°C. | |
| 25°C | Rapid degradation at pH 7.4. | |
| 37°C | Accelerated degradation. | |
| 125°C | 17% degradation after 20 minutes. | |
| 150°C | 39% degradation after 20 minutes. | |
| 175°C | 70% degradation after 20 minutes. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
This protocol outlines the best practices for preparing a stable this compound stock solution.
Materials:
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trans-Resveratrol powder
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Dimethyl sulfoxide (DMSO) or Ethanol (≥95%)
-
Amber glass vials or clear vials with aluminum foil
-
Pipettes and sterile tips
-
Vortex mixer
-
Inert gas (Nitrogen or Argon), optional
Procedure:
-
Weigh the desired amount of trans-resveratrol powder in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mg/mL).
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If using an inert gas, gently flush the headspace of the vial before capping to displace oxygen.
-
Cap the vial tightly and vortex until the this compound is completely dissolved.
-
Wrap the vial in aluminum foil or use an amber vial to protect it from light.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
For short-term storage (up to a few days), store the solution at 4°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method for assessing the stability of this compound by quantifying the remaining trans-resveratrol and detecting the formation of cis-resveratrol.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., Waters Atlantis C18)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate or other suitable buffer (HPLC grade)
-
Water (HPLC grade)
-
trans-Resveratrol and cis-Resveratrol standards
Procedure:
-
Sample Preparation: At specified time points, withdraw an aliquot of the this compound solution under investigation. Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of ammonium acetate buffer and acetonitrile. The exact composition may need to be optimized for your specific column and system.
-
Standard Curve: Prepare a series of standard solutions of trans-resveratrol and cis-resveratrol of known concentrations. Inject these standards to generate a calibration curve.
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1 mL/min).
-
Set the UV detection wavelength to monitor both isomers (e.g., 306 nm for trans-resveratrol and around 287 nm for cis-resveratrol).
-
-
Injection and Analysis: Inject the prepared samples and standards onto the HPLC system.
-
Data Analysis: Integrate the peak areas for trans-resveratrol and any degradation products, such as cis-resveratrol. Calculate the concentration of each compound using the calibration curve. The decrease in the trans-resveratrol peak over time indicates its degradation.
Mandatory Visualizations
Caption: Factors influencing this compound degradation pathways.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting logic for this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The main factors leading to this compound degradation are exposure to alkaline pH (greater than 6.8), light (both UV and visible), elevated temperatures, and oxidation.
Q2: What is the difference between trans-resveratrol and cis-resveratrol?
A2: Trans-resveratrol is the more biologically active and stable isomer of this compound. The cis-isomer is formed upon exposure of trans-resveratrol to light and is generally considered less biologically active. Therefore, maintaining the trans form is crucial for experimental consistency.
Q3: What are the best solvents for dissolving this compound?
A3: this compound has poor solubility in water. It is much more soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). Stock solutions are typically prepared in these solvents.
Q4: How should I store my solid this compound powder?
A4: Solid, crystalline this compound is relatively stable. It should be stored at -20°C and protected from light.
Q5: Can I store this compound in aqueous solutions?
A5: It is not recommended to store aqueous solutions of this compound for more than one day, especially at neutral or alkaline pH, due to its rapid degradation. If you must use an aqueous solution, prepare it fresh right before the experiment and ensure the pH is in the acidic range (below 6.8) for better stability.
Q6: Do freeze-thaw cycles affect the stability of this compound in DMSO?
A6: While this compound in DMSO is relatively stable when frozen, repeated freeze-thaw cycles should be avoided. It is best practice to aliquot stock solutions into single-use volumes to maintain integrity.
Q7: How can I confirm that my this compound has not degraded?
A7: The most reliable way to assess the stability and purity of your this compound solution is by using High-Performance Liquid Chromatography (HPLC) with UV detection. This method can separate and quantify trans-resveratrol and its degradation products, such as cis-resveratrol.
References
Technical Support Center: Optimizing Resveratrol Dosage for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with resveratrol in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound has low water solubility (<0.05 mg/mL)[1][2]. For in vitro experiments, it is recommended to prepare stock solutions in organic solvents such as ethanol, DMSO, or dimethylformamide (DMF)[1][3]. High concentrations can be achieved in these solvents, for example, approximately 50 mg/mL in ethanol and DMSO[1]. For cell culture applications, a common practice is to prepare a high-concentration stock (e.g., 100 mM) in ethanol and then dilute it further in the cell culture medium to the desired final concentration. Ensure the final concentration of the organic solvent in the culture medium is minimal to avoid solvent-induced cytotoxicity.
Q2: How should I store this compound stock solutions to prevent degradation?
A2: this compound is sensitive to light, pH, and temperature. To ensure stability, stock solutions should be stored at -20°C or -80°C for long-term storage in light-protected containers, such as amber vials or tubes wrapped in aluminum foil. For short-term storage, 4°C is preferable to room temperature. To prevent oxidation, you can consider degassing the solvent and storing the solution under an inert gas like nitrogen or argon.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from the degradation of this compound in the cell culture medium. This compound is unstable at the physiological pH of most culture media (around 7.4) and at the standard incubation temperature of 37°C. It is advisable to prepare fresh this compound-containing media for each experiment. Conducting time-course experiments to evaluate the stability of this compound under your specific experimental conditions is also recommended.
Q4: At what concentration range does this compound typically show biological activity in vitro?
A4: The effective concentration of this compound in vitro is highly dependent on the cell type and the biological endpoint being measured. Generally, concentrations in the low micromolar range are effective. For instance, inhibition of cellular proliferation is often observed at concentrations between 10–30 μM. Anti-inflammatory effects have been noted at concentrations ranging from 1-100 µM. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experiment.
Q5: Is this compound cytotoxic at high concentrations?
A5: Yes, at higher concentrations, this compound can exhibit cytotoxic effects. For example, in RAW 264.7 macrophages, the LC50 was determined to be approximately 8.9 μM by trypan blue exclusion and 29.0 μM by MTT assay. However, in other cell lines like MDA-MB 231, HeLa, and V79, no pronounced cytotoxicity was observed at concentrations up to 400 μM. It is essential to determine the cytotoxic threshold in your specific cell line using assays such as MTT or trypan blue exclusion.
Troubleshooting Guide
Issue: Difficulty dissolving this compound in aqueous media.
-
Cause: this compound has inherently low water solubility.
-
Solution: Do not dissolve this compound directly in aqueous buffers for high-concentration stocks. First, prepare a concentrated stock solution in an appropriate organic solvent like ethanol or DMSO. Then, dilute the stock solution into your cell culture medium to the final desired concentration. Ensure the final solvent concentration is low and does not affect the cells.
Issue: Loss of this compound activity over the course of a long-term experiment.
-
Cause: this compound degrades in cell culture media at physiological pH and 37°C. The half-life can be less than three days at pH 7.4 and decreases significantly as the pH becomes more alkaline.
-
Solution: For long-term incubations, replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a consistent concentration.
Issue: Unexpected or biphasic dose-response (e.g., stimulation at low doses, inhibition at high doses).
-
Cause: this compound can have biphasic effects. Some studies have reported that low concentrations can stimulate cell growth, while higher concentrations are inhibitory.
-
Solution: Perform a wide-range dose-response curve to fully characterize the effect of this compound in your experimental system. This will help you identify the optimal concentration range for the desired inhibitory or stimulatory effect.
Data and Protocols
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | <0.05 mg/mL | |
| Ethanol | 50 mg/mL | |
| DMSO | ~50 mg/mL | |
| PEG-400 | 373.85 mg/mL | |
| PBS (pH 7.2) | ~0.1 mg/mL |
Table 2: Effective Concentrations and Cytotoxicity (IC50/LC50) of this compound in Various Cell Lines
| Cell Line | Assay | Effective Concentration / IC50 / LC50 | Incubation Time | Reference |
| RAW 264.7 (Mouse Macrophages) | Trypan Blue | LC50: ~8.9 μM | Not Specified | |
| RAW 264.7 (Mouse Macrophages) | MTT | LC50: ~29.0 μM | Not Specified | |
| RAW 264.7 (Mouse Macrophages) | Proliferation | IC50: ≤ 25 μM | Not Specified | |
| MGC-803 (Gastric Cancer) | Cell Viability | Dose-dependent decrease (50-100 μM) | 24, 48, 72 h | |
| HepG2 (Liver Cancer) | Cell Viability | Statistically significant reduction | 12, 24, 48, 72 h | |
| HCT-116, Caco-2 (Colon Cancer) | Proliferation | Concentration-dependent inhibition | Not Specified | |
| HT-29 (Colon Cancer) | Proliferation | Inhibition at 25 and 50 μM | 48 h | |
| HL-60 (Leukemia) | [3H]dT Incorporation | IC50: 15 μM | 12 h | |
| HepG2 (Liver Cancer) | [3H]dT Incorporation | IC50: 15 μM | 2 h | |
| NCI-H292 (Lung Carcinoma) | Neutral Red Uptake | IC50: 401.5 μM | Not Specified | |
| Prostate Cancer Cells | Proliferation | Inhibition at 25 μM | Not Specified | |
| Human Lymphoblast Cells | Apoptosis | Induction at 10-40 μM | Not Specified |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include untreated and vehicle-only control wells.
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Remove the treatment medium from the wells and add 100 µL of MTT solution diluted in culture medium to each well.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Preparation of this compound Stock Solution
-
Weighing: Weigh out the desired amount of trans-resveratrol powder in a sterile, light-protected container.
-
Solvent Addition: Add the appropriate volume of sterile, molecular biology grade DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolution: Vortex or gently warm the solution to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected storage tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
Caption: General workflow for optimizing this compound dosage in vitro.
References
Technical Support Center: Overcoming Resveratrol's Poor Water Solubility in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with resveratrol's poor water solubility during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound's poor water solubility a problem in research?
A1: this compound's low water solubility (approximately 0.03-0.05 mg/mL) presents a significant hurdle in research for several reasons[1][2]:
-
Limited Bioavailability: In in vivo studies, its poor solubility leads to low absorption and rapid metabolism, resulting in limited bioavailability and potentially reduced therapeutic efficacy[3][4][5].
-
Inaccurate Dosing in in vitro studies: It is challenging to prepare accurate and reproducible concentrations for cell-based assays, which can lead to inconsistent experimental outcomes.
-
Precipitation in Aqueous Solutions: this compound can precipitate out of aqueous solutions like cell culture media, leading to inaccurate dosing and potential cytotoxicity from the precipitate itself.
-
Formulation Challenges: Developing stable and effective formulations for preclinical and clinical studies is difficult due to its hydrophobic nature.
Q2: What are the most common methods to improve this compound's solubility?
A2: Several techniques are employed to enhance the aqueous solubility of this compound for research purposes. These include:
-
Co-solvents: Using organic solvents like ethanol or dimethyl sulfoxide (DMSO) to first dissolve this compound before further dilution in aqueous media.
-
Cyclodextrins: Encapsulating this compound within cyclodextrin molecules to form inclusion complexes, which are more water-soluble.
-
Nanoparticle Formulations: Incorporating this compound into lipid-based nanoparticles (e.g., solid lipid nanoparticles, nanostructured lipid carriers) or polymeric nanoparticles to improve its dispersion and bioavailability.
-
Surfactant Micelles: Using surfactants to form micelles that can encapsulate this compound and increase its solubility in aqueous solutions.
Q3: What is the stability of this compound in different solutions?
A3: The stability of this compound is highly dependent on pH, light, and temperature.
-
pH: this compound is relatively stable in acidic conditions (pH 1-7). However, its stability decreases significantly in neutral to alkaline environments (pH > 7), where it undergoes rapid degradation. At pH 7.4 and 37°C, its half-life is less than three days.
-
Light: this compound is sensitive to light and can undergo isomerization from the trans to the cis form, which may have different biological activities. It is recommended to protect this compound solutions from light.
-
Temperature: Higher temperatures can accelerate the degradation of this compound, especially in alkaline solutions. Stock solutions are best stored at -20°C.
Troubleshooting Guides
Issue 1: My this compound is precipitating in the cell culture medium.
-
Possible Cause 1: Exceeding Solubility Limit. The concentration of this compound in your final working solution may be above its solubility limit in the aqueous medium.
-
Solution:
-
Decrease the final concentration of this compound.
-
Increase the percentage of the co-solvent (e.g., DMSO or ethanol) in the final solution. However, be mindful of the solvent's toxicity to your cells. It is crucial to include a vehicle control in your experiments to account for any effects of the solvent itself.
-
Utilize a solubilization technique such as cyclodextrin complexation or nanoparticle formulation to increase the aqueous solubility of this compound.
-
-
-
Possible Cause 2: Temperature Shifts. Repeated freeze-thaw cycles or temperature fluctuations can cause solutes to precipitate out of solution.
-
Solution:
-
Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
When preparing your working solution, ensure that all components are at the same temperature before mixing.
-
-
-
Possible Cause 3: Interaction with Media Components. Components in the cell culture medium, such as proteins and salts, can sometimes interact with the dissolved compound and cause precipitation.
-
Solution:
-
Prepare the final this compound dilution immediately before adding it to the cells.
-
Try a serum-free medium for the treatment period if your experimental design allows.
-
-
Issue 2: I am observing inconsistent results in my experiments.
-
Possible Cause 1: Inaccurate Stock Solution Concentration. The initial dissolution of this compound powder may be incomplete.
-
Solution:
-
Ensure the this compound is fully dissolved in the organic solvent before making further dilutions. Gentle warming and vortexing can aid dissolution.
-
Visually inspect the stock solution for any undissolved particles. If present, centrifuge the solution and use the supernatant.
-
-
-
Possible Cause 2: Degradation of this compound. this compound may be degrading in your stock or working solutions.
-
Solution:
-
Prepare fresh stock solutions regularly and store them protected from light at -20°C.
-
For cell culture experiments, prepare fresh working solutions from the stock for each experiment. Do not store diluted aqueous solutions for extended periods.
-
-
Issue 3: My nanoparticle formulation has low encapsulation efficiency.
-
Possible Cause 1: Suboptimal Formulation Parameters. The ratio of this compound to the lipid or polymer, as well as the surfactant concentration, can significantly impact encapsulation efficiency.
-
Solution:
-
Optimize the formulation by varying the drug-to-carrier ratio.
-
Experiment with different types and concentrations of surfactants to improve the stability of the nanoparticles and the encapsulation of the drug.
-
-
-
Possible Cause 2: Inefficient Homogenization. The method and parameters of homogenization can affect the formation of nanoparticles and drug encapsulation.
-
Solution:
-
Ensure adequate energy input during homogenization (e.g., sonication or high-shear homogenization) to form small, uniform nanoparticles.
-
Optimize the duration and power of the homogenization process.
-
-
Quantitative Data
Table 1: Solubility of this compound in Various Solvents.
| Solvent | Solubility (mg/mL) | Reference |
| Water | 0.03 - 0.05 | |
| Ethanol | 50 - 87.98 | |
| DMSO | ~50 | |
| Dimethylformamide (DMF) | ~100 | |
| Polyethylene Glycol 400 (PEG-400) | ~374 | |
| PBS (pH 7.2) | ~0.1 |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol is based on the solvent evaporation method.
-
Preparation of Solutions:
-
Dissolve the desired amount of this compound in ethanol.
-
In a separate container, dissolve a molar excess (e.g., 1:1.5 or 1:2 molar ratio of this compound to cyclodextrin) of hydroxypropyl-β-cyclodextrin (HP-β-CD) in distilled water.
-
-
Complexation:
-
Slowly add the this compound-ethanol solution dropwise to the aqueous HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature to allow for the evaporation of ethanol and the formation of the inclusion complexes.
-
-
Lyophilization:
-
Freeze the resulting aqueous solution.
-
Lyophilize (freeze-dry) the frozen solution to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
-
Characterization (Optional):
-
Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), or differential scanning calorimetry (DSC).
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol utilizes a high-shear homogenization and ultrasonication method.
-
Preparation of Phases:
-
Lipid Phase: Melt a solid lipid (e.g., cetyl palmitate or stearic acid) at a temperature above its melting point (e.g., 70-80°C). Dissolve this compound in the molten lipid.
-
Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Polysorbate 80, Poloxamer 407) to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., using an Ultra-Turrax) for a few minutes to form a coarse emulsion.
-
-
Ultrasonication:
-
Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Allow the nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles with encapsulated this compound.
-
-
Characterization (Optional):
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the amount of this compound in the supernatant and/or the nanoparticles.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Simplified diagram of this compound's impact on key signaling pathways.
References
- 1. Pre-formulation studies of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Strategies to Improve this compound Systemic and Topical Bioavailability: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Novel this compound smart lipids; design, formulation, and biological evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Photoisomerization of trans-Resveratrol to cis-Resveratrol
Welcome to the Technical Support Center for the photoisomerization of trans-resveratrol. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common experimental issues, and offer detailed procedural outlines.
Troubleshooting Guide
This guide addresses specific problems that may arise during the photoisomerization of trans-resveratrol to cis-resveratrol in a question-and-answer format.
Q1: Why is the conversion of trans-resveratrol to cis-resveratrol incomplete or the yield of cis-resveratrol low?
Possible Causes & Solutions:
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Insufficient UV Exposure: The duration of UV irradiation may be too short. The optimal time depends on the light source's intensity and the reaction volume.[1] It is recommended to monitor the reaction's progress at regular intervals using HPLC to determine the point of maximum cis-resveratrol concentration before significant degradation occurs.[2]
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Suboptimal UV Wavelength: While various UV wavelengths can induce isomerization, 365 nm is commonly used.[1][3] Shorter wavelengths, such as 254 nm, can lead to faster isomerization but may also increase the formation of degradation byproducts.[1]
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Inner Filter Effect: At high concentrations of trans-resveratrol, the solution can absorb most of the incident UV light, preventing it from reaching the entire sample. This "inner filter effect" can lead to incomplete conversion. Using a more dilute solution (e.g., 5-100 mg/L) is advisable.
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Inappropriate Solvent: The choice of solvent can impact the rate of isomerization. Ethanol, acetonitrile, and methanol are commonly used and have been shown to be effective.
Q2: My this compound solution turned yellow or brown after UV exposure. What does this indicate?
A yellowish or brownish discoloration suggests the degradation of this compound and the formation of byproducts.
Possible Causes & Solutions:
-
Prolonged UV Irradiation: Over-exposure to UV light can lead to the degradation of both trans- and cis-resveratrol. One significant byproduct formed from the electrocyclization of the cis-isomer is 2,4,6-trihydroxyphenanthrene (THP). Another potential photoproduct is resveratrone. To mitigate this, monitor the reaction progress and stop the irradiation once the optimal yield of cis-resveratrol is achieved.
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Oxidation: this compound is susceptible to oxidation when exposed to air. To minimize this, consider deoxygenating the solvent by bubbling it with an inert gas like nitrogen or argon before dissolving the trans-resveratrol.
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Photo-oxidation: The combination of light and oxygen can accelerate degradation. Performing the experiment under an inert atmosphere can help prevent this.
Q3: I am observing inconsistent or irreproducible results in my photoisomerization experiments. What could be the reason?
Possible Causes & Solutions:
-
cis-Resveratrol Instability: The cis-isomer is inherently less stable than the trans-isomer and can revert back or degrade under certain conditions.
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Light Exposure During Handling: All manipulations of this compound solutions should be performed in dim light or using amber-colored glassware to prevent premature or unintended isomerization.
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pH of the Solution: The stability of this compound is pH-dependent. It is more stable in acidic conditions. At a pH greater than 8.0, isomerization to the cis form can be almost immediate, while alkaline conditions, in general, can accelerate the degradation of both isomers. It is advisable to maintain a neutral or slightly acidic pH.
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Temperature Fluctuations: Elevated temperatures can contribute to the degradation of this compound isomers. It is best to conduct the photoisomerization at a controlled, ambient temperature unless otherwise specified.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for converting trans-resveratrol to cis-resveratrol?
The most common and straightforward method is photoisomerization, which involves exposing a solution of trans-resveratrol to ultraviolet (UV) radiation.
Q2: Which isomer, cis or trans-resveratrol, is more stable?
trans-Resveratrol is the more thermodynamically stable and abundant isomer. The cis-isomer is less stable and more susceptible to degradation.
Q3: How can I analyze the ratio of trans- to cis-resveratrol in my sample?
High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the most widely used method for separating and quantifying this compound isomers.
Q4: What are the typical absorbance maxima for trans- and cis-resveratrol?
trans-Resveratrol has a maximum absorbance around 306-320 nm, while cis-resveratrol's maximum absorbance is around 286-295 nm. Detection at 306 nm allows for the simultaneous monitoring of both isomers.
Q5: How should I store my cis-resveratrol samples?
To minimize degradation and isomerization, store cis-resveratrol solutions in amber vials at low temperatures (-20°C or -80°C) and under an inert atmosphere if possible. It is also best to prepare solutions fresh before use.
Data Presentation
Table 1: Key Experimental Parameters for Photoisomerization
| Parameter | Recommended Conditions | Notes |
| UV Wavelength | 254 nm, 300 nm (UV-B), 365 nm (UV-A) | Shorter wavelengths (e.g., 254 nm) can result in faster isomerization but may also promote byproduct formation. |
| Solvent | Ethanol, Acetonitrile, Methanol | The choice of solvent can influence the rate of isomerization and the formation of side products. Ethanol is a common choice. |
| Concentration | 5-100 mg/L | Higher concentrations may lead to incomplete isomerization due to the inner filter effect. |
| Reaction Time | Varies (minutes to hours) | The optimal duration depends on the light source's intensity, wavelength, and the concentration of the solution. |
Table 2: Influence of pH on trans-Resveratrol Stability
| pH | Stability | Observations |
| < 6.8 | Relatively Stable | Degradation is minimal. |
| 5.0 - 8.0 | Slower Isomerization | This range shows enhanced stability against UV-induced isomerization. |
| > 8.0 | Unstable | Almost immediate isomerization to cis-resveratrol can occur. Alkaline conditions generally accelerate degradation. |
Experimental Protocols
Protocol 1: Photoisomerization of trans-Resveratrol to cis-Resveratrol
Objective: To generate cis-resveratrol from a pure sample of trans-resveratrol via UV irradiation.
Materials:
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High-purity trans-resveratrol
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Spectroscopic grade ethanol
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Quartz cuvette or reaction vessel
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UV lamp (e.g., handheld or photochemical reactor)
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Stir plate and stir bar (optional, for larger volumes)
-
HPLC system for analysis
Procedure:
-
Solution Preparation: Prepare a stock solution of trans-resveratrol in ethanol (e.g., 50 mg/L). All handling of the solution should be done in dim light to prevent premature isomerization.
-
Deoxygenation (Optional but Recommended): To minimize photo-oxidation, bubble the solution with an inert gas such as nitrogen or argon for 15-20 minutes.
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Irradiation: Transfer the trans-resveratrol solution to a quartz cuvette or reaction vessel. Place the vessel under a UV lamp (e.g., 365 nm). For larger volumes, a photochemical reactor with controlled temperature and stirring is recommended.
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Monitoring: At regular time intervals, take a small aliquot of the solution for HPLC analysis to monitor the formation of cis-resveratrol and the depletion of trans-resveratrol.
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Completion: Continue the irradiation until the desired ratio of cis- to trans-resveratrol is achieved, being mindful to avoid significant degradation of the product.
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Storage: Once the reaction is complete, immediately transfer the solution to an amber-colored flask and store it under an inert atmosphere at a low temperature (-20°C or below) to prevent degradation and isomerization back to the trans-form.
Protocol 2: HPLC Analysis of this compound Isomers
Objective: To separate and quantify trans- and cis-resveratrol in a sample.
Instrumentation:
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HPLC system with a UV or PDA detector
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C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
Detection Wavelength: 306 nm for simultaneous monitoring of both isomers.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of both pure trans- and cis-resveratrol of known concentrations to generate a calibration curve.
-
Sample Preparation: Dilute the experimental samples to fall within the concentration range of the calibration curve. Filter all solutions through a 0.45 µm filter before injection.
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Analysis: Inject the standards to establish the calibration curve. Subsequently, inject the experimental samples to determine the concentrations of trans- and cis-resveratrol.
Mandatory Visualizations
Caption: Workflow for the photoisomerization of trans-resveratrol.
Caption: Troubleshooting logic for low cis-resveratrol yield.
References
Technical Support Center: Long-Term Storage and Handling of Resveratrol Stock Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the long-term storage and handling of resveratrol stock solutions to ensure the stability and reliability of your experiments. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summarized for your convenience.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for stock solutions?
A1: this compound has poor water solubility (approximately 0.05 mg/mL)[1][2]. For stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) and ethanol are commonly used, with solubilities of approximately 50 mg/mL[3][4]. Polyethylene glycol 400 (PEG-400) offers even higher solubility, up to 374 mg/mL[1]. The choice of solvent should be compatible with your experimental model, as residual amounts of organic solvents can have physiological effects.
Q2: How should I store my this compound stock solution for long-term use?
A2: For long-term storage, it is recommended to aliquot your this compound stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and protect it from light. These aliquots should be stored at -20°C or -80°C. Stock solutions in DMSO stored at -20°C are reported to be stable for up to 3 months.
Q3: My this compound solution has turned a yellow or brown color. What happened?
A3: A yellowish or brownish discoloration indicates potential degradation of this compound. This can be caused by oxidation, exposure to light (photodegradation), or instability in an alkaline pH environment. It is best to discard the solution and prepare a fresh one.
Q4: Can I store this compound solutions in aqueous buffers?
A4: Storing this compound in aqueous solutions for extended periods is not recommended. This compound is unstable in aqueous solutions, especially at a pH above 7.0. If you need to prepare aqueous dilutions, they should be made fresh from a stock solution immediately before use.
Q5: What is the stability of this compound at physiological pH (e.g., in cell culture media)?
A5: this compound is unstable at a physiological pH of 7.4. When added to cell culture media, which is typically buffered around this pH and incubated at 37°C, this compound can degrade relatively quickly. Therefore, it is crucial to prepare fresh media containing this compound for each experiment and consider the timing of your assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitate forms in the stock solution upon storage. | The storage temperature is too high, or the solvent has partially evaporated. | Ensure storage at a consistent -20°C or -80°C. Use tightly sealed vials. |
| Precipitate forms when diluting the stock solution into an aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | Decrease the final concentration of this compound. Increase the percentage of the organic solvent in the final solution, if experimentally permissible. |
| Inconsistent experimental results. | Degradation of the this compound stock solution. | Prepare a fresh stock solution. Protect the solution from light and store it properly in aliquots at low temperatures. Avoid repeated freeze-thaw cycles. |
| Solution discoloration (yellow/brown). | Oxidation or photodegradation of this compound. | Discard the solution. When preparing new solutions, use amber vials or wrap containers in aluminum foil to protect from light. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound to minimize oxidation. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | ~0.05 mg/mL | |
| Ethanol | ~50 mg/mL | |
| DMSO | ~50 mg/mL | |
| Dimethyl formamide (DMF) | ~100 mg/mL | |
| PEG-400 | ~374 mg/mL | |
| PBS (pH 7.2) | ~0.1 mg/mL |
Table 2: Stability of this compound under Different Conditions
| Condition | Observation | Reference(s) |
| pH | Stable in acidic to neutral conditions (pH < 6.8). Degradation increases exponentially in alkaline conditions (pH > 6.8). | |
| At pH 8, 9, and 10, less than 2% remained after 50-80 hours. | ||
| Temperature | Degradation rate increases with higher temperatures. | |
| Light | Sensitive to light, especially UV, which can cause isomerization from trans- to cis-resveratrol. | |
| Storage | Stock solutions in DMSO are stable for up to 3 months at -20°C. | |
| Plasma (37°C) | Half-life in human plasma is approximately 54 hours. | |
| Half-life in rat plasma is approximately 25 hours. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
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trans-Resveratrol powder
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Dimethyl sulfoxide (DMSO) or Ethanol (anhydrous)
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Amber glass vials or polypropylene tubes
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Vortex mixer
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Analytical balance
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Pipettes
Procedure:
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Weigh the desired amount of trans-resveratrol powder using an analytical balance.
-
Transfer the powder to an amber glass vial or a tube wrapped in aluminum foil.
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Add the appropriate volume of DMSO or ethanol to achieve the desired concentration (e.g., 50 mg/mL).
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Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be required but should be done cautiously to avoid degradation.
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Once dissolved, aliquot the stock solution into smaller, single-use volumes in amber vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Objective: To dilute the this compound stock solution into an aqueous buffer for immediate use in experiments.
Materials:
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This compound stock solution (from Protocol 1)
-
Aqueous buffer (e.g., PBS, cell culture medium)
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Sterile tubes
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your aqueous buffer.
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Add the aqueous buffer to a sterile tube.
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While vortexing or gently mixing the buffer, add the calculated volume of the this compound stock solution dropwise to prevent precipitation.
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Ensure the final concentration of the organic solvent is compatible with your experimental system.
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Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.
Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Caption: Simplified signaling pathway involving this compound and SIRT1.
Caption: Troubleshooting logic for common this compound solution issues.
References
Troubleshooting Inconsistent Results in Resveratrol Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistencies encountered during experiments with resveratrol.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution seems to lose potency. What are the primary factors causing this compound degradation?
A1: this compound is susceptible to degradation from several factors, with the most common being exposure to alkaline pH, light, elevated temperatures, and oxidation.[1] The trans-isomer, which is more biologically active, can convert to the less active cis-isomer upon exposure to UV light.[2]
Q2: What is the difference between cis- and trans-resveratrol, and which form should I use?
A2: this compound exists as two primary isomers: cis- and trans-resveratrol. Trans-resveratrol is the more stable and biologically active form and is more commonly used in research.[3][4] The cis-isomer is less stable and can be formed from the trans-isomer upon exposure to UV light or high pH conditions.[2] The presence of the cis-isomer as an impurity can lead to inconsistent and inaccurate experimental results.
Q3: I'm observing inconsistent results in my cell culture experiments. Could this compound degradation in the culture medium be a factor?
A3: Yes, this is a common issue. Standard cell culture media are typically buffered to a physiological pH of around 7.4, an environment in which this compound is unstable. The standard incubation temperature of 37°C also accelerates its degradation. It is highly recommended to prepare fresh this compound-containing media for each experiment and consider the stability of this compound under your specific experimental conditions over time.
Q4: Why do I see different cellular responses to this compound at different concentrations?
A4: this compound is known to have dose-dependent effects. Low concentrations (e.g., 0.1-1.0 µg/ml) have been shown to enhance cell proliferation, while higher concentrations (e.g., 10.0-100.0 µg/ml) can induce apoptosis and decrease mitotic activity. The specific effective concentrations can also be cell-type dependent.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
If you are experiencing significant variability in your results, consider the following troubleshooting steps:
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Assess Stock Solution Integrity:
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Verify the age and storage conditions of your this compound stock solution.
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If possible, quantify the concentration and purity of your stock solution using HPLC to check for degradation or isomerization.
-
-
Evaluate Experimental Workflow:
-
Minimize the exposure of this compound-containing solutions to light and elevated temperatures during your experimental setup.
-
Prepare fresh dilutions from your stock solution for each experiment.
-
-
Check Medium Stability:
-
Perform a time-course stability study of this compound in your specific cell culture medium under standard incubation conditions (37°C, 5% CO₂) to understand its degradation rate.
-
Issue 2: Low or No Observed Biological Activity
If this compound is not producing the expected biological effect, significant degradation may be the cause:
-
Confirm Active Isomer: Ensure you are using trans-resveratrol, the more biologically active isomer.
-
Review Preparation and Handling: Strictly adhere to light-protected and temperature-controlled conditions. Ensure the pH of your final solution is in the stable range (below 6.8).
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Consider a Dose-Response and Time-Course Experiment: The effective concentration of this compound may be decreasing over the course of your experiment due to degradation. A dose-response and time-course experiment can help determine the optimal concentration and treatment duration.
Data Presentation
Table 1: Solubility of trans-Resveratrol in Common Solvents
| Solvent | Solubility |
| Water | 0.05 mg/mL |
| Ethanol | ~50 mg/mL |
| DMSO | ~16 mg/mL |
| Dimethyl formamide (DMF) | ~100 mg/mL |
| Polyethylene glycol 400 (PEG-400) | 374 mg/mL |
Table 2: Effect of pH on the Half-Life of trans-Resveratrol at 37°C
| pH | Half-Life |
| 1.2 | >90 days |
| 6.8 | Degradation begins to increase exponentially |
| 7.4 | < 3 days |
| 8.0 | < 10 hours |
| 10.0 | < 5 minutes |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Solvent Selection: Choose an appropriate solvent based on the required concentration and experimental compatibility. DMSO and ethanol are common choices for cell culture experiments.
-
Dissolution: Dissolve trans-resveratrol in the chosen solvent to create a high-concentration stock solution (e.g., 10-100 mM). Purging the solvent with an inert gas like nitrogen or argon before dissolution can help prevent oxidation.
-
Storage: Store the stock solution in small aliquots in amber vials or tubes wrapped in aluminum foil at -20°C or -80°C to protect from light and temperature degradation.
Protocol 2: Cell Viability MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle control.
Mandatory Visualization
Caption: A generalized experimental workflow for in vitro studies involving this compound.
Caption: Simplified signaling pathways of this compound involving SIRT1 and AMPK.
Caption: A logical flow diagram for troubleshooting inconsistent this compound experiment results.
References
Technical Support Center: Preparation of Stable Resveratrol Solutions for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing and using stable resveratrol solutions in cell culture experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture stock solutions?
A1: this compound has poor water solubility (approximately 0.05 mg/mL) but is readily soluble in organic solvents.[1] For cell culture applications, dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents to prepare concentrated stock solutions.[2][3][4] It is crucial to minimize the final concentration of the organic solvent in the cell culture medium to avoid solvent-induced cytotoxicity. Typically, the final solvent concentration should be kept below 0.1-0.5%.
Q2: What is the optimal pH for this compound stability in aqueous solutions?
A2: trans-Resveratrol, the more biologically active isomer, is most stable in acidic conditions (pH < 6.8).[2] As the pH becomes alkaline, its degradation rate increases significantly. In standard cell culture medium, which is typically buffered to a physiological pH of around 7.4, this compound is unstable and can degrade over time, especially at 37°C.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions should be stored at -20°C or -80°C, protected from light. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. When stored properly, stock solutions in DMSO or ethanol can be stable for up to one month. Aqueous solutions of this compound are not recommended for long-term storage and should be prepared fresh before each experiment.
Q4: Can this compound degrade in the cell culture medium during my experiment?
A4: Yes, degradation of this compound in cell culture medium is a significant concern. The combination of physiological pH (~7.4) and incubation temperature (37°C) accelerates its degradation. This can lead to a decrease in the effective concentration of this compound over the course of the experiment, potentially causing inconsistent or misleading results. It is advisable to prepare fresh this compound-containing media for each experiment and consider the stability of this compound under your specific experimental conditions. Some studies suggest that fetal bovine serum (FBS) may offer some protection against degradation due to the presence of enzymes like superoxide dismutase (SOD).
Q5: Which isomer of this compound, trans or cis, is more stable and biologically active?
A5: trans-Resveratrol is the more thermodynamically stable and biologically active isomer. The trans form can isomerize to the cis isomer upon exposure to light (UV or visible) and in certain pH conditions. It is crucial to handle this compound solutions in a light-protected manner to prevent this conversion.
Troubleshooting Guides
Issue 1: Precipitation is observed in my this compound stock solution or in the cell culture medium after adding this compound.
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Possible Cause 1: Exceeded Solubility Limit. this compound has limited solubility in aqueous solutions. When a concentrated stock solution in an organic solvent is diluted into the aqueous culture medium, the this compound may precipitate if its final concentration exceeds its solubility limit in the medium.
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Solution:
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Ensure the final concentration of this compound in your experiment is within its solubility range in the culture medium.
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When diluting the stock solution, add it to the medium dropwise while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
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Consider using a lower concentration of the stock solution or preparing a more dilute stock.
-
-
-
Possible Cause 2: Temperature-Related Precipitation. Storing stock solutions at low temperatures (e.g., 4°C or -20°C) can sometimes cause the solute to precipitate, especially if the solution is close to saturation.
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Solution: Before use, allow the stock solution to warm to room temperature and ensure that any precipitate has completely redissolved. Gentle vortexing can help. If the precipitate does not redissolve, the stock solution may be compromised.
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-
Possible Cause 3: Interaction with Media Components. Components in the cell culture medium, such as proteins and salts, can sometimes interact with this compound, leading to precipitation.
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Solution: Prepare fresh this compound-containing media immediately before use. Avoid storing diluted this compound in culture medium for extended periods.
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Issue 2: Inconsistent or no biological effect is observed in my experiments.
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Possible Cause 1: Degradation of this compound. As mentioned, this compound is unstable at physiological pH and temperature. Its degradation during the experiment will lower the effective concentration, leading to variability or a lack of effect.
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Solution:
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Prepare fresh this compound-containing media for each experiment.
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Minimize the exposure of this compound solutions to light at all stages of the experiment. Use amber-colored tubes or wrap containers in aluminum foil.
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Consider conducting time-course experiments to assess the stability of this compound under your specific cell culture conditions.
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-
-
Possible Cause 2: Use of the Inactive Isomer. If the trans-resveratrol has isomerized to the less active cis-resveratrol due to light exposure, the expected biological activity may be diminished.
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Solution: Strictly adhere to light-protected handling and storage conditions for both the solid compound and its solutions.
-
-
Possible Cause 3: Purity of the this compound. The purity of the this compound used can impact experimental outcomes.
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Solution: Use high-purity (≥98%) trans-resveratrol from a reputable supplier. Check the certificate of analysis for your specific lot.
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Quantitative Data Summary
Table 1: Solubility of trans-Resveratrol in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | ~0.05 mg/mL | |
| Ethanol | ~50 mg/mL | |
| DMSO (Dimethyl sulfoxide) | ~100 mg/mL (with sonication) | |
| PEG-400 (Polyethylene glycol 400) | ~374 mg/mL | |
| PBS (Phosphate-Buffered Saline, pH 7.2) | ~0.1 mg/mL |
Table 2: Stability of trans-Resveratrol under Different pH Conditions
| pH | Temperature | Half-life | Reference(s) |
| Acidic (< 6.8) | 37°C | Stable | |
| 7.4 | 37°C | < 3 days | |
| 8.0 | 37°C | < 10 hours | |
| 10.0 | 37°C | < 5 minutes |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
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trans-Resveratrol powder (≥98% purity)
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Anhydrous DMSO or absolute ethanol
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Sterile, light-protecting microcentrifuge tubes (e.g., amber-colored or wrapped in aluminum foil)
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Vortex mixer
-
-
Procedure:
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Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of trans-resveratrol powder.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 50-100 mM).
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Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter compatible with the organic solvent used.
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Aliquot the stock solution into single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C or -80°C.
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Protocol 2: Treatment of Cells with this compound
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Materials:
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Prepared this compound stock solution
-
Complete cell culture medium
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Cultured cells in appropriate vessels (e.g., plates, flasks)
-
-
Procedure:
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Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.
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Ensure any precipitate that may have formed during freezing is completely redissolved.
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Prepare the final working concentrations of this compound by diluting the stock solution directly into pre-warmed complete cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
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For example, to prepare a 50 µM working solution from a 50 mM stock, you would perform a 1:1000 dilution (e.g., add 5 µL of stock to 5 mL of medium).
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Remove the existing medium from the cells and replace it with the freshly prepared this compound-containing medium.
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Include a vehicle control in your experiment by adding the same final concentration of the solvent (e.g., DMSO or ethanol) to the medium without this compound.
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Return the cells to the incubator for the desired treatment period.
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Visualizations
Caption: Troubleshooting workflow for this compound instability.
References
Technical Support Center: Mitigating Resveratrol Degradation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Resveratrol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in cell culture media?
A1: this compound is highly susceptible to degradation from several factors common in cell culture environments. The main causes are:
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pH: this compound is stable in acidic to neutral solutions but its degradation increases exponentially in alkaline conditions (pH > 6.8).[1][2] Standard cell culture media are often buffered to a physiological pH of around 7.4, an environment where this compound is unstable.[1]
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Light: Exposure to both UV and visible light can cause the more biologically active trans-resveratrol to isomerize into the less active cis-resveratrol.[3] Further light exposure can lead to photodegradation, producing a fluorescent molecule called resveratrone.[3]
-
Temperature: Elevated temperatures, such as the standard 37°C used for cell culture incubation, accelerate the rate of chemical degradation.
-
Oxidation: Spontaneous oxidation can occur, particularly in aqueous solutions like cell culture media. The presence of oxygen and metal ions can accelerate this process. In some media, this compound degradation can lead to the production of hydrogen peroxide (H₂O₂), which can create experimental artifacts.
Q2: What are the best practices for preparing and storing this compound stock solutions to minimize degradation?
A2: To maintain the potency and stability of your this compound stock solutions, follow these guidelines:
-
Solvent Selection: Due to its poor water solubility, dissolve this compound in organic solvents like DMSO, ethanol, or polyethylene glycol 400 (PEG-400), where it is more stable.
-
Light Protection: Always prepare and store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Temperature Control: For long-term storage, keep stock solutions at -20°C or -80°C. For short-term use, 4°C is preferable to room temperature.
-
Oxygen Exclusion: To prevent oxidation, consider degassing your solvent with an inert gas like nitrogen or argon before preparing the solution and storing it under the same inert atmosphere.
-
pH Control: If you must use an aqueous buffer for your stock, ensure the pH is below 6.8.
Q3: I am observing inconsistent results in my cell culture experiments. Could this compound degradation be a factor?
A3: Yes, degradation in the cell culture medium is a very common cause of inconsistent results. The standard incubation conditions of 37°C and a pH of ~7.4 will accelerate its degradation. This means the effective concentration of this compound your cells are exposed to can decrease significantly over the course of an experiment. It is highly recommended to prepare fresh this compound-containing media for each experiment and to perform time-course experiments to assess its stability under your specific conditions.
Q4: Are there stabilizing agents or formulations that can prevent this compound degradation in media?
A4: Yes, several strategies can be employed to enhance the stability of this compound in aqueous solutions:
-
Complexation with Cyclodextrins: Encapsulating this compound in cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve its aqueous solubility and stability.
-
Addition of Antioxidants: Adding antioxidants like ascorbic acid (Vitamin C) to the solution can help minimize oxidative degradation.
-
Encapsulation in Delivery Systems: Using delivery systems like nanoparticles, niosomes, or liposomes can protect this compound from environmental factors that cause degradation.
-
Formulation with Polymers: Polyvinylpyrrolidone (PVP) has been shown to be effective in creating stable amorphous solid dispersions of this compound.
-
Complexation with Glucan: Carboxymethylated (1,3/1,6)-β-d-Glucan (CM-glucan) can form a complex with this compound, significantly improving its stability in aqueous solutions.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Experimental Results
If you are experiencing high variability in your results, consider the following troubleshooting steps:
-
Assess Stock Solution Integrity: Verify the age and storage conditions of your this compound stock. If possible, quantify the concentration and purity of your stock solution using HPLC.
-
Evaluate Experimental Workflow: Minimize the exposure of this compound-containing solutions to light and elevated temperatures during your experimental setup. Prepare fresh dilutions from your stock for each experiment.
-
Check Medium Stability: Perform a time-course stability study of this compound in your specific cell culture medium under standard incubation conditions (37°C, 5% CO₂). This will help you understand its half-life in your system.
-
Incorporate Pyruvate: Adding sodium pyruvate to the medium can help scavenge hydrogen peroxide produced by this compound degradation, reducing artificial effects.
Issue 2: Low or No Observed Biological Activity
If this compound is not producing the expected biological effect, it may be due to significant degradation:
-
Confirm Active Isomer: Ensure you are using trans-resveratrol, which is the more biologically active isomer.
-
Review Preparation and Handling: Strictly adhere to light-protected and temperature-controlled conditions. Ensure the final pH of your solution is in the stable range (ideally below 6.8).
-
Consider a Dose-Response and Time-Course Experiment: The effective concentration of this compound may be decreasing over the course of your experiment. Running a detailed dose-response and time-course experiment can help clarify the active concentration range and duration of action.
-
Use a Stabilized Formulation: Proactively stabilize your this compound solutions using methods like encapsulation with cyclodextrins or the addition of antioxidants.
Logical Workflow for Troubleshooting this compound Instability
Caption: Troubleshooting workflow for this compound instability.
Quantitative Data on this compound Stability
The following tables summarize key quantitative data regarding the stability and solubility of this compound.
Table 1: Effect of pH on the Stability of trans-Resveratrol
| pH Value | Temperature (°C) | Half-Life | Citation(s) |
| 1.2 | N/A | > 90 days | |
| 1 - 7 | N/A | Stable for at least 28 days | |
| 5.0 | 37 | ~196 days | |
| 6.0 | 37 | ~263 days | |
| 7.4 | 37 | < 3 days | |
| 8.0 | 37 | < 10 hours | |
| 9.0 | 37 | Maximum degradation observed | |
| 10.0 | 37 | < 5 minutes |
Table 2: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Citation(s) |
| Water | 0.05 | |
| Ethanol | 50 (g/L) | |
| DMSO | 16 (g/L) | |
| Polyethylene Glycol 400 (PEG-400) | 374 |
Experimental Protocols
Protocol 1: this compound Stability Assay using HPLC
This protocol provides a general method for assessing the stability of this compound in a given solution (e.g., cell culture medium).
Materials:
-
trans-resveratrol
-
Cell culture medium of interest (e.g., DMEM)
-
HPLC system with UV detector
-
Light-protected vials (e.g., amber glass)
-
Incubator (37°C, 5% CO₂)
-
-80°C freezer
Procedure:
-
Preparation of this compound Solution: Dissolve trans-resveratrol in the desired medium to a known concentration (e.g., 50 µM).
-
Incubation: Aliquot the solution into multiple light-protected vials. One vial will be your "time 0" sample. Place the remaining vials in the incubator under standard cell culture conditions.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one vial from the incubator and immediately store it at -80°C to halt any further degradation.
-
HPLC Analysis:
-
Thaw the samples just before analysis.
-
Analyze the concentration of trans-resveratrol in each sample using a validated reverse-phase HPLC method.
-
Set the UV detection wavelength to approximately 306 nm for trans-resveratrol.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample to determine its degradation rate and half-life.
-
Protocol 2: Method for Preparing a Stabilized this compound Solution with an Antioxidant
This protocol describes how to prepare a this compound solution with ascorbic acid to minimize oxidation.
Materials:
-
cis-resveratrol or trans-resveratrol
-
DMSO or ethanol
-
L-Ascorbic acid
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, PBS)
-
pH meter
Procedure:
-
Buffer Preparation: Prepare your desired aqueous buffer and adjust the pH to near neutral (pH 7.0) for optimal stability.
-
Add Antioxidant: Dissolve L-ascorbic acid in the buffer. A common starting point is a molar excess relative to this compound (e.g., a 2:1 or 5:1 molar ratio of ascorbic acid to this compound).
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of DMSO or ethanol.
-
Final Dilution: Slowly add the this compound stock solution to the ascorbic acid-containing buffer while vortexing to ensure proper mixing and prevent precipitation. This final solution is ready for further dilution into your cell culture medium.
Key Signaling Pathways and Degradation Visualization
This compound Degradation and Isomerization Pathway
The following diagram illustrates the primary factors leading to this compound degradation and the conversion of the active trans-isomer to the less active cis-isomer.
Caption: Factors causing this compound degradation and isomerization.
Example Signaling Pathway Activated by this compound: AMPK/SIRT1
This compound is known to activate several cellular pathways associated with health benefits. One of the most studied is the AMPK/SIRT1 pathway, which plays a critical role in cellular energy homeostasis, stress resistance, and longevity.
Caption: Simplified AMPK/SIRT1 signaling pathway activated by this compound.
References
Technical Support Center: Enhancing Resveratrol Efficacy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with resveratrol delivery systems.
Frequently Asked Questions (FAQs)
Q1: Why is a delivery system necessary for this compound? A1: this compound, a promising polyphenolic compound, faces significant challenges that limit its therapeutic application.[1][2] Its primary limitations are:
-
Low Aqueous Solubility: this compound is poorly soluble in water (~3 mg/100 mL), which hinders its use in aqueous formulations and limits its absorption in the gastrointestinal tract.[3][4]
-
Chemical Instability: The biologically more active trans-isomer of this compound is sensitive to light, heat, and oxygen, and can isomerize to the less active cis-form.[5] It is stable in acidic conditions but degrades rapidly in neutral to alkaline pH environments (above pH 6.8).
-
Poor Bioavailability: Following oral administration, this compound is extensively and rapidly metabolized in the intestines and liver (first-pass metabolism), resulting in very low levels of the free, active compound reaching systemic circulation.
Encapsulating this compound in delivery systems like liposomes, nanoparticles, or nanoemulsions protects it from degradation, improves its solubility, and can enhance its bioavailability.
Q2: Which type of delivery system is best for my experiment? A2: The choice of delivery system depends on the specific application (e.g., oral, topical), the desired release profile, and the target tissue.
-
Liposomes: Vesicles composed of a lipid bilayer, suitable for encapsulating both hydrophobic and hydrophilic drugs. They are biocompatible and can be modified for targeted delivery.
-
Nanoemulsions: Oil-in-water emulsions with droplet sizes in the nanometer range. They are excellent for improving the solubility of lipophilic drugs like this compound and are often used for oral and topical delivery.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that are solid at room temperature. They offer good stability, controlled release, and are relatively easy to scale up.
-
Polymeric Nanoparticles: Made from biodegradable polymers (e.g., PLA, PLGA), they allow for fine-tuning of release kinetics and surface properties for targeting.
Q3: What are the critical parameters to assess when characterizing my this compound formulation? A3: Key characterization parameters include:
-
Particle Size and Polydispersity Index (PDI): Determines the physical stability and in vivo fate of the nanoparticles. Measured using Dynamic Light Scattering (DLS).
-
Zeta Potential: Indicates the surface charge of the particles and predicts their stability in suspension. A higher absolute value (e.g., > |30| mV) generally suggests better colloidal stability.
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Quantifies the amount of this compound successfully entrapped within the delivery system. This is crucial for determining dosage and efficacy.
-
Morphology: Visual confirmation of particle shape and size, typically assessed using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
In Vitro Release Profile: Measures the rate and extent of this compound release from the delivery system under simulated physiological conditions.
Troubleshooting Guide
| Problem / Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (EE%) | 1. Poor affinity of this compound for the carrier matrix.2. Drug leakage during the formulation process.3. Incorrect ratio of drug to carrier material.4. Suboptimal process parameters (e.g., homogenization speed, sonication time). | 1. Select a carrier material with higher lipophilicity (e.g., for SLNs, choose lipids in which this compound has high solubility).2. Optimize the formulation method. For liposomes, the thin-film hydration method often yields higher EE% for lipophilic drugs compared to injection methods.3. Experiment with different drug-to-lipid/polymer ratios to find the optimal loading capacity.4. Systematically optimize process parameters. For nanoemulsions, adjust the energy input during homogenization. |
| Particle Aggregation / Poor Stability | 1. Low zeta potential, leading to insufficient electrostatic repulsion.2. Ostwald ripening (in emulsions).3. Incompatible buffer or storage conditions.4. Degradation of carrier material. | 1. If zeta potential is low, try adding a charged surfactant or polymer to the formulation.2. Incorporate a surface coating with a sterically hindering polymer like PEG (polyethylene glycol) to improve stability.3. Store the formulation at a recommended temperature (often 4°C) and in a buffer system that does not destabilize the particles.4. Ensure the pH of the final formulation is compatible with the stability of both this compound and the carrier. |
| Inconsistent Results in Cell-Based Assays | 1. Degradation of free this compound in the cell culture medium (which is typically at pH ~7.4).2. Cytotoxicity of the blank (empty) delivery system.3. Interaction of the nanoparticles with assay reagents (e.g., MTT, Alamar Blue).4. Variable cellular uptake of the nanoparticles. | 1. Always run a control with free this compound prepared fresh. Compare its effect to your nanoparticle formulation to confirm enhanced efficacy.2. Test the blank nanoparticles at equivalent concentrations to ensure the observed effect is from the this compound and not the carrier.3. Validate your primary cytotoxicity assay with a secondary method that has a different mechanism (e.g., pair a metabolic assay like MTT with a membrane integrity assay like Trypan Blue).4. Use fluorescently labeled nanoparticles to quantify or visualize cellular uptake. |
| Cis-Isomer Detected During HPLC Analysis | 1. Exposure of the formulation or analytical samples to UV light or high temperatures. | 1. Protect all this compound-containing solutions and formulations from light by using amber vials or covering them with aluminum foil.2. Avoid high temperatures during formulation and storage.3. Use a validated HPLC method that can separate trans- and cis-resveratrol to accurately quantify the active isomer. |
Data Summary Tables
Table 1: Comparison of Common this compound Delivery Systems
| Delivery System | Typical Particle Size (nm) | Encapsulation Efficiency (%) | Key Advantages | Key Challenges |
| Liposomes | 80 - 300 | 70 - 90% | Biocompatible; can encapsulate various drugs; surface is easily modifiable for targeting. | Can have stability issues (leakage); complex scale-up. |
| Solid Lipid Nanoparticles (SLNs) | 150 - 500 | 60 - 90% | Good stability; controlled release; easy to scale up; low cost. | Lower drug loading capacity compared to NLCs; potential for drug expulsion during storage. |
| Polymeric Nanoparticles | 90 - 400 | 40 - 98% | High stability; tunable release profiles; well-defined chemistry for surface functionalization. | Tedious and costly synthesis; potential toxicity of some polymers. |
| Nanoemulsions | 20 - 200 | > 90% | High loading capacity for lipophilic drugs; enhances solubility and absorption; simple preparation. | Kinetically stable, not thermodynamically; potential for Ostwald ripening. |
Table 2: Influence of pH and Temperature on trans-Resveratrol Stability in Aqueous Solution
| pH | Temperature (°C) | Half-life / Stability Outcome | Reference |
| 1.2 | N/A | Stable for > 90 days | |
| 1 - 7 | N/A | Stable for at least 28 days | |
| > 6.8 | N/A | Degradation begins and increases exponentially | |
| 7.4 | 37 | Half-life is < 3 days | |
| 8.0 | 37 | Half-life is < 10 hours |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
Materials:
-
This compound
-
Soybean lecithin or other phospholipid
-
Cholesterol
-
Chloroform and Methanol (or another suitable organic solvent system)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Accurately weigh this compound, phospholipid, and cholesterol (a common molar ratio is 1:10:1 this compound:lecithin:cholesterol) and dissolve them in a chloroform:methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a controlled temperature (e.g., 45°C) until a thin, uniform lipid film is formed on the flask wall and all organic solvent is removed.
-
Hydrate the lipid film by adding a pre-warmed (e.g., 45°C) aqueous buffer (e.g., PBS) to the flask.
-
Continue rotating the flask (without vacuum) for 30-60 minutes until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).
-
To reduce the particle size and create small unilamellar vesicles (SUVs), the suspension can be sonicated using a probe sonicator on ice or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Store the final liposome suspension at 4°C.
Protocol 2: Quantification of Encapsulation Efficiency (%EE) by HPLC
Principle: This protocol involves separating the unencapsulated (free) this compound from the nanoparticle-encapsulated this compound. The amount of encapsulated drug is then determined by lysing the nanoparticles and quantifying the this compound content using a validated HPLC method.
Procedure:
-
Separation of Free Drug:
-
Place a known amount of the this compound nanoparticle suspension into a centrifugal filter unit (e.g., Amicon® Ultra with a molecular weight cutoff appropriate for your nanoparticles).
-
Centrifuge according to the manufacturer's instructions to separate the aqueous phase containing free this compound (filtrate) from the nanoparticle suspension (retentate).
-
Collect the filtrate and measure the concentration of free this compound (C_free ) using HPLC.
-
-
Quantification of Total Drug:
-
Take the same initial amount of the nanoparticle suspension and add a solvent that will completely dissolve the nanoparticles and release the encapsulated drug (e.g., methanol, acetonitrile).
-
Vortex thoroughly and centrifuge to pellet any insoluble material.
-
Measure the concentration of this compound in the supernatant. This gives the total drug concentration (C_total ).
-
-
HPLC Analysis:
-
System: HPLC with a PDA or UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of acid (e.g., acetic acid) to improve peak shape. A common mobile phase is methanol:water (51:49, v/v).
-
Flow Rate: ~1.0 mL/min.
-
Detection Wavelength: 306 nm.
-
Quantification: Create a standard curve of this compound in the mobile phase to determine the concentration of unknown samples.
-
-
Calculation:
-
%EE = [(C_total - C_free) / C_total] * 100
-
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
Materials:
-
Human cell line (e.g., T24 bladder cancer cells, MDA-MB-231 breast cancer cells).
-
Complete cell culture medium (e.g., DMEM).
-
This compound formulations (free this compound, this compound-loaded nanoparticles, blank nanoparticles).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, isopropanol with HCl).
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of the test articles (free this compound, loaded nanoparticles, and blank nanoparticles) in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a negative control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Experimental workflow for developing this compound delivery systems.
Caption: Overcoming this compound's limitations via delivery systems.
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
References
- 1. This compound nanoformulations: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in oral delivery systems of this compound: foreseeing their use in functional foods - Food & Function (RSC Publishing) DOI:10.1039/D3FO03065B [pubs.rsc.org]
Technical Support Center: Accounting for Rapid Metabolism of Resveratrol in Study Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting studies involving resveratrol. The information provided directly addresses common challenges arising from its rapid metabolism and low bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low despite high absorption?
While approximately 75% of an oral dose of this compound is absorbed, its bioavailability is less than 1%. This discrepancy is due to extensive and rapid first-pass metabolism in the intestines and liver. The primary metabolic pathways are glucuronidation and sulfation of the phenolic groups, which convert this compound into more water-soluble and easily excretable metabolites.
Q2: What are the major metabolites of this compound and are they biologically active?
The main metabolites of this compound are this compound-3-O-sulfate, this compound-4′-O-glucuronide, and this compound-3-O-glucuronide. Dihydrothis compound, a product of gut microflora metabolism, and its conjugates are also significant metabolites. While the parent compound, trans-resveratrol, is considered the most biologically active form, some studies suggest that its metabolites may also possess biological activity. However, the full extent of the activity of these metabolites is still under investigation.
Q3: What is the half-life of this compound in humans?
The half-life of unchanged this compound is very short, estimated to be around 8-14 minutes. However, the half-life of its glucuronide and sulfate metabolites is significantly longer, exceeding 9 hours. This indicates that while the parent compound is rapidly cleared, its metabolic products persist in the circulation for a longer duration.
Q4: How can I improve the bioavailability of this compound in my experimental model?
Several strategies are being explored to enhance the bioavailability of this compound, including:
-
Micronization: Reducing the particle size of this compound can increase its surface area and dissolution rate.
-
Formulations with bioenhancers: Co-administration with agents like piperine has been shown in some studies to increase this compound's plasma concentration by inhibiting its metabolism.
-
Nanoparticle delivery systems: Encapsulating this compound in liposomes, micelles, or polymeric nanoparticles can protect it from degradation and improve its absorption.
-
Use of this compound analogs: Methylated derivatives of this compound, such as pterostilbene, have demonstrated higher bioavailability.
Troubleshooting Guides
Issue 1: Inconsistent or lack of efficacy in in vivo studies compared to promising in vitro results.
-
Possible Cause: The effective concentrations used in in vitro studies may not be achievable in vivo due to this compound's rapid metabolism and low bioavailability. Plasma concentrations of unchanged this compound are often in the low nanomolar range, even with high oral doses.
-
Troubleshooting Steps:
-
Measure Plasma Concentrations: Analyze plasma samples from your animal model to determine the actual achievable concentrations of this compound and its metabolites.
-
Dose-Response Study: Conduct a dose-response study to determine if higher, yet safe, doses can achieve the desired biological effect.
-
Alternative Routes of Administration: For preclinical studies, consider intraperitoneal or intravenous administration to bypass first-pass metabolism and achieve higher systemic exposure.
-
Consider Metabolite Activity: Investigate whether the observed in vivo effects could be attributed to the more abundant this compound metabolites.
-
Issue 2: High variability in plasma concentrations of this compound between individual subjects.
-
Possible Cause: Inter-individual differences in metabolic enzyme activity (UGTs and SULTs) and gut microbiota composition can lead to significant variations in this compound metabolism.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger sample size can help to account for inter-individual variability and increase the statistical power of your study.
-
Standardize Administration Conditions: Ensure consistent administration protocols, including fasting state and diet, as food can affect this compound absorption.
-
Genotyping (for human studies): If feasible, consider genotyping subjects for polymorphisms in relevant metabolic enzymes.
-
Issue 3: Degradation of this compound in experimental solutions.
-
Possible Cause: trans-Resveratrol, the more biologically active isomer, is sensitive to light, pH, and temperature, which can cause isomerization to the less active cis-resveratrol or degradation.
-
Troubleshooting Steps:
-
Protect from Light: Prepare and store this compound solutions in amber-colored tubes or wrap containers in aluminum foil.
-
Control pH: Maintain the pH of aqueous solutions below 7, as this compound is more stable in acidic to neutral conditions.
-
Control Temperature: Store stock solutions at -20°C or -80°C and prepare working solutions fresh for each experiment.
-
Use Appropriate Solvents: this compound has poor water solubility. Use organic solvents like ethanol or DMSO for stock solutions.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference(s) |
| Oral Absorption | ~75% | |
| Oral Bioavailability | < 1% | |
| Half-life (un-changed) | 8 - 14 minutes | |
| Half-life (metabolites) | > 9 hours | |
| Peak Plasma Time (Tmax) | 0.5 - 2 hours | |
| Major Metabolites | Glucuronides and Sulfates |
Experimental Protocols
Protocol 1: In Vitro Stability Assay of this compound
Objective: To assess the stability of this compound in a specific experimental medium over time.
Materials:
-
trans-resveratrol powder
-
DMSO or ethanol
-
Experimental medium (e.g., cell culture medium, buffer)
-
Amber-colored microcentrifuge tubes
-
Incubator at the desired temperature (e.g., 37°C)
-
HPLC system with UV detector
Procedure:
-
Prepare a concentrated stock solution of trans-resveratrol (e.g., 10 mM) in DMSO or ethanol.
-
Spike the experimental medium with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM).
-
Aliquot the this compound-containing medium into amber-colored microcentrifuge tubes.
-
Collect a sample at time zero (T=0) and immediately store it at -80°C.
-
Incubate the remaining tubes at the desired temperature.
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours) and store them at -80°C until analysis.
-
Analyze the concentration of trans-resveratrol in each sample using a validated HPLC-UV method.
-
Plot the percentage of remaining trans-resveratrol against time to determine its stability.
Protocol 2: Analysis of this compound and its Metabolites in Plasma by HPLC-UV
Objective: To quantify the concentration of this compound and its major glucuronidated and sulfated metabolites in plasma samples.
Materials:
-
Plasma samples
-
Acetonitrile
-
Methanol
-
Formic acid
-
Water (HPLC grade)
-
Centrifuge
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 306 nm for trans-resveratrol and its metabolites.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using standards of this compound, this compound glucuronide, and this compound sulfate in a blank plasma matrix.
-
Calculate the concentration of each analyte in the samples based on the calibration curve.
-
Visualizations
Caption: Metabolic pathway of orally administered this compound.
Validation & Comparative
Pterostilbene Demonstrates Superior Bioavailability Over Resveratrol: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of bioactive compounds is paramount for translational success. This guide provides a comprehensive comparison of the bioavailability of two prominent stilbenoids, resveratrol and its methylated analog, pterostilbene, supported by experimental data.
Pterostilbene consistently exhibits significantly higher oral bioavailability compared to this compound. This difference is primarily attributed to structural variations between the two molecules. Pterostilbene possesses two methoxy groups in place of two hydroxyl groups on the this compound molecule. This structural change increases its lipophilicity and metabolic stability, leading to enhanced absorption and a longer half-life in the body.[1][2][3][4]
Quantitative Comparison of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound and pterostilbene, primarily derived from a comparative study in rats, which provides a direct head-to-head comparison under controlled experimental conditions. Human data, where available, is also included to provide clinical context.
| Pharmacokinetic Parameter | This compound | Pterostilbene | Species | Reference |
| Oral Bioavailability (%) | ~20 | ~80 | Rat | [5] |
| <1 | ~80 | Human | ||
| Time to Peak Plasma Concentration (Tmax) (hours) | ~0.5 | ~0.25 | Rat (oral) | |
| 0.8 - 1.5 | - | Human | ||
| Peak Plasma Concentration (Cmax) (ng/mL) | Lower | Markedly Higher | Rat (oral) | |
| 3.89 - 63.8 (dose-dependent) | - | Human | ||
| Half-life (t1/2) (hours) | 1 - 3 (single dose) | ~1.75 | Rat | |
| ~0.23 (14 minutes) | ~1.75 (105 minutes) | Human |
Experimental Protocols
To ensure the reproducibility and critical evaluation of bioavailability data, detailed experimental methodologies are essential. Below are representative protocols for in vivo and in vitro assessment.
In Vivo Oral Bioavailability Study in Rats (Comparative Protocol)
This protocol is based on methodologies from comparative pharmacokinetic studies of this compound and pterostilbene.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment.
2. Dosing and Administration:
-
Oral Administration:
-
Formulation: this compound and pterostilbene are suspended in a vehicle such as 0.5% methylcellulose and 0.2% Tween 80 in water.
-
Dose: Administered via oral gavage at equimolar doses (e.g., 50 mg/kg this compound and 56 mg/kg pterostilbene).
-
-
Intravenous Administration (for absolute bioavailability determination):
-
Formulation: Compounds are dissolved in a suitable vehicle like a mixture of DMSO and polyethylene glycol.
-
Dose: Administered as a single bolus injection into the tail vein at a lower dose (e.g., 10 mg/kg this compound and 11.2 mg/kg pterostilbene).
-
3. Blood Sampling:
-
Blood samples are collected via the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) after administration.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Sample Analysis:
-
Plasma concentrations of the parent compounds and their major metabolites (glucuronides and sulfates) are quantified using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and half-life are calculated using non-compartmental analysis software.
-
Oral bioavailability (F) is calculated using the formula: F = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100%.
Signaling Pathways and Mechanistic Implications
The differential bioavailability of this compound and pterostilbene has significant implications for their biological activity. A higher systemic exposure of pterostilbene suggests that it can reach target tissues in greater concentrations, potentially leading to more pronounced effects on cellular signaling pathways. Both compounds are known to modulate a variety of pathways involved in inflammation, oxidative stress, and cell survival.
One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a key regulator of inflammation. Both this compound and pterostilbene have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory genes.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Safety from a Human Clinical Trial with Pterostilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. junglongevity.com [junglongevity.com]
- 5. Pharmacokinetics, oral bioavailability, and metabolic profile of this compound and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effects of Resveratrol on Sirtuin Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of resveratrol's performance in activating sirtuins, particularly SIRT1, against other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways and workflows to aid in the critical evaluation and replication of these findings.
Introduction to Sirtuin Activation
Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in cellular processes, including gene silencing, metabolic regulation, DNA repair, and longevity.[1][2][3] SIRT1, the most studied mammalian sirtuin, is a key target for therapeutic intervention in age-related diseases.[4][5] this compound, a naturally occurring polyphenol found in red wine and grapes, has been widely reported as a sirtuin-activating compound (STAC). However, the mechanism and potency of its activating effects have been a subject of scientific debate, leading to the development of other natural and synthetic STACs. This guide aims to clarify these aspects by presenting a data-driven comparison.
Comparative Analysis of Sirtuin Activators
The efficacy of various compounds in activating SIRT1 is a critical factor for researchers selecting tools for their studies. While this compound is the most well-known STAC, other natural and synthetic compounds have been identified, some with greater potency.
| Compound | Type | Target Sirtuin(s) | Reported Activation/Effect | Key Findings & Caveats |
| This compound | Natural Polyphenol | SIRT1, SIRT5 (activates); SIRT3 (inhibits) | ~8-fold activation of SIRT1 (in vitro, with fluorogenic substrate) | Activation is highly dependent on the presence of a fluorophore on the peptide substrate in some assays, leading to controversy about its direct activating effect. It has numerous off-target effects. |
| Piceatannol | Natural Polyphenol (this compound metabolite) | SIRT1, SIRT5 (activates) | Activates SIRT1; more soluble than this compound. | Also shows activation in fluorophore-based assays. |
| Quercetin | Natural Flavonoid | SIRT1 | Slight increase in hSIRT1 activity (~20%) | Identified as a SIRT1 activator in initial screens. |
| Butein | Natural Chalcone | SIRT1 | Activates SIRT1. | One of the first polyphenols identified as a STAC. |
| SRT1720 | Synthetic Imidazothiazole | SIRT1 | Potent SIRT1 activator, structurally unrelated to this compound. | Activates SIRT1 more potently than this compound and has shown to extend mouse healthspan and lifespan. May have off-target effects, including AMPK activation independent of SIRT1. |
| SRT2104 | Synthetic Imidazothiazole | SIRT1 | Potent SIRT1 activator. | Has been in clinical trials and shown to extend mouse healthspan and lifespan. |
Experimental Protocols
Accurate and reproducible measurement of sirtuin activation is paramount. Below are detailed methodologies for common assays cited in the literature.
In Vitro SIRT1 Deacetylase Assay (Fluor de Lys Method)
This is a widely used commercial assay to screen for sirtuin modulators.
Principle: The assay utilizes a peptide substrate containing an acetylated lysine residue and a covalently attached fluorophore (e.g., aminomethylcoumarin, AMC). Deacetylation of the lysine by SIRT1 allows a developer solution to cleave the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to SIRT1 activity.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluor de Lys-SIRT1 substrate (e.g., p53-AMC)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease and nicotinamide)
-
Test compounds (e.g., this compound, SRT1720) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the SIRT1 reaction mixture in the wells of the microplate by adding assay buffer, NAD+, and the Fluor de Lys-SIRT1 substrate.
-
Add the test compound (e.g., this compound) or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding the recombinant SIRT1 enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and develop the signal by adding the developer solution.
-
Incubate at 37°C for a further period (e.g., 30 minutes) to allow for cleavage and release of the fluorophore.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Calculate the fold activation by comparing the fluorescence in the presence of the test compound to the vehicle control.
HPLC-Based Deacetylase Assay
This method directly measures the formation of the deacetylated peptide product without relying on a fluorophore.
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the acetylated substrate from the deacetylated product. This provides a direct measure of enzyme activity.
Materials:
-
Recombinant human SIRT1 enzyme
-
Acetylated peptide substrate (unlabeled)
-
NAD+
-
Assay buffer
-
Test compounds
-
Quenching solution (e.g., trifluoroacetic acid)
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Set up the enzymatic reaction as described for the Fluor de Lys assay, but using an unlabeled acetylated peptide substrate.
-
Incubate the reaction at 37°C.
-
Stop the reaction at various time points by adding a quenching solution.
-
Inject the samples into the HPLC system.
-
Separate the acetylated substrate and deacetylated product using a suitable gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
Detect the peptides by UV absorbance at a specific wavelength (e.g., 214 nm).
-
Quantify the amount of product formed by integrating the peak areas and comparing them to a standard curve of the deacetylated peptide.
Signaling Pathways and Mechanisms of Action
This compound has been proposed to activate SIRT1 through both direct and indirect mechanisms.
Direct Allosteric Activation of SIRT1
Some studies suggest that this compound and other STACs bind directly to an N-terminal domain of the SIRT1 protein, inducing a conformational change that enhances its affinity for the substrate, thereby increasing its catalytic activity. This model, however, has been contested, with some evidence suggesting this activation is an artifact of the fluorophore on the substrate mimicking a hydrophobic residue.
Caption: Direct allosteric activation of SIRT1 by this compound.
Indirect Activation of SIRT1
An alternative mechanism proposes that this compound acts indirectly by inhibiting phosphodiesterases (PDEs), leading to an increase in cyclic AMP (cAMP) levels. This activates AMP-activated protein kinase (AMPK), which in turn increases the cellular NAD+/NADH ratio. Since SIRT1 activity is dependent on NAD+, this increase in NAD+ levels leads to SIRT1 activation.
Caption: Indirect activation of SIRT1 by this compound via the AMPK pathway.
Experimental Workflow for Validating Sirtuin Activators
A robust workflow is essential to validate potential sirtuin activators and rule out experimental artifacts.
Caption: A generalized workflow for the validation of sirtuin activators.
Conclusion
The validation of this compound's effects on sirtuin activation is a nuanced process that requires careful experimental design and interpretation of data. While this compound was a pioneering discovery in the field of STACs, its direct activating effects in vitro have been questioned, particularly in assays relying on fluorogenic substrates. The development of synthetic STACs, such as SRT1720, has provided more potent and potentially more specific activators of SIRT1. For researchers in this field, it is crucial to employ multiple, complementary assay formats, including those that use native substrates, and to consider both direct and indirect mechanisms of action when evaluating potential sirtuin modulators. This comparative guide serves as a resource to inform such experimental design and to aid in the objective assessment of novel and existing sirtuin-activating compounds.
References
- 1. Mechanism of human SIRT1 activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound upregulates SIRT1 and inhibits cellular oxidative stress in the diabetic milieu: mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sirtuin System: The Holy Grail of this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT1 Activators: The Evidence STACks up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | SIRT1, this compound and aging [frontiersin.org]
Pterostilbene: A More Potent Stilbenoid Alternative to Resveratrol
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Resveratrol, a naturally occurring polyphenol found in red wine and grapes, has long been the subject of extensive research for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties. However, its clinical utility is often hampered by poor bioavailability and rapid metabolism. This has led to the investigation of this compound analogues with improved pharmacokinetic profiles. Among these, pterostilbene, a dimethylated derivative of this compound found in blueberries, has emerged as a promising and more potent alternative. This guide provides an objective comparison of the performance of pterostilbene and this compound, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Chemical Structures
The primary structural difference between this compound and pterostilbene lies in the substitution on the A ring. This compound possesses three hydroxyl (-OH) groups, whereas pterostilbene has two methoxy (-OCH₃) groups and one hydroxyl group.[1] This seemingly minor difference has profound implications for their physicochemical properties and biological activity.
Comparative Bioavailability and Pharmacokinetics
The methoxy groups in pterostilbene increase its lipophilicity and reduce its susceptibility to glucuronidation, the primary metabolic pathway for this compound.[1] This results in significantly higher bioavailability and a longer half-life for pterostilbene compared to this compound.
Table 1: Comparative Pharmacokinetic Parameters of Pterostilbene and this compound in Rats
| Parameter | Pterostilbene | This compound | Reference |
| Oral Bioavailability | ~80% | ~20% | [2] |
| Half-life (t½) | 105 minutes | 14 minutes | [1] |
| Peak Plasma Concentration (Cmax) | 36-fold higher than this compound | - | [2] |
| Time to Peak Plasma Concentration (Tmax) | Twice as fast as this compound | - |
Comparative Biological Activity
The superior pharmacokinetic profile of pterostilbene translates to enhanced biological activity across a range of assays.
Antioxidant Activity
Both pterostilbene and this compound exhibit antioxidant properties by scavenging free radicals. However, studies have shown that pterostilbene possesses stronger radical scavenging activity in various in vitro assays.
Table 2: Comparative Antioxidant Activity of Pterostilbene and this compound
| Assay | Pterostilbene | This compound | Key Findings | Reference |
| DPPH Radical Scavenging | Higher activity | Lower activity | Pterostilbene showed a concentration-dependent increase in scavenging activity. | |
| ABTS Radical Scavenging | Higher activity | Lower activity | Pterostilbene demonstrated greater inhibition of ABTS radical formation. | |
| Ferric Reducing Antioxidant Power (FRAP) | Higher activity | Lower activity | Pterostilbene exhibited a greater capacity to reduce ferric ions. |
Anti-Inflammatory Activity
Pterostilbene has demonstrated more potent anti-inflammatory effects than this compound by inhibiting the production of pro-inflammatory cytokines.
Table 3: Comparative Anti-Inflammatory Activity of Pterostilbene and this compound
| Cell Line/Model | Marker | Pterostilbene | This compound | Key Findings | Reference |
| HT-29 Human Colon Adenocarcinoma Cells | iNOS and COX-2 | More potent inhibition | Less potent inhibition | At 30 µM, pterostilbene showed better inhibition of cytokine-induced iNOS and COX-2 protein levels. | |
| LPS-challenged weaned piglets | IL-1β and IL-6 | More effective reduction | Less effective reduction | Pterostilbene was more effective in alleviating LPS-induced hepatic damage and reducing inflammatory cytokines. | |
| THP-1 Human Monocytic Cells | IL-6 and TNF-α | More effective reduction | Less effective reduction | Pterostilbene was more effective in lowering the concentrations of IL-6 and TNF-α. |
Anti-Cancer Activity
In various cancer cell lines, pterostilbene has shown greater efficacy in inhibiting cell proliferation and inducing apoptosis compared to this compound.
Table 4: Comparative Anti-Cancer Activity of Pterostilbene and this compound in Human Colon Cancer Cells
| Cell Line | IC₅₀ (µM) - Pterostilbene | IC₅₀ (µM) - this compound | Fold Difference | Reference |
| HT-29 | ~15 | ~65 | 4.3 | |
| HCT-116 | ~12 | ~25 | 2.1 | |
| Caco-2 | ~75 | >100 | >1.3 |
Mechanism of Action: Sirtuin 1 (SIRT1) Activation
Both pterostilbene and this compound are known activators of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and longevity. However, evidence suggests that pterostilbene is a more potent activator of SIRT1.
References
Synthetic Resveratrol Analogues Outshine Parent Compound in Cancer Models
A comprehensive analysis of preclinical data reveals that numerous synthetic analogues of resveratrol demonstrate significantly enhanced potency and targeted efficacy in various cancer models compared to the naturally occurring compound. These findings, supported by extensive in vitro and in vivo studies, position these analogues as promising candidates for further oncological drug development.
This compound, a polyphenol found in grapes and other plants, has long been investigated for its potential anti-cancer properties. However, its clinical utility has been hampered by poor bioavailability and rapid metabolism. To overcome these limitations, researchers have developed a wide array of synthetic this compound analogues with modified chemical structures. This guide provides a comparative overview of the efficacy of these analogues, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Superior Anti-proliferative Activity of Synthetic Analogues
In vitro studies consistently demonstrate that synthetic this compound analogues exhibit superior cytotoxic and anti-proliferative effects against a range of human cancer cell lines compared to this compound. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is significantly lower for many analogues, indicating that a smaller concentration is required to inhibit cancer cell growth by 50%.
For instance, diarylacrylonitrile analogues have shown exceptionally potent anticancer activity, with GI50 values (concentration causing 50% growth inhibition) of less than 10 nM against a panel of 60 human cancer cell lines[1][2][3]. Similarly, this compound-cinnamoyl hybrids have exhibited potent anti-proliferative activities, with one compound, 6h, displaying IC50 values of 0.016 µM in MCF-7 breast cancer cells, a potency significantly greater than the reference drug colchicine[4]. Other modifications, such as the introduction of a chalcone moiety or O-methylation, have also resulted in analogues with enhanced cytotoxicity against various cancer cell lines, including those of the breast, colon, and pancreas[5].
The following tables summarize the IC50 values of selected synthetic this compound analogues across various cancer cell lines, providing a clear comparison of their enhanced efficacy.
Table 1: Comparative IC50 Values (µM) of this compound and its Synthetic Analogues in Human Cancer Cell Lines
| Compound/Analogue | HepG2 (Liver) | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | HCT-116 (Colon) |
| This compound | >100 | >100 | >100 | 35.1 - 83.8 | >100 |
| Analogue 'r' | 7.49 | 3.77 | 4.79 | - | - |
| Diaryl-acrylonitrile 3b | <0.01 | <0.01 | <0.01 | <0.01 | <0.01 |
| Diaryl-acrylonitrile 4a | <0.01 | <0.01 | <0.01 | <0.01 | <0.01 |
| This compound-cinnamoyl 6h | 0.44 | 0.12 | 0.37 | 0.016 | - |
Note: IC50 values can vary between studies due to different experimental conditions.
Elucidating the Mechanisms of Action
The enhanced efficacy of synthetic this compound analogues stems from their ability to modulate key cellular pathways involved in cancer progression. The primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways and protein functions.
Induction of Apoptosis and Cell Cycle Arrest
A significant number of this compound analogues have been shown to induce apoptosis in cancer cells. This is often accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspases, key executioners of apoptosis. For example, one study demonstrated that a specific analogue induced apoptosis in colon cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating the anti-apoptotic protein Bcl-2.
Furthermore, many analogues effectively halt the proliferation of cancer cells by arresting the cell cycle at specific phases, most commonly the G2/M or S phase. This prevents the cells from dividing and propagating. Flow cytometry analysis is a standard technique used to determine the percentage of cells in each phase of the cell cycle following treatment with these compounds.
Inhibition of Key Signaling Pathways
Synthetic this compound analogues have been found to target and inhibit several signaling pathways that are frequently dysregulated in cancer. One of the most prominent is the PI3K/Akt/NF-κB pathway, which plays a crucial role in cell survival, proliferation, and inflammation. By inhibiting this pathway, analogues can suppress tumor growth and metastasis.
The following diagram illustrates the inhibitory effect of this compound analogues on the PI3K/Akt/NF-κB signaling pathway.
Caption: Inhibition of the PI3K/Akt/NF-κB pathway by this compound analogues.
Targeting Tubulin Polymerization
Another critical target for several potent this compound analogues is the microtubule network within cancer cells. Microtubules, which are polymers of tubulin proteins, are essential for cell division. By binding to the colchicine-binding site on β-tubulin, these analogues disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of established chemotherapy drugs like colchicine and vinca alkaloids.
The diagram below illustrates how this compound analogues interfere with tubulin polymerization.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 3. Synthesis and evaluation of a series of this compound analogues as potent anti-cancer agents that target tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of this compound-cinnamoyl derivates as tubulin polymerization inhibitors targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound promotes apoptosis and G2/M cell cycle arrest of fibroblast-like synoviocytes in rheumatoid arthritis through regulation of autophagy and the serine-threonine kinase-p53 axis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Resveratrol and Other Natural Polyphenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of four widely studied natural polyphenolic compounds: resveratrol, quercetin, curcumin, and epigallocatechin gallate (EGCG). Sourced from a variety of fruits, vegetables, and beverages, these compounds have garnered significant interest for their therapeutic potential. This document summarizes their comparative performance in key biological assays, details the experimental protocols for these assays, and visualizes the cellular pathways they modulate.
Comparative Biological Activity
The antioxidant and anti-inflammatory properties of this compound, quercetin, curcumin, and EGCG are central to their potential health benefits. The following tables present a compilation of quantitative data from various in vitro studies to facilitate a direct comparison of their efficacy. It is important to note that variations in experimental conditions across different studies can influence the absolute values.
Antioxidant Capacity
The antioxidant capacity of these polyphenols is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) in the DPPH assay represents the concentration of the compound required to scavenge 50% of the DPPH radicals; a lower IC50 value indicates higher antioxidant activity. FRAP values are typically expressed as equivalents of a standard antioxidant, such as Trolox or ascorbic acid, with higher values indicating greater reducing power.
| Compound | DPPH Radical Scavenging Activity (IC50) | Reference |
| This compound | - | [1] |
| Quercetin | - | |
| Curcumin | 32.86 µM | [2] |
| Epigallocatechin Gallate (EGCG) | More potent than this compound | [1] |
Note: Direct comparative IC50 values for all four compounds from a single study were not available in the searched literature. The provided data for EGCG is qualitative based on a comparative study with this compound.
| Compound | Ferric Reducing Antioxidant Power (FRAP) | Reference |
| This compound | - | |
| Quercetin | - | |
| Curcumin | - | |
| Epigallocatechin Gallate (EGCG) | - | [1] |
Note: Quantitative FRAP values from a head-to-head comparative study of all four compounds were not found in the provided search results.
Anti-inflammatory Activity
The anti-inflammatory effects of these polyphenols are often assessed by their ability to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. The IC50 for NF-κB inhibition indicates the concentration required to reduce its activity by 50%.
| Compound | NF-κB Inhibition (IC50) | Cell Type | Stimulus | Reference |
| This compound | ~20 µM (for secreted IL-6 and PGE2) | 3T3-L1 adipocytes | TNF-α | [3] |
| Quercetin | - | - | - | |
| Curcumin | ~20 µM (for secreted IL-6 and PGE2) | 3T3-L1 adipocytes | TNF-α | |
| Epigallocatechin Gallate (EGCG) | - | - | - |
Note: Direct comparative IC50 values for NF-κB inhibition for all four compounds under the same experimental conditions were not available. The data for this compound and curcumin are from a study comparing their effects on inflammatory markers downstream of NF-κB.
Sirtuin 1 (SIRT1) Activation
SIRT1 is a protein deacetylase that plays a crucial role in cellular metabolism and stress resistance. Several polyphenols are known to activate SIRT1.
| Compound | SIRT1 Activation | Comments | Reference |
| This compound | Potent Activator | Directly binds to and activates SIRT1. | |
| Quercetin | Activator | Can upregulate SIRT1 activity. | |
| Curcumin | Activator | Can upregulate SIRT1 activity. | |
| Epigallocatechin Gallate (EGCG) | Activator | Stimulates SIRT1 protein expression. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the capacity of an antioxidant to scavenge the stable DPPH radical.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture : Add a small volume of the test compound (dissolved in a suitable solvent) to the DPPH working solution. A blank containing only the solvent is also prepared.
-
Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: (A_blank - A_sample) / A_blank * 100, where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
NF-κB Activation Assay (Reporter Gene Assay)
This assay quantifies the activity of the NF-κB transcription factor in response to a stimulus and the inhibitory effect of test compounds.
-
Cell Culture and Transfection : Culture a suitable cell line (e.g., HEK293) and transfect the cells with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.
-
Cell Treatment : Treat the transfected cells with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compound at various concentrations.
-
Cell Lysis : After incubation, lyse the cells to release the cellular components, including the expressed luciferase enzyme.
-
Luciferase Assay : Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.
-
Measurement : Measure the luminescence using a luminometer.
-
Data Analysis : The inhibitory effect of the compound on NF-κB activation is determined by the reduction in luciferase activity compared to the stimulated control. The IC50 value is calculated from the dose-response curve.
SIRT1 Activity Assay (Fluorometric)
This assay measures the deacetylase activity of SIRT1 and the effect of potential activators.
-
Reagent Preparation : Prepare the assay buffer, a fluorogenic SIRT1 substrate, and the test compounds.
-
Reaction Mixture : In a microplate, combine the purified SIRT1 enzyme, the fluorogenic substrate, and the test compound or a known activator like this compound as a positive control.
-
Incubation : Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the deacetylation reaction to occur.
-
Development : Add a developer solution that specifically recognizes the deacetylated substrate and generates a fluorescent signal.
-
Measurement : Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.
-
Data Analysis : The increase in fluorescence is proportional to the SIRT1 activity. The activating effect of the test compound is calculated relative to the control.
Visualizations
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a key signaling pathway modulated by these polyphenolic compounds.
Caption: A typical experimental workflow for comparing polyphenols.
References
A Cross-Study Validation of Resveratrol's Metabolic Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of resveratrol's performance on metabolic health, supported by experimental data from human clinical trials. The following sections detail the effects of this compound on glucose homeostasis and lipid profiles, outline the experimental protocols used in these studies, and illustrate the key signaling pathways involved.
This compound's Impact on Glucose Metabolism and Insulin Sensitivity
This compound has been investigated for its potential to improve glucose control and insulin sensitivity, particularly in individuals with type 2 diabetes. While some studies in healthy individuals have shown limited effects, the evidence is more promising in populations with metabolic dysregulation.
A meta-analysis of 11 randomized controlled trials (RCTs) including 388 participants revealed that this compound supplementation significantly reduced fasting glucose, insulin levels, and the homeostatic model assessment of insulin resistance (HOMA-IR) in individuals with diabetes. However, these effects were not observed in non-diabetic participants. Another meta-analysis of nine RCTs with 283 participants with type 2 diabetes echoed these findings, showing significant improvements in fasting plasma glucose and insulin levels.[1]
The following table summarizes the quantitative data from several clinical trials investigating the effects of this compound on key markers of glucose metabolism.
| Study (Year) | Participant Population | This compound Dose | Duration | Fasting Glucose (mg/dL) Change from Baseline | Fasting Insulin (µU/mL) Change from Baseline | HOMA-IR Change from Baseline |
| Movahed et al. | Type 2 Diabetes | 1 g/day | 45 days | ↓ Significant Reduction | ↓ Significant Reduction | Not Reported |
| Goh et al. | Type 2 Diabetes | Not Specified | Not Specified | ↓ Significant Reduction | Not Reported | Not Reported |
| Crandall et al. (2012) | Older Adults with Impaired Glucose Tolerance | 1, 1.5, or 2 g/day | 4 weeks | No Significant Change | Not Reported | ↓ Trend Towards Improvement |
| Anonymous | Type 1 Diabetes | 1 g/day (500mg twice daily) | 60 days | ↓ Significant Reduction | No Significant Change | No Significant Change |
Table 1: Summary of this compound's Effects on Glucose Metabolism from Select Clinical Trials
This compound's Influence on Lipid Profiles
The impact of this compound on lipid profiles, including total cholesterol, low-density lipoprotein (LDL) cholesterol, high-density lipoprotein (HDL) cholesterol, and triglycerides, has been a subject of extensive research with some conflicting results.
A dose-response meta-analysis of randomized controlled trials indicated that this compound supplementation could significantly decrease total cholesterol, triglycerides, and LDL-C levels, but did not alter HDL-C levels.[2] The reduction in LDL-C was more pronounced in trials with a longer duration (≥12 weeks) and in individuals with type 2 diabetes.[2] Another meta-analysis of 21 trials, however, found no significant change in total cholesterol, LDL-C, or HDL-C.[3] A more recent meta-analysis focusing on patients with metabolic syndrome and related disorders found that this compound supplementation significantly reduced total cholesterol but did not significantly affect triglycerides, LDL-C, or HDL-C.[4] One randomized, double-blind, placebo-controlled trial in individuals with dyslipidemia found that 100 mg/day of this compound for two months significantly reduced total cholesterol and triacylglycerol concentrations.
The table below presents a summary of the quantitative findings on lipid profiles from various clinical trials.
| Study (Year) | Participant Population | This compound Dose | Duration | Total Cholesterol (mg/dL) Change from Baseline | LDL-C (mg/dL) Change from Baseline | HDL-C (mg/dL) Change from Baseline | Triglycerides (mg/dL) Change from Baseline |
| Simental-Mendía et al. (2019) | Dyslipidemia | 100 mg/day | 2 months | ↓ 19.2 (p=0.04) | No Significant Difference | No Significant Difference | ↓ 33.3 (p=0.04) |
| Anonymous Meta-analysis | Type 2 Diabetes & other conditions | Varied | Varied | ↓ 10.28 (p<0.001) | ↓ 5.69 (p=0.038) | No Significant Change | ↓ 8.56 (p<0.001) |
| Anonymous Meta-analysis | Metabolic Syndrome & related disorders | Varied | Varied | ↓ 7.65 (p<0.01) | No Significant Effect | No Significant Effect | No Significant Effect |
Table 2: Summary of this compound's Effects on Lipid Profiles from Select Clinical Trials and Meta-Analyses
Experimental Protocols
To ensure the validity and reproducibility of the findings presented, it is crucial to understand the methodologies employed in these clinical trials. Below are detailed descriptions of the key experimental protocols used to assess metabolic endpoints.
Measurement of Insulin Sensitivity
1. Hyperinsulinemic-Euglycemic Clamp: This is the gold-standard method for assessing insulin sensitivity.
-
Principle: A high dose of insulin is infused intravenously at a constant rate, and a variable infusion of glucose is administered to maintain blood glucose at a normal, steady level ("euglycemia"). The amount of glucose required to maintain euglycemia is a direct measure of insulin sensitivity; the more glucose infused, the more sensitive the individual is to insulin.
-
Procedure:
-
Catheter Placement: Two intravenous catheters are inserted, one for insulin and glucose infusion and the other for blood sampling.
-
Basal Period: A baseline blood sample is taken to measure fasting glucose and insulin levels.
-
Insulin and Glucose Infusion: A primed-continuous infusion of insulin is started. Simultaneously, a variable infusion of a glucose solution (typically 20% dextrose) is initiated.
-
Blood Glucose Monitoring: Blood glucose levels are monitored every 5-10 minutes.
-
Glucose Infusion Rate (GIR) Adjustment: The GIR is adjusted to maintain blood glucose at the target euglycemic level (approximately 90-100 mg/dL).
-
Steady State: Once a steady state of euglycemia is achieved for at least 30 minutes with a constant GIR, the test is concluded.
-
Calculation: Insulin sensitivity is calculated from the GIR during the last 30-60 minutes of the clamp.
-
2. Oral Glucose Tolerance Test (OGTT): This test assesses the body's ability to clear glucose from the bloodstream after an oral glucose load.
-
Principle: The patient consumes a standardized glucose drink, and blood glucose and insulin levels are measured at specific time points to evaluate the glucose and insulin response.
-
Procedure:
-
Fasting: The patient fasts for at least 8-10 hours prior to the test.
-
Baseline Blood Sample: A fasting blood sample is drawn to measure baseline glucose and insulin levels.
-
Glucose Ingestion: The patient drinks a solution containing 75 grams of glucose within 5 minutes.
-
Blood Sampling: Blood samples are typically drawn at 30, 60, 90, and 120 minutes after glucose ingestion to measure glucose and insulin concentrations.
-
Data Analysis: The results are used to calculate various indices of insulin sensitivity and secretion, such as the Matsuda Index.
-
Lipid Profile Analysis
-
Principle: A blood sample is analyzed to measure the levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.
-
Procedure:
-
Fasting: Patients are typically required to fast for 9-12 hours before the blood draw to ensure accurate triglyceride measurement.
-
Blood Collection: A blood sample is collected via venipuncture.
-
Laboratory Analysis: The blood sample is sent to a laboratory for analysis using standardized enzymatic assays. LDL cholesterol is often calculated using the Friedewald equation (LDL = Total Cholesterol - HDL - (Triglycerides/5)), though direct measurement methods are also used, especially when triglyceride levels are high.
-
Signaling Pathways and Experimental Workflows
The metabolic effects of this compound are believed to be mediated through the activation of specific signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these pathways and a typical clinical trial workflow.
References
- 1. Effects of this compound on glucose control and insulin sensitivity in subjects with type 2 diabetes: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of this compound on Blood Lipid Profile: A Dose-Response Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of this compound on lipid profiles and liver enzymes in patients with metabolic syndrome and related disorders: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Resveratrol Formulations for Enhanced Therapeutic Efficacy
For researchers, scientists, and drug development professionals, the quest to optimize the therapeutic potential of resveratrol hinges on overcoming its inherent limitations of low solubility and poor bioavailability. This guide provides a comprehensive comparison of different this compound formulations, supported by experimental data, to aid in the selection of the most promising strategies for preclinical and clinical development.
This compound, a naturally occurring polyphenol, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. However, its translation into effective clinical therapies has been hampered by its poor pharmacokinetic profile.[1][2] Various formulation strategies have been developed to enhance the solubility, stability, and bioavailability of this compound, thereby improving its therapeutic efficacy. This guide delves into a head-to-head comparison of these formulations, presenting key performance data and the experimental methodologies used to generate them.
Comparative Performance of this compound Formulations
The efficacy of different this compound formulations is primarily assessed based on their ability to improve key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). The following tables summarize quantitative data from various studies, offering a clear comparison of their performance.
| Formulation Type | Key Findings | Reference |
| Nanosponges | Encapsulation of this compound in nanosponges significantly improved its solubility and provided 2-fold better protection against UV degradation compared to the free drug.[3][4] | [3] |
| Modified Solid Formulation (T1) | In a human crossover study, a modified solid formulation (T1) showed a 4.8-fold higher Cmax and a 1.7-fold higher AUC for total this compound compared to a standard formulation (T2). | |
| Deformable Liposomes | Among various liposomal formulations (conventional, deformable, ultradeformable, and ethosomes), deformable liposomes were identified as the best carrier for transdermal delivery of this compound. | |
| Composite Nanoparticles | This compound-loaded composite nanoparticles (trans-resveratrol/HPMC/poloxamer 407) exhibited the highest flux and significantly higher exposure 4 hours after oral administration in rats compared to micronized trans-resveratrol. | |
| Dendrimer-based Formulation | A dendrimer-based formulation increased the transdermal permeation of this compound to 78.06% compared to 37.33% for this compound alone. | |
| Controlled-Release Microparticles | A specific formulation of this compound-loaded microparticles (F5) demonstrated the highest entrapment efficiency of 95% and favorable handling and stability properties. | |
| Combination with Piperine | Co-administration of piperine with this compound in mice increased the AUC of this compound to 229% and the Cmax to 1544%. | |
| Solid Lipid Nanoparticles (SLN) vs. Nanostructured Lipid Carriers (NLC) | NLC formulations showed a higher loading capacity for this compound compared to SLN. |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate and compare different this compound formulations.
Pharmacokinetic Studies in Healthy Volunteers
Objective: To compare the plasma drug concentrations and key pharmacokinetic parameters of different oral this compound formulations.
Methodology:
-
Study Design: A single-center, randomized, open-label, two-formulation, single-dose, two-period, crossover trial is conducted.
-
Subjects: Healthy volunteers are recruited for the study.
-
Dosing: Subjects receive a single oral dose of each this compound formulation under fasting conditions, with a washout period between each treatment period.
-
Blood Sampling: Blood samples are collected at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 12, and 24 hours) after drug administration.
-
Sample Analysis: Plasma concentrations of this compound and its metabolites are determined using a validated high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including Cmax, AUC0-t, AUC0-inf, Tmax, and half-life (t1/2), are calculated from the plasma concentration-time profiles.
In Vitro Transdermal Permeation Study
Objective: To evaluate the transdermal permeation of this compound from different topical formulations.
Methodology:
-
Skin Preparation: Skin from a suitable animal model (e.g., rat) is excised and mounted on a Franz diffusion cell.
-
Formulation Application: A defined amount of the this compound formulation is applied to the epidermal side of the skin.
-
Receptor Phase: The receptor compartment of the Franz diffusion cell is filled with a suitable medium (e.g., ethanol and water mixture) and maintained at 37°C.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor phase, and the amount of this compound that has permeated the skin is quantified using a validated analytical method like HPLC.
-
Data Analysis: The cumulative amount of this compound permeated per unit area is plotted against time to determine the permeation flux.
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for the rational design of this compound-based therapies.
Caption: Major signaling pathways modulated by this compound.
This compound has been shown to activate sirtuins, particularly SIRT1, and AMP-activated protein kinase (AMPK), which are key regulators of metabolism and cellular stress responses. Conversely, it inhibits pro-inflammatory pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). Furthermore, this compound has been reported to suppress the PI3K/AKT pathway, leading to reduced glucose metabolism and increased cell death, and inhibit Wnt/β-catenin signaling, which suppresses cell proliferation. It also modulates the TGF/SMAD and NOTCH signaling pathways, which are involved in cancer progression. The activation of the Nrf2/ARE pathway by this compound enhances antioxidant defenses.
Experimental Workflow for Formulation Development and Evaluation
The development and evaluation of a novel this compound formulation typically follow a structured workflow, from initial formulation to preclinical and clinical assessment.
Caption: A typical experimental workflow for this compound formulation development.
This workflow begins with the design and preparation of the formulation, followed by a thorough characterization of its physical and chemical properties. In vitro studies are then conducted to assess its performance in terms of solubility, stability, and permeability. Promising formulations proceed to in vivo animal studies to evaluate their pharmacokinetic profile and therapeutic efficacy. Finally, successful candidates move into human clinical trials to establish their safety and effectiveness before seeking regulatory approval.
Conclusion
The development of advanced formulations has significantly improved the therapeutic potential of this compound by addressing its inherent pharmacokinetic challenges. Nanoparticle-based systems, liposomes, and co-administration with bio-enhancers have all demonstrated considerable success in enhancing the bioavailability and efficacy of this promising natural compound. The data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to translate the therapeutic benefits of this compound into clinical applications. The continued exploration of innovative formulation strategies will be critical in unlocking the full potential of this compound for the prevention and treatment of a wide range of diseases.
References
Validating Biomarkers for Resveratrol's Clinical Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers used to validate the clinical effects of resveratrol, offering supporting experimental data and methodologies. We also explore the performance of this compound in comparison to alternative compounds, pterostilbene and quercetin, to provide a comprehensive overview for research and development.
Section 1: Biomarkers of this compound's Clinical Effects
This compound, a naturally occurring polyphenol, has been extensively studied for its potential health benefits, including anti-inflammatory, antioxidant, cardioprotective, and neuroprotective effects. Validation of these clinical outcomes relies on the accurate measurement of specific biomarkers.
Biomarkers for Anti-Inflammatory and Antioxidant Effects
Clinical trials have consistently shown this compound's ability to modulate key biomarkers of inflammation and oxidative stress.
Table 1: Quantitative Data on Inflammatory and Oxidative Stress Biomarkers
| Biomarker | Effect of this compound | Dosage Range | Study Population | Reference |
| C-Reactive Protein (CRP) | Significantly Decreased | 150 - 1000 mg/day | Metabolic Syndrome, Smokers | [1] |
| Tumor Necrosis Factor-alpha (TNF-α) | Significantly Decreased | 150 - 1000 mg/day | Metabolic Syndrome | [1] |
| Interleukin-6 (IL-6) | No Significant Change | Not Specified | Metabolic Syndrome | Not Specified |
| Superoxide Dismutase (SOD) | No Significant Change | Not Specified | Metabolic Syndrome | Not Specified |
Biomarkers for Cardiovascular Health
This compound has shown promise in improving cardiovascular health by impacting various established biomarkers.
Table 2: Quantitative Data on Cardiovascular Health Biomarkers
| Biomarker | Effect of this compound | Dosage Range | Study Population | Reference |
| Systolic Blood Pressure | Decreased (with ≥150 mg/day) | ≥150 mg/day | Hypertensive Patients | [2] |
| Diastolic Blood Pressure | No Significant Effect | ≥150 mg/day | Hypertensive Patients | [2] |
| Low-Density Lipoprotein (LDL) Cholesterol | Decreased | Not Specified | Patients at high risk of cardiovascular disease | [1] |
| Flow-Mediated Dilation (FMD) | Improved | Not Specified | Patients at high risk of cardiovascular disease |
Biomarkers for Neurodegenerative Diseases
Preliminary research suggests this compound may influence biomarkers associated with Alzheimer's disease.
Table 3: Quantitative Data on Neurodegenerative Disease Biomarkers
| Biomarker | Effect of this compound | Dosage Range | Study Population | Reference |
| Amyloid-beta 40 (Aβ40) | Stabilized | 500 mg to 2000 mg/day | Mild to moderate Alzheimer's disease |
Section 2: Comparison with Alternatives
This section compares the clinical effects of this compound with two other polyphenolic compounds: pterostilbene and quercetin.
This compound vs. Pterostilbene
Pterostilbene, a methoxylated analog of this compound, is suggested to have higher bioavailability.
Table 4: Comparison of this compound and Pterostilbene
| Feature | This compound | Pterostilbene | Reference |
| Bioavailability | ~20% | ~80% | |
| Half-life | ~14 minutes | ~105 minutes | |
| Clinical Effects | Studied for cardiovascular, neuroprotective, and anti-inflammatory effects. | Investigated for similar effects, with some studies suggesting stronger potency. |
This compound vs. Quercetin
A head-to-head clinical trial has compared the effects of this compound and quercetin on patients with coronary artery disease.
Table 5: this compound vs. Quercetin in Coronary Artery Disease
| Biomarker | This compound (100 mg/day) | Quercetin (3 g/day ) | Outcome | Reference |
| Circulating Endothelial Microparticles (EMP) CD32+CD40+ | Significant Reduction | No Significant Change | This compound showed a positive effect on endothelial function. | |
| Tumor Necrosis Factor-alpha (TNF-α) | Significant Reduction | No Significant Change | This compound demonstrated a greater anti-inflammatory effect. | |
| Fibrinogen | Significant Reduction | Significant Reduction | Both showed a significant reduction. | |
| Total Cholesterol & LDL-Cholesterol | Decrease | Decrease | Both showed a decrease with no statistical difference between groups. |
Section 3: Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Quantification of this compound and its Metabolites by HPLC
This method is used to determine the pharmacokinetic profile of this compound.
Protocol:
-
Sample Preparation:
-
To 200 µl of plasma or tissue homogenate, add 10 µl of a 10 µg/ml internal standard (e.g., caffeine).
-
Add 1.8 ml of methyl tert-butyl ether (MTBE) as the extraction solvent and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Separate the supernatant and evaporate to dryness.
-
Reconstitute the residue in 200 µl of 50% methanol in water.
-
-
Chromatographic Conditions:
-
Column: Phenomenex C18 (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Methanol and phosphate buffer (pH 6.8).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detector at 306 nm.
-
Injection Volume: 80 µl.
-
C-Reactive Protein (CRP) ELISA Assay
This immunoassay quantifies the concentration of CRP in serum or plasma.
Protocol:
-
Sample Preparation: Dilute serum or plasma samples (e.g., 1:1000) with the provided specimen dilution buffer.
-
Assay Procedure:
-
Add 100 µl of diluted standards, samples, and controls to the appropriate wells of the anti-CRP antibody-coated microplate.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Wash the wells three times with washing solution.
-
Add 100 µl of enzyme-linked anti-CRP conjugate to each well and incubate.
-
Wash the wells again to remove unbound conjugate.
-
Add 100 µl of chromogen solution to each well and incubate in the dark.
-
Stop the reaction by adding 50 µl of stopping solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Tumor Necrosis Factor-alpha (TNF-α) ELISA Assay
This immunoassay measures the amount of TNF-α in cell culture supernatants, serum, or plasma.
Protocol:
-
Sample Preparation: Samples are typically added directly to the assay plate, though dilution may be necessary.
-
Assay Procedure:
-
Add 50 µl of Assay Diluent to each well of the anti-TNF-α antibody-coated microplate.
-
Add 200 µl of standards or samples to each well and incubate for 2 hours at room temperature.
-
Wash the wells three times.
-
Add 200 µl of TNF-α conjugate to each well and incubate for 1-2 hours.
-
Wash the wells three times.
-
Add 200 µl of Substrate Solution and incubate for 20 minutes.
-
Add 50 µl of Stop Solution.
-
Determine the optical density at 450 nm.
-
Superoxide Dismutase (SOD) Activity Assay
This assay measures the enzymatic activity of SOD, a key antioxidant enzyme.
Protocol:
-
Sample Preparation:
-
For tissue samples, grind 0.5 g of tissue in liquid nitrogen and suspend in 1.5 ml of homogenization buffer.
-
Centrifuge and collect the supernatant for the assay.
-
-
Assay Principle: The assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT) by SOD. The activity is measured spectrophotometrically at 560 nm.
-
Reaction Mixture: The reaction mixture typically contains phosphate buffer, NBT, L-methionine, and EDTA. Riboflavin is added just before use to initiate the reaction.
-
Procedure:
-
Add different volumes of the sample extract to test tubes.
-
Add the reaction mixture and expose the tubes to a light source for a specific time.
-
Measure the absorbance at 560 nm. The percentage of inhibition of NBT reduction is proportional to the SOD activity.
-
Flow-Mediated Dilation (FMD) Measurement
FMD is a non-invasive ultrasound-based method to assess endothelial function.
Protocol:
-
Subject Preparation: The subject should rest in a supine position in a quiet, temperature-controlled room. They should have abstained from exercise, smoking, and high-fat meals for at least 12 hours.
-
Image Acquisition:
-
A high-resolution ultrasound system with a linear array transducer is used to image the brachial artery in a longitudinal view.
-
Baseline diameter and blood flow velocity are recorded.
-
-
Procedure:
-
A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to a suprasystolic pressure (e.g., 200-250 mmHg) for 5 minutes to induce reactive hyperemia.
-
The cuff is then deflated, and the brachial artery diameter and blood flow are continuously monitored for several minutes.
-
-
Data Analysis:
-
FMD is calculated as the percentage change in the peak post-occlusion artery diameter from the baseline diameter.
-
Section 4: Signaling Pathways and Experimental Workflows
The clinical effects of this compound are mediated through its interaction with various cellular signaling pathways.
Key Signaling Pathways Modulated by this compound
References
A Comparative Guide to Resveratrol Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals
Resveratrol (3,5,4'-trihydroxystilbene), a naturally occurring polyphenol, has garnered significant scientific interest for its potential antioxidant, anti-inflammatory, and anti-aging properties.[1][2] Found in sources like grape skins, seeds, and peanuts, efficient extraction is a critical first step for research and development.[1][3] This guide provides a comparative analysis of common and advanced extraction techniques, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Comparative Analysis of Extraction Techniques
The choice of an extraction method depends on a balance of factors including yield, purity, processing time, cost, and environmental impact. Modern techniques often offer significant advantages over traditional methods by reducing solvent consumption and extraction time while increasing efficiency.
Data Summary
The following table summarizes quantitative data from various studies to provide a comparative overview of key performance indicators for different this compound extraction methods.
| Technique | Typical Yield | Purity of Extract | Extraction Time | Temperature | Common Solvents | Key Advantages | Limitations |
| Solvent Extraction (SE) / Maceration | 0.221 mg/g (Peanut Skin); >96% recovery (Grape Skin) | Low to Moderate | 24 - 72 hours | Room Temp. to 60°C | Ethanol, Methanol, Acetone, Water/Ethanol mixtures | Simple, low-cost equipment | Time-consuming, large solvent volume, potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | 0.293% (Grape Skin); 1.1% (Peanut Sprouts); 24-30% higher than SE | Moderate (Purity can be improved from 2.1% to 20.6% with purification) | 10 - 45 minutes | 50 - 70°C | Aqueous Ethanol (e.g., 40-80%) | Fast, efficient, reduced solvent use, improved yield | Requires specialized equipment, potential for localized heating |
| Microwave-Assisted Extraction (MAE) | 0.284% (Grape Pomace); 0.367% (Peanut Root) | Moderate to High | 1 - 15 minutes | 80 - 100°C | Ethanol, Methanol (e.g., 60-80%) | Very fast, high efficiency, reduced solvent use | Requires microwave-transparent vessels, risk of overheating |
| Supercritical Fluid Extraction (SFE) | Varies; focuses on high purity | High | 15 - 60 minutes | 40 - 70°C | Supercritical CO₂ with co-solvent (e.g., Ethanol) | "Green" technique, high selectivity, solvent-free final product | High capital cost, complex operation, less effective for polar compounds without modifier |
| Enzyme-Assisted Extraction (EAE) | Yield can be high, e.g., 11.88 mg/g (P. cuspidatum) | High (Can exceed 95% after purification) | 1.5 - 5 hours | 55 - 60°C | Aqueous buffer, followed by organic solvent | High specificity, mild conditions, environmentally friendly | Cost of enzymes, longer incubation times, requires specific pH/temp control |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the key extraction techniques cited.
General Experimental Workflow
The extraction and purification of this compound typically follow a multi-step process. The specific parameters for the "Extraction" stage will vary based on the chosen technique.
Caption: General workflow for this compound extraction and analysis.
Conventional Solvent Extraction (Maceration/Reflux)
This method relies on the solubility of this compound in organic solvents.
-
Protocol (Reflux Extraction):
-
Preparation: Weigh 100 g of dried, ground plant material (e.g., grape skins, <40 mesh).
-
Soaking: Place the powder in a distillation flask and add 95% ethanol at a 1:6 solid-to-liquid ratio (g/mL). Allow the mixture to stand for approximately 12 hours at room temperature.
-
Extraction: Heat the mixture to reflux at approximately 80°C for 1 hour. This process is often repeated three times to maximize yield.
-
Separation: Combine the liquid extracts and filter to remove solid plant material.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator under vacuum at ~65°C to obtain the crude extract.
-
Ultrasound-Assisted Extraction (UAE)
UAE uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.
-
Protocol (from Grape Leaves):
-
Preparation: Weigh the prepared plant powder (e.g., 1 g) and place it in an extraction vessel.
-
Solvent Addition: Add 40% aqueous ethanol to achieve a solid-to-liquid ratio of 1:20 (g/mL).
-
Sonication: Place the vessel in an ultrasonic bath (e.g., 40 kHz, 100 W) and operate at 50°C for 30 minutes.
-
Separation: Centrifuge the resulting slurry (e.g., at 4000 x g for 15 minutes) to pellet the solid material.
-
Collection: Decant the supernatant containing the dissolved this compound for further processing.
-
Caption: Mechanism of Ultrasound-Assisted Extraction (UAE).
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to rapidly heat the solvent and plant material, causing cell rupture and release of target compounds.
-
Protocol (from Grape Pomace):
-
Preparation: Combine the dried grape pomace powder with a suitable solvent (e.g., 60-80% ethanol) at a material-to-solvent ratio of 1:20 (g/mL).
-
Extraction: Place the mixture in a microwave-safe extraction vessel. Irradiate using a microwave extractor set to a power of 600 W for 70 seconds.
-
Cooling: After irradiation, cool the vessel, for example, in an ice bath for 5 minutes.
-
Separation: Filter or centrifuge the mixture to separate the liquid extract from the solid residue.
-
Collection: Collect the supernatant for analysis or further purification.
-
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically CO₂, as a solvent. Its properties can be tuned by changing pressure and temperature.
-
Protocol:
-
Preparation: Place approximately 4 g of dried, powdered plant material into the SFE extraction thimble.
-
Extraction: Conduct the extraction using supercritical CO₂ modified with ethanol (e.g., 7.5-10%) as a co-solvent. Set the system parameters to a pressure of 150 bar (15 MPa) and a temperature of 40°C.
-
Dynamic Extraction: Perform dynamic extraction for 15-20 minutes.
-
Collection: The extracted analytes are collected in a solid sorbent trap or by depressurization into a collection vessel.
-
Elution: Elute the collected this compound from the trap using a small volume of a solvent like methanol or acetonitrile.
-
Enzyme-Assisted Extraction (EAE)
EAE uses enzymes like cellulase or pectinase to hydrolyze the plant cell wall, facilitating the release of intracellular compounds.
-
Protocol (from Grape Peel Residue):
-
Preparation: Weigh the dried and powdered grape peel residue (60-80 mesh).
-
Enzymolysis: Add the powder to a buffer solution (e.g., pH 5.0) containing cellulase (e.g., 1.3% w/w). Incubate the mixture at the optimal temperature for the enzyme (e.g., 57-60°C) for 1.5 hours.
-
Secondary Extraction: After enzymolysis, add an organic solvent such as ethyl acetate to the mixture. Agitate at a controlled temperature (e.g., 30°C) for 0.5 hours to extract the released this compound. This step may be repeated multiple times.
-
Separation & Concentration: Separate the organic phase, combine the extracts, and remove the solvent under vacuum to obtain the crude product.
-
References
Resveratrol vs. Other Sirtuin-Activating Compounds (STACs): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of resveratrol and other prominent sirtuin-activating compounds (STACs). The information presented is supported by experimental data to aid in the evaluation and selection of these molecules for research and therapeutic development. We will delve into the different classes of STACs, their mechanisms of action, comparative potency, and the experimental protocols used to assess their activity.
Overview of Sirtuin-Activating Compounds (STACs)
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes such as aging, metabolism, and DNA repair.[1] Molecules that enhance the activity of sirtuins, known as STACs, have garnered significant interest for their potential therapeutic applications in age-related diseases.[2] STACs can be broadly categorized into three main groups:
-
Natural Polyphenols: This group includes this compound, a well-known compound found in red wine, grapes, and berries.[3] Other notable natural STACs are pterostilbene (found in blueberries), fisetin, quercetin, and butein.[4][5]
-
Synthetic STACs: These are laboratory-developed molecules designed for increased potency and specificity compared to natural compounds. Prominent examples include SRT1720 and SRT2104.
-
NAD+ Precursors: These compounds, such as nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR), indirectly activate sirtuins by increasing the cellular pool of the essential co-substrate NAD+.
Mechanism of Sirtuin Activation
STACs can activate sirtuins through two primary mechanisms:
-
Direct Allosteric Activation: this compound and synthetic STACs like SRT1720 are believed to bind directly to the SIRT1 enzyme at a site distinct from the active site. This allosteric binding induces a conformational change that lowers the Michaelis constant (Km) for the acetylated substrate, thereby increasing the enzyme's catalytic efficiency.
-
Indirect Activation via NAD+ Biosynthesis: NAD+ precursors boost the intracellular concentration of NAD+, which is a rate-limiting co-substrate for sirtuin activity. Increased NAD+ availability naturally enhances the activity of all sirtuins.
It is important to note the ongoing scientific discussion regarding the in vitro assays used to identify direct STACs. Some studies have suggested that the activation observed with this compound and certain synthetic STACs is an artifact of using substrates tagged with a fluorophore. The controversy centers on whether these compounds would show the same activating effect on native, unmodified substrates in a cellular context. However, other research indicates that the hydrophobic fluorophore may mimic hydrophobic residues present in natural SIRT1 substrates, suggesting the activation observed in these assays can be physiologically relevant.
Quantitative Comparison of STAC Potency
The following table summarizes the available quantitative data on the potency of various STACs in activating SIRT1. The most common metric for potency is the EC50 or EC1.5 value, which represents the concentration of the compound required to elicit a half-maximal activation or a 1.5-fold increase in activity, respectively.
| Compound | Class | EC1.5 (µM) | Fold Activation | Reference |
| This compound | Natural Polyphenol | 46.2 | ~2-fold | |
| Pterostilbene | Natural Polyphenol | Not explicitly reported, but qualitatively more potent than this compound. | 1.86 (relative activation vs. 1.29 for this compound) | Not explicitly reported in the provided search results. |
| SRT1720 | Synthetic STAC | 2.9 | ~4.5-fold | |
| SRT2104 | Synthetic STAC | 0.45 | Not explicitly reported |
Experimental Protocols
A common method for assessing SIRT1 activation is the fluorometric "Fluor de Lys" assay. The following is a generalized protocol based on commercially available kits.
Fluor de Lys SIRT1 Activity Assay Protocol
1. Principle:
This assay is a two-step process. First, the SIRT1 enzyme deacetylates a substrate peptide that is tagged with a fluorophore and a quencher. In its acetylated state, the proximity of the quencher dampens the fluorescence. Upon deacetylation by SIRT1, a developing solution containing a protease cleaves the deacetylated peptide, releasing the fluorophore from the quencher and resulting in an increase in fluorescence that is proportional to SIRT1 activity.
2. Materials:
-
Recombinant human SIRT1 enzyme
-
Fluor de Lys-SIRT1 substrate (e.g., a p53-derived peptide with an acetylated lysine and a fluorophore/quencher pair)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease)
-
Test compounds (this compound and other STACs) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation ~360 nm, Emission ~460 nm)
3. Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compounds and control compounds (e.g., this compound as a positive control, a known inhibitor as a negative control).
-
Set up the Reaction: In the wells of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound or vehicle control (e.g., DMSO)
-
NAD+ solution
-
Fluor de Lys-SIRT1 substrate
-
-
Initiate the Reaction: Add the recombinant SIRT1 enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes). The incubation time may need to be optimized.
-
Develop the Signal: Add the Developer solution to each well.
-
Second Incubation: Incubate the plate at 37°C for a further period (e.g., 30-60 minutes) to allow for the proteolytic cleavage and development of the fluorescent signal.
-
Read Fluorescence: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
4. Data Analysis:
-
Subtract the background fluorescence (wells without SIRT1 enzyme) from all readings.
-
Calculate the percent activation for each test compound concentration relative to the vehicle control.
-
Plot the percent activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 or EC1.5 value.
Visualizing Signaling Pathways and Experimental Workflows
Sirtuin Activation Signaling Pathway
Caption: Sirtuin activation can be achieved directly by allosteric modulators or indirectly by increasing NAD+ levels.
Fluor de Lys SIRT1 Assay Workflow
Caption: Workflow of the two-step Fluor de Lys assay for measuring SIRT1 activity.
Logical Relationship of STAC Classes
Caption: Classification of Sirtuin-Activating Compounds based on their origin and mechanism of action.
Conclusion
The landscape of sirtuin-activating compounds is diverse, offering a range of options for researchers and drug developers.
-
This compound , as a first-generation natural STAC, has been instrumental in elucidating the therapeutic potential of SIRT1 activation. However, its relatively low potency and questions surrounding its direct mechanism of action in vivo are important considerations.
-
Other natural polyphenols , such as pterostilbene, appear to offer greater potency and potentially better bioavailability, making them attractive alternatives for further investigation.
-
Synthetic STACs , like SRT1720 and SRT2104, demonstrate significantly higher potency in vitro and have shown promise in preclinical and early clinical studies. These compounds represent a more targeted approach to SIRT1 activation.
-
NAD+ precursors provide a broader, pan-sirtuin activation by addressing the age-related decline in the essential co-substrate NAD+. This indirect approach may have different physiological consequences compared to the specific activation of SIRT1.
The choice of STAC for a particular application will depend on the specific research question or therapeutic goal. Careful consideration of the compound's potency, specificity, mechanism of action, and the experimental context is crucial for obtaining meaningful and reproducible results. The ongoing debate about assay methodologies also highlights the importance of using multiple, complementary approaches to validate the activity of any putative STAC.
References
- 1. Evidence for a Common Mechanism of SIRT1 Regulation by Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action - SIRT1 & STACs: AN ANTI-AGING BREAKTHROUGH [sirt1antiagingbreakthrough.weebly.com]
- 4. junglongevity.com [junglongevity.com]
- 5. Comparative analyses of anti-inflammatory effects of this compound, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]
Resveratrol in Synergy: A Comparative Guide to Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of resveratrol with other bioactive compounds, supported by experimental data. We delve into the enhanced efficacy of these combinations in anticancer, anti-inflammatory, and antioxidant applications, offering a comprehensive overview of the underlying mechanisms and experimental evidence.
The therapeutic potential of this compound, a naturally occurring polyphenol, has been extensively studied. However, its clinical application has been hampered by challenges such as low bioavailability. A promising strategy to overcome these limitations and enhance its efficacy is through combination with other compounds. This guide explores the synergistic interactions of this compound with quercetin, pterostilbene, and curcumin, presenting quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.
This compound and Quercetin: A Potent Anti-Cancer Alliance
The combination of this compound and quercetin has demonstrated significant synergistic effects in inhibiting cancer cell proliferation and inducing apoptosis. Studies have shown that this combination is more effective than either compound alone in various cancer cell lines.
Quantitative Data Summary: Anti-Cancer Effects
| Cell Line | Treatment | IC50 (µg/mL) | Combination Index (CI) | Effect | Reference |
| HT-29 (Colon Cancer) | This compound | 18.13 | - | - | [1][2] |
| HT-29 (Colon Cancer) | Quercetin | 18.73 | - | - | [1][2] |
| HT-29 (Colon Cancer) | This compound + Quercetin (1:1) | 11.85 | < 1 | Synergistic | [1] |
| MDA-MB-231 (Breast Cancer) | This compound (0.5 µM) | > 0.5 µM | - | No significant inhibition | |
| MDA-MB-231 (Breast Cancer) | Quercetin (0.5 µM) | > 0.5 µM | - | No significant inhibition | |
| MDA-MB-231 (Breast Cancer) | This compound + Quercetin + Catechin (0.5 µM each) | < 0.5 µM | < 1 | Synergistic inhibition of cell proliferation |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound, quercetin, or their combination. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V staining is a common method for detecting apoptotic cells by flow cytometry. It utilizes the high affinity of Annexin V for phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Cell Treatment: Treat cells with this compound, quercetin, or their combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Propidium Iodide (PI) Staining: Add 5 µL of Propidium Iodide (PI) staining solution and incubate for 5 minutes.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis.
Signaling Pathway: AMPK Activation
The synergistic anti-cancer effect of this compound and quercetin is partly mediated by the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The combined treatment leads to a stronger activation of AMPK, which in turn inhibits cancer cell proliferation and induces apoptosis.
References
Safety Operating Guide
Safe Disposal of Resveratrol: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is fundamental for maintaining a safe laboratory environment and ensuring environmental compliance. Resveratrol, a polyphenolic compound widely studied for its therapeutic properties, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound waste.
Immediate Safety and Handling
Before beginning any disposal procedure, it is critical to consult the Safety Data Sheet (SDS) for this compound. This compound is known to cause serious eye irritation, and may also cause skin and respiratory irritation.[1][2][3] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.
Required PPE:
-
Safety goggles or a face shield[4]
-
Chemical-resistant gloves
-
Laboratory coat
All handling and preparation for disposal should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or aerosols.
Quantitative Data for this compound Disposal
The following table summarizes key data points relevant to the safe handling and disposal of this compound.
| Parameter | Value | Significance in Disposal |
| GHS Hazard Statements | H302, H315, H319, H335 | Indicates the substance is harmful if swallowed and can cause skin, eye, and respiratory irritation, defining it as hazardous waste. |
| Octanol-Water Partition Coefficient (log Kow) | 2.8 - 3.08 | Suggests that this compound does not significantly bioaccumulate in organisms. |
| Incompatible Materials | Strong oxidizing agents, strong acids/alkalis | Waste should not be mixed with these materials to avoid potentially hazardous reactions. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the proper disposal of this compound waste generated in a laboratory setting. This procedure is designed to comply with general hazardous waste guidelines.
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: Categorize this compound waste as follows:
-
Solid Waste: Unused or expired solid this compound, and contaminated consumables such as weighing papers, pipette tips, and gloves.
-
Liquid Waste: Solutions containing this compound. Note that solvents used (e.g., ethanol, methanol) may have their own specific disposal requirements and hazards.
-
Contaminated Sharps: Needles, syringes, or broken glass contaminated with this compound.
-
-
Use Designated Containers:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible hazardous waste container.
-
Do not mix this compound waste with other chemical waste unless specifically permitted by your institution's guidelines.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Step 2: Labeling of Hazardous Waste
-
Attach a Hazardous Waste Tag: Immediately upon adding the first piece of waste, label the container with a hazardous waste tag.
-
Complete the Label Information: The label must be filled out completely and accurately, including:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
All chemical components of the waste stream (e.g., "this compound, Ethanol, Water").
-
The specific hazards associated with the waste (e.g., "Eye Irritant," "Skin Irritant").
-
The accumulation start date (the date the first waste is added).
-
The name and contact information of the principal investigator or laboratory manager.
-
Step 3: Storage of Waste
-
Store in a Safe Location: Store the labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
Ensure Proper Conditions: The storage area should be secure, well-ventilated, and away from incompatible materials.
Step 4: Final Disposal
-
Do Not Dispose in General Trash or Drains: Under no circumstances should this compound waste be disposed of in the regular trash or poured down the sanitary sewer. This is a critical environmental and regulatory compliance point.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste container. Chemical waste must be disposed of in accordance with all local, regional, and national regulations.
-
Handle Uncleaned Containers as Waste: Any empty containers that previously held pure this compound should be treated as hazardous waste themselves and disposed of accordingly.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe and compliant disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Resveratrol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of resveratrol, a widely studied polyphenol. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and laboratory safety protocols.[1][2][3][4]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects against dust particles and splashes, as this compound can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves tested to a relevant standard (e.g., EN 374). | Prevents skin contact. This compound may cause skin irritation. |
| For prolonged or repeated contact, use gloves with a protection class of 5 or higher (breakthrough time > 240 minutes). | Ensures protection during extended handling periods. | |
| Suitable materials for handling dry powder include nitrile rubber, polychloroprene, butyl rubber, or polyvinyl chloride. | Provides appropriate chemical resistance against the solid form of the compound. | |
| Body Protection | Laboratory coat or other protective clothing. | Minimizes the risk of this compound powder settling on personal clothing. |
| Impervious clothing may be required for larger quantities or in case of a spill. | Offers enhanced protection against significant contamination. | |
| Respiratory Protection | Use in a well-ventilated area. Local exhaust ventilation is recommended, especially where dust may be generated. | Controls exposure at the source and minimizes inhalation of airborne particles. |
| A NIOSH/MSHA-approved dust respirator (e.g., N95) or a respirator with a particulate filter (conforming to EN 143) should be used if ventilation is inadequate or if dust is generated. | Protects the respiratory system from irritation that may be caused by inhaling this compound dust. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental compliance. The following procedural guidance outlines the key steps for working with this compound.
Experimental Protocol: Safe Handling Workflow
-
Preparation :
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Work in a designated, well-ventilated area, such as a chemical fume hood, particularly when handling the powder form to avoid dust generation.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling and Use :
-
Avoid all direct personal contact, including skin and eye contact, and inhalation of dust.
-
When weighing or transferring the powder, use techniques that minimize dust creation.
-
Keep containers of this compound securely sealed when not in use.
-
Do not eat, drink, or smoke in the area where this compound is being handled.
-
-
Spill Management :
-
Minor Spills : For small spills of dry powder, clean up immediately. Use dry clean-up methods such as sweeping, shoveling, or using a vacuum with a HEPA filter to avoid generating dust. Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.
-
Major Spills : In the event of a larger spill, evacuate the immediate area and alert personnel. Wear appropriate respiratory protection and protective clothing before attempting to clean up. Prevent the spilled material from entering drains or waterways.
-
-
Decontamination and Hygiene :
-
After handling, wash hands thoroughly with soap and water.
-
Launder any contaminated work clothing separately before reuse.
-
-
Disposal Plan :
-
All waste materials, including unused this compound and contaminated consumables (e.g., gloves, weighing papers, pipette tips), must be collected in a designated hazardous waste container.
-
The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," its associated hazards (e.g., Eye Irritant, Skin Irritant), and the date waste accumulation began.
-
Never dispose of this compound waste down the sanitary sewer.
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and proper disposal of the hazardous waste.
-
Workflow and Safety Relationships
The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
